molecular formula C11H12N2O2 B1310984 Ethyl 1-methyl-1H-indazole-3-carboxylate CAS No. 220488-05-1

Ethyl 1-methyl-1H-indazole-3-carboxylate

Cat. No.: B1310984
CAS No.: 220488-05-1
M. Wt: 204.22 g/mol
InChI Key: BFBXCNIZWSOGIE-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBXCNIZWSOGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427630
Record name Ethyl 1-methyl-1H-indazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220488-05-1
Record name Ethyl 1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Synthesis of Ethyl 1-methyl-1H-indazole-3-carboxylate: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and potent 5-HT3 receptor antagonism.[1][3] Ethyl 1-methyl-1H-indazole-3-carboxylate, the subject of this guide, is a crucial intermediate in the synthesis of several pharmacologically important molecules, most notably Granisetron, an antiemetic used to manage nausea and vomiting induced by chemotherapy.[1]

This technical guide provides an in-depth exploration of the synthetic pathways leading to this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible synthesis.

Strategic Overview: Pathways to the Target Molecule

The synthesis of this compound can be approached via two primary strategic routes. The choice between them often depends on the availability of starting materials, desired scale, and the specific challenges of regioselectivity.

  • Route A: Post-Cyclization N-Methylation. This is the most prevalent strategy. It involves the initial construction of the core heterocyclic structure, Ethyl 1H-indazole-3-carboxylate, followed by a regioselective methylation at the N1 position.

  • Route B: Pre-Methylation Ring Formation. This alternative approach begins with an N-methylated precursor, such as a substituted N-methylphenylhydrazine, which then undergoes a cyclization reaction to form the indazole ring.

G cluster_route_a Route A: Post-Cyclization N-Methylation cluster_route_b Route B: Pre-Methylation Ring Formation A_Start Indazole Precursors A_Mid Ethyl 1H-indazole-3-carboxylate A_Start->A_Mid Ring Formation A_End Target Molecule A_Mid->A_End N1-Methylation B_Start N-Methylated Precursors B_End Target Molecule B_Start->B_End Ring Formation (e.g., Fischer Synthesis) Start Synthetic Approach Start->A_Start Start->B_Start

Caption: Primary synthetic strategies for this compound.

Route A: The N-Alkylation Approach (In-Depth)

This route is bifurcated into two critical stages: the synthesis of the indazole ester precursor and its subsequent selective N-methylation.

Part 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

A robust and modern method for synthesizing the indazole core involves the [3+2] cycloaddition of benzyne with a diazo compound. The procedure detailed in Organic Syntheses provides an excellent, verifiable protocol that generates the intermediate from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate.[4]

Mechanism Rationale: Benzyne is a highly reactive intermediate generated in situ via fluoride-promoted elimination. It readily undergoes cycloaddition with 1,3-dipoles like ethyl diazoacetate. The resulting cycloadduct rapidly rearranges via a hydrogen shift to yield the stable aromatic 1H-indazole product.[4]

G cluster_workflow Workflow: Benzyne Route to Indazole Core A Combine Benzyne Precursor & Ethyl Diazoacetate in THF B Cool to -78 °C A->B C Add TBAF Solution Dropwise B->C D Stir & Warm to RT Overnight C->D E Aqueous Work-up (NaHCO3) D->E F Extraction with EtOAc E->F G Purification by Chromatography F->G H Ethyl 1H-indazole-3-carboxylate G->H

Caption: Experimental workflow for the synthesis of the indazole precursor.

Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate [4]

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

  • Solvation: Add anhydrous tetrahydrofuran (THF) via cannula to achieve a suitable concentration (e.g., ~0.1 M).

  • Initiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Benzyne Generation: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) dropwise over approximately 40 minutes, maintaining vigorous stirring.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for 1.5 hours. Then, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture via rotary evaporation. Partition the residue between ethyl acetate (EtOAc) and a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield Ethyl 1H-indazole-3-carboxylate as a solid.

Part 2: Regioselective N1-Methylation

The N-methylation of Ethyl 1H-indazole-3-carboxylate presents a significant regiochemical challenge. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of isomers. For the synthesis of Granisetron precursors, N1-alkylation is required.

Causality of Regioselectivity:

The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the base, solvent, and electrophile.[5][6][7]

  • Thermodynamic vs. Kinetic Control: The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[8][9] Reactions that allow for equilibration tend to favor the N1-substituted product.

  • Base and Solvent Effects: The combination of a strong, non-nucleophilic hydride base (like NaH) in an aprotic solvent (like THF) has been shown to be a superior system for achieving high N1 selectivity.[6][7][10] The sodium cation is thought to form a tight ion pair, chelating with the indazolide anion at the N2 position and the adjacent carbonyl oxygen of the ester. This coordination sterically hinders the N2 position, directing the incoming electrophile (methylating agent) to the more accessible N1 position.[10] Polar, aprotic solvents like DMF can disrupt this chelation, leading to decreased selectivity.[6]

ConditionPredominant IsomerRationaleReference
NaH in THF N1 (Desired) Forms a tight ion pair, sterically blocking the N2 position via chelation.[6][7]
NaH in DMFMixture of N1/N2DMF disrupts the tight ion pair, reducing selectivity.[6]
Mitsunobu (PPh₃, DIAD, Alcohol)N2 (Undesired)The reaction proceeds under kinetic control, where the N2 lone pair is often more accessible.[9]
Trimethyloxonium tetrafluoroborateN2 (Undesired)Hard electrophiles under kinetic conditions can favor the N2 position.[8]

Experimental Protocol: N1-Methylation of Ethyl 1H-indazole-3-carboxylate [5][11]

  • Setup: Add Ethyl 1H-indazole-3-carboxylate (1.0 equiv) to a flame-dried flask under a nitrogen atmosphere. Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Re-cool the mixture to 0 °C and add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor completion by TLC or LC-MS.

  • Quenching: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up and Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the pure this compound.

G cluster_mech Mechanism: N1-Selective Methylation Indazole Ethyl 1H-indazole-3-carboxylate Anion Sodium Indazolide (Chelated Intermediate) Indazole->Anion + NaH - H₂ Product This compound Anion->Product + CH₃I - NaI

Caption: Key steps in the highly regioselective N1-methylation process.

Conclusion

The synthesis of this compound is most reliably and selectively achieved through a two-stage process: formation of the Ethyl 1H-indazole-3-carboxylate core, followed by a carefully controlled N-methylation. The benzyne cycloaddition method offers an efficient entry to the core structure.[4] The critical step, N-methylation, can be directed to the desired N1 position with high fidelity by employing a sodium hydride base in tetrahydrofuran.[6][7] This specific combination leverages a chelation-controlled mechanism to sterically shield the N2 position, thereby ensuring a high yield of the correct regioisomer essential for subsequent steps in pharmaceutical synthesis. Understanding the causality behind these experimental choices is paramount for process optimization and successful scale-up.

References

  • BenchChem. (n.d.). Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives. Application Notes and Protocols.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Dounay, A. B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12788-12795. DOI:10.1039/C8RA01546E.
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  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • PMC - NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. DOI:10.3762/bjoc.17.127. Retrieved from [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Request PDF on ResearchGate. Retrieved from [Link]

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  • Semantic Scholar. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]

  • PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Retrieved from [Link]

  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Chemical Properties of Ethyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with significant biological activity. Its derivatives are integral to modern medicinal chemistry, with applications ranging from oncology to neuroscience.[1] Ethyl 1-methyl-1H-indazole-3-carboxylate (CAS No. 220488-05-1) is a key derivative within this class. It serves not as an end-product therapeutic, but as a versatile and crucial building block for the synthesis of more complex and potent molecules.[2] The strategic placement of the N-methyl group prevents tautomerization and directs further synthetic transformations, while the C3-ethyl ester provides a reactive handle for extensive derivatization. This guide offers a detailed examination of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and organic synthesis.

Part 1: Core Physicochemical and Structural Properties

This compound is a structurally defined organic compound whose properties are dictated by its aromatic indazole core, N-alkyl substituent, and ester functional group. While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably inferred from its structure and closely related analogs.

Key Property Summary

The fundamental properties of the molecule are summarized below. Calculated values are based on its chemical structure.

PropertyValueSource / Method
CAS Number 220488-05-1Chemical Supplier Data[3]
Molecular Formula C₁₁H₁₂N₂O₂Calculated
Molecular Weight 204.23 g/mol Calculated
Appearance White to off-white or light yellow solidInferred from analogs[2][4]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO)Inferred from synthetic protocols[5]
Storage Store in a cool, dry place away from light and heatGeneral laboratory practice[6]
Spectroscopic and Structural Characterization

Confirmation of the structure of this compound relies on a combination of standard spectroscopic techniques. The expected data, based on analysis of closely related structures like methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, are outlined below.[4]

TechniqueExpected Features
¹H NMR - Aromatic Protons: 4 signals in the ~7.2-8.2 ppm range, exhibiting characteristic doublet and triplet splitting patterns. - N-Methyl Protons: A sharp singlet at ~4.1-4.2 ppm (3H). - Ethyl Ester Protons: A quartet at ~4.4-4.6 ppm (2H, -OCH₂-) and a triplet at ~1.4-1.5 ppm (3H, -CH₃).
¹³C NMR - Carbonyl Carbon: Signal at ~162 ppm. - Aromatic Carbons: 6 signals in the ~110-140 ppm range. - N-Methyl Carbon: Signal at ~36-37 ppm. - Ethyl Ester Carbons: Signals at ~61 ppm (-OCH₂-) and ~14 ppm (-CH₃).
Mass Spec. (HRMS) Expected [M+H]⁺ calculated for C₁₁H₁₃N₂O₂⁺: 205.0972.
Infrared (IR) - C=O Stretch (Ester): Strong absorption band around 1705-1720 cm⁻¹. - C-N/C-O Stretches: Characteristic bands in the fingerprint region (1100-1300 cm⁻¹).

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved via a two-step process: first, the formation of the parent indazole ring system, followed by regioselective N-methylation. This approach provides high yields and excellent control over the final product structure.

Synthetic Workflow Overview

The logical pathway from common starting materials to the target compound involves a cycloaddition to form the core heterocycle, followed by a standard alkylation.

G cluster_0 Step 1: Indazole Core Synthesis cluster_1 Step 2: N-Methylation A Benzyne Precursor (e.g., 2-(TMS)phenyl triflate) C Ethyl 1H-indazole-3-carboxylate (Precursor) A->C [3+2] Cycloaddition (Fluoride source, MeCN/THF) B Ethyl Diazoacetate B->C E This compound (Target Molecule) C->E Alkylation (Base, e.g., K₂CO₃, DMF) D Methylating Agent (e.g., Methyl Iodide) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate (Precursor)

This procedure is adapted from a well-established method for synthesizing the parent indazole ring system via benzyne chemistry.[5] Benzyne, a highly reactive intermediate, is generated in situ and undergoes a [3+2] cycloaddition with ethyl diazoacetate.

Causality: The use of a 2-(trimethylsilyl)phenyl triflate precursor is advantageous because it generates benzyne under mild conditions (fluoride-promoted elimination), which is compatible with the ester functionality of the diazo compound.[5]

Methodology:

  • Inert Atmosphere: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and anhydrous acetonitrile or THF.

  • Reagent Addition: Add ethyl diazoacetate (1.5 equiv). The excess ensures the benzyne intermediate is consumed efficiently.

  • Initiation: Add a fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF) with 18-crown-6 (1.5-2.0 equiv). The crown ether is used with KF to improve its solubility.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Workup: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil via silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield Ethyl 1H-indazole-3-carboxylate as an off-white solid.[5]

Experimental Protocol 2: Regioselective N-Methylation

The N-H proton of the indazole pyrazole ring is acidic and can be readily deprotonated by a suitable base, followed by nucleophilic attack on a methylating agent.

Causality: The choice of base and solvent is critical for achieving regioselectivity. While strong bases like NaH in THF will deprotonate effectively, milder conditions using potassium carbonate in a polar aprotic solvent like DMF are often sufficient and lead to preferential alkylation at the N1 position, which is generally the thermodynamically favored product for 3-substituted indazoles.[4]

Methodology:

  • Setup: To a round-bottom flask, add Ethyl 1H-indazole-3-carboxylate (1.0 equiv) and a polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Methylating Agent: Add the methylating agent, such as methyl iodide (CH₃I, 1.2-1.5 equiv) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equiv), dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or recrystallization to yield pure this compound.

Part 3: Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the reactivity of its ester group, which serves as a gateway to a wide array of other functional groups, most notably amides and the parent carboxylic acid.

G Core Ethyl 1-methyl-1H- indazole-3-carboxylate Acid 1-methyl-1H-indazole- 3-carboxylic acid Core->Acid Hydrolysis (e.g., LiOH, H₂O/THF) Amide 1-methyl-1H-indazole- 3-carboxamides Core->Amide Aminolysis (R₂NH, heat) Alcohol (1-methyl-1H-indazol-3-yl)methanol Core->Alcohol Reduction (e.g., LiAlH₄, THF) Acid->Amide Amide Coupling (EDC, HOBt, R₂NH)

Caption: Key derivatization pathways for the title compound.

Ester Hydrolysis

Saponification of the ethyl ester provides the corresponding carboxylic acid, 1-methyl-1H-indazole-3-carboxylic acid. This acid is a critical intermediate for synthesizing amide libraries via peptide coupling conditions, which offers broader substrate scope and milder conditions than direct aminolysis of the ester.[1][7]

General Protocol:

  • Dissolve this compound in a mixture of THF and water.

  • Add an excess of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 equiv).

  • Stir at room temperature until TLC analysis confirms the disappearance of the starting material.

  • Acidify the reaction mixture with aqueous HCl (e.g., 1M) to a pH of ~2-3, which protonates the carboxylate and causes the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Amide Formation (Amidation)

The conversion to amides is arguably the most important transformation for this compound in drug discovery.[8] Many potent kinase inhibitors and other bioactive molecules are 1H-indazole-3-carboxamides.[8] This can be achieved directly or, more commonly, via the carboxylic acid intermediate.

General Protocol (via Amide Coupling):

  • To a solution of 1-methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in DMF, add a coupling agent like EDC (1.2 equiv) and an activator such as HOBt (1.2 equiv).

  • Add a tertiary amine base, such as triethylamine (TEA) or DIPEA (3.0 equiv), and stir for 15-20 minutes.[1]

  • Add the desired primary or secondary amine (1.0-1.2 equiv) and continue stirring at room temperature for 4-12 hours.

  • Perform an aqueous workup and purify by column chromatography to obtain the desired amide derivative.[1]

Part 4: Applications in Research and Development

This compound is a high-value intermediate primarily utilized in the discovery and development of new therapeutic agents and research chemicals.

  • Pharmaceutical Development: The indazole-3-carboxamide scaffold, directly accessible from this compound, is a cornerstone of modern kinase inhibitor design. For example, derivatives have been developed as potent and selective PAK1 inhibitors, which show promise in preventing tumor cell migration and invasion.[8] The scaffold is also explored for developing treatments for neurological disorders and inflammatory conditions.[2][9]

  • Synthetic Cannabinoid Receptor Agonists (SCRAs): The indazole-3-carboxylate core is a feature of many potent synthetic cannabinoids. Intermediates like this compound are used to synthesize molecules that act as agonists of the cannabinoid receptors (CB₁ and CB₂).[10][11] This makes the compound and its derivatives relevant in forensic science and toxicology, as they can be precursors to new psychoactive substances (NPS).

  • Agrochemical and Materials Science: The unique electronic and structural properties of the indazole ring make it a target in the development of novel agrochemicals, such as pesticides and herbicides, and advanced materials like specialized polymers and coatings.[2][6]

Conclusion

This compound is a compound of significant strategic importance in synthetic chemistry. Its well-defined structure, accessible synthesis, and versatile reactivity make it an indispensable building block for researchers. Its primary value lies in providing a reliable and efficient entry point to the 1-methyl-1H-indazole-3-carboxamide and carboxylic acid scaffolds, which are central to the development of next-generation pharmaceuticals and other advanced chemical products. A thorough understanding of its properties and reactivity is essential for any scientist working within these fields.

References

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  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

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  • Acta Crystallographica Section E: Structure Reports Online. (2010). 1-Methyl-1H-indazole-3-carboxylic acid. PubMed Central (PMC). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-Methyl-N-(phenylmethyl)-2-pyridinamine. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-CHLORO-5-METHYLPYRIDINE 1-OXIDE. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. Retrieved from [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed Central (PMC). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Nucleus in Modern Drug Discovery

The indazole scaffold is a privileged bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of biological interactions. Derivatives of the indazole core are integral to numerous therapeutic agents, demonstrating activities that span oncology, anti-inflammatory pathways, and neuroprotection[1]. Within this important class of molecules, Ethyl 1-methyl-1H-indazole-3-carboxylate (CAS Number: 220488-05-1 ) represents a key building block for the synthesis of more complex and biologically active compounds.

This guide provides a comprehensive technical overview of this compound, offering insights into its chemical properties, synthesis, and potential applications. As a Senior Application Scientist, the aim is to not only present established data but also to provide a rationale for the experimental methodologies and to highlight the strategic considerations for its use in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. While specific experimental data for this compound is not extensively published, we can infer its key characteristics from closely related analogs such as Ethyl 1H-indazole-3-carboxylate and Methyl 1H-indazole-3-carboxylate.

PropertyInferred Value/CharacteristicData Source/Analog
CAS Number 220488-05-1[2]
Molecular Formula C₁₁H₁₂N₂O₂Calculated
Molecular Weight 204.23 g/mol Calculated
Appearance Likely a white to off-white or light yellow crystalline solidInferred from analogs[3]
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, methanol, and ethyl acetate.Inferred from synthesis protocols of analogs[4]
Melting Point Not available. The parent compound, ethyl 1H-indazole-3-carboxylate, has a melting point of 133-134 °C.[5]
Boiling Point Not available.
pKa The indazole nitrogen is weakly basic.General chemical knowledge

Synthesis of this compound: A Proposed Pathway

The synthesis of N-alkylated indazole esters can be approached through several reliable methods. A common and effective strategy involves the N-alkylation of the parent indazole ester. The following protocol is a proposed, logical synthesis for this compound, based on established chemical principles for similar transformations.

Proposed Synthesis Workflow

Synthesis_of_Ethyl_1-methyl-1H-indazole-3-carboxylate reagent1 Ethyl 1H-indazole-3-carboxylate reaction N-Alkylation reagent1->reaction Starting Material reagent2 NaH or K₂CO₃ (Base) reagent2->reaction Deprotonation reagent3 Methyl Iodide (CH₃I) (Alkylating Agent) reagent3->reaction Methylation solvent DMF or Acetonitrile (Solvent) solvent->reaction Reaction Medium product This compound reaction->product Final Product

Caption: Proposed N-alkylation synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via N-alkylation of Ethyl 1H-indazole-3-carboxylate.

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1H-indazole-3-carboxylate (1 equivalent).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Self-validating system note: The evolution of hydrogen gas should be observed. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation. Alternatively, a milder base like potassium carbonate (2-3 equivalents) can be used, which may require heating.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of pharmacologically active molecules. The ester functionality at the 3-position is readily converted into other functional groups, such as amides or carboxylic acids, which are common features in drug candidates.

Role as a Molecular Scaffold

The indazole core can be functionalized at multiple positions, allowing for the exploration of a wide chemical space. This compound provides a pre-functionalized scaffold where the N1-position is protected with a methyl group, directing further modifications to other parts of the molecule.

Scaffold_Applications cluster_derivatization Derivatization Pathways cluster_products Potential Products cluster_applications Therapeutic Targets start This compound hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) start->hydrolysis amidation Amidation (e.g., R-NH₂, heat or coupling agents) start->amidation acid 1-Methyl-1H-indazole-3-carboxylic acid hydrolysis->acid amide 1-Methyl-1H-indazole-3-carboxamides amidation->amide kinase Kinase Inhibitors acid->kinase receptor Receptor Modulators amide->receptor enzyme Enzyme Inhibitors amide->enzyme

Caption: Derivatization pathways for the target compound in drug discovery.

Indazole-3-carboxamides, which can be synthesized from this compound, have shown promise as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy[6]. Furthermore, the indazole nucleus is a key component of synthetic cannabinoid receptor agonists, highlighting its importance in neuroscience research[7]. The derivatization of the indazole core has also led to the discovery of compounds with anti-inflammatory properties[4].

Conclusion

This compound is a valuable chemical entity for researchers in the pharmaceutical and life sciences. While detailed, specific data for this compound is emerging, its structural similarity to well-studied analogs provides a strong foundation for its synthesis and application. This guide has offered a scientifically grounded, logical framework for understanding and utilizing this compound, from its fundamental properties to its strategic role in the synthesis of novel therapeutic agents. The proposed synthesis protocol and discussion of its applications are intended to empower researchers to effectively incorporate this versatile building block into their drug discovery programs.

References

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • PubChem. ethyl 1H-indazole-3-carboxylate. National Institutes of Health. Available at: [Link]

  • AA Blocks. This compound. Available at: [Link]

  • PubChem. Cannabinoid dosage forms - Patent US-12220488-B2. National Institutes of Health. Available at: [Link]

  • Bistocchi, G. A., De Meo, G., Pedini, M., Ricci, A., Brouilhet, H., Boucherie, S., Rabaud, M., & Jacquignon, P. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315–333.
  • Swamy, G. N., Kumar, C. G., & Nageshwar, G. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • PrepChem. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Available at: [Link]

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available at: [Link]

  • National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid. PubChem. Available at: [Link]

  • Wang, Y., Zhang, Y., Zhang, C., Wang, M., He, J., Wang, Y., Zhang, Q., Ding, C., Wu, D., & Yang, L. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 5123–5141.
  • Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 38(2), 435-446.
  • Zhang, L., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.

Sources

"spectroscopic data for Ethyl 1-methyl-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-methyl-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. As with any compound intended for pharmaceutical or research applications, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers, enabling them to confidently identify and verify this molecule.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is comprised of a bicyclic indazole core, an ethyl ester functional group at the 3-position, and a methyl group on one of the indazole nitrogen atoms. The presence of aromatic and aliphatic protons, distinct carbon environments, and various functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl group attached to the nitrogen, and the ethyl group of the ester.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm, should encompass all expected proton signals.

  • Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds.

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~8.1d1H~8.0H-4
~7.7d1H~8.5H-7
~7.4t1H~7.5H-6
~7.2t1H~7.0H-5
~4.4q2H~7.1-OCH₂CH₃
~4.1s3H-N-CH₃
~1.4t3H~7.1-OCH₂CH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-8.5 ppm): The four protons on the benzene ring of the indazole core are expected to appear in this region. The downfield shift of H-4 is attributed to the deshielding effect of the adjacent nitrogen atom and the carbonyl group of the ester. The coupling patterns (doublets and triplets) arise from spin-spin coupling between adjacent protons.

  • N-Methyl Group (δ ~4.1 ppm): The three protons of the methyl group attached to the N-1 position are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

  • Ethyl Ester Group (δ ~4.4 and ~1.4 ppm): The ethyl group will give rise to two signals: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. This characteristic quartet-triplet pattern is due to the coupling between the methylene and methyl protons.

Figure 2: Predicted ¹H-¹H spin-spin coupling network for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A broadband probe on a 75 MHz or higher field NMR spectrometer is required.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is generally needed due to the lower natural abundance of ¹³C.

    • Spectral Width: A spectral width of approximately 220 ppm is standard.

  • Processing: Fourier transform the FID and calibrate the chemical shift scale.

Predicted ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm) Assignment
~162C=O (ester)
~141C-7a
~134C-3
~127C-6
~122C-4
~121C-5
~120C-3a
~110C-7
~61-OCH₂CH₃
~36N-CH₃
~14-OCH₂CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~162 ppm): The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the two adjacent oxygen atoms.

  • Aromatic Carbons (δ 110-141 ppm): The eight carbons of the indazole ring system appear in this region. The specific chemical shifts are influenced by the electronic effects of the substituents and the nitrogen atoms.

  • Aliphatic Carbons (δ 14-61 ppm): The carbons of the ethyl ester and the N-methyl group are found in the upfield region of the spectrum. The -OCH₂- carbon is more downfield than the -CH₃ carbon due to the deshielding effect of the adjacent oxygen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for small molecules.

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Predicted Mass Spectrum Data and Interpretation
m/z Assignment
218[M]⁺ (Molecular Ion)
189[M - C₂H₅]⁺
173[M - OC₂H₅]⁺
145[M - COOC₂H₅]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 218 corresponds to the intact molecule with one electron removed, confirming the molecular weight of this compound.

  • Major Fragmentation Pathways: The fragmentation pattern provides structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) to give the acylium ion at m/z 173, and the loss of the entire ester group to give the indazole ring fragment at m/z 145.

M [M]⁺ m/z 218 F1 [M - OC₂H₅]⁺ m/z 173 M->F1 - •OC₂H₅ F2 [M - COOC₂H₅]⁺ m/z 145 M->F2 - •COOC₂H₅

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a solid sample mixed with potassium bromide (KBr) and pressed into a pellet, or as a thin film by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data and Interpretation
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3050-3150MediumC-H stretchAromatic C-H
~2850-2980MediumC-H stretchAliphatic C-H
~1710-1730StrongC=O stretchEster carbonyl
~1600-1620MediumC=C stretchAromatic ring
~1200-1300StrongC-O stretchEster C-O

Interpretation of the IR Spectrum:

  • C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and ethyl groups.

  • C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ is indicative of the C-O single bond stretch of the ester.

  • Aromatic C=C Stretches: Medium intensity bands in the 1600-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic indazole ring.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined application offers a powerful and synergistic approach to structural elucidation. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. Finally, IR spectroscopy confirms the presence of key functional groups. By integrating the data from these techniques, a complete and unambiguous structural assignment of this compound can be achieved, ensuring the identity and purity of the compound for its intended application.

References

  • Supporting Information for a related synthesis: While not the exact molecule, this document provides spectroscopic data for similar indazole carboxyl

    • Title: Supporting Information for a relevant public
    • Source: Wiley-VCH
    • URL: [Link]

  • Synthesis of 1H-indazole-3-carboxylic acid, ethyl ester: This procedure from Organic Syntheses describes the preparation of the N-unsubstituted analogue, providing context for the synthesis and potential impurities.[1]

    • Title: 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure
    • Source: Organic Syntheses
    • URL: [Link]

  • Spectroscopic Data for Indole Derivatives: This supporting information provides examples of ¹H and ¹³C NMR data for related heterocyclic compounds.[2]

    • Title: Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively
    • Source: Royal Society of Chemistry
    • URL: [Link]

  • Synthesis and Characterization of Indazole-3-carboxamides: This article details the synthesis and characterization of various indazole derivatives, offering insights into their spectroscopic properties.[3]

    • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
    • Source: Der Pharma Chemica
    • URL: [Link]

  • Spectroscopic Data for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate: This publication provides information on a closely related N-substituted methyl ester.[4]

    • Title: Methyl 1-(4-fluorobenzyl)
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • Characteristic IR Absorptions: A general guide to interpreting IR spectra for various functional groups.[5]

    • Title: Table of Characteristic IR Absorptions
    • Source: Michigan St
    • URL: [Link]

  • ¹³C NMR of Indazoles: A research article discussing the ¹³C NMR spectra of indazole compounds.[6]

    • Title: 13C NMR of indazoles
    • Source: ResearchG
    • URL: [Link]

  • Mass Spectrometry of Indazole-type Cannabinoids: This article provides insights into the mass spectrometric fragmentation of indazole derivatives.[7][8]

    • Title: Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA)
    • Source: ResearchG
    • URL: [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 1-methyl-1H-indazole-3-carboxylate (CAS No. 220488-05-1), a key heterocyclic intermediate in contemporary drug discovery and materials science. Recognizing the scarcity of public-domain quantitative solubility data for this specific molecule, this document synthesizes insights from structurally related analogs, outlines theoretical solubility principles based on its molecular structure, and provides detailed, field-proven experimental protocols for researchers to determine its solubility profile in various solvent systems.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound serves as a critical building block for more complex molecules, particularly in the development of kinase inhibitors for oncology and anti-inflammatory agents.[1] Its solubility is a fundamental physicochemical parameter that dictates its utility in synthesis, formulation, and biological assays. An understanding of its behavior in different solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug candidates for preclinical studies.

Physicochemical Characterization and Solubility Profile

Molecular Structure and Properties

The key structural features of this compound include the bicyclic aromatic indazole core, an N-methyl group, and an ethyl carboxylate moiety at the 3-position. The N-methylation at position 1 removes the hydrogen bond donor capability present in its parent compound, Ethyl 1H-indazole-3-carboxylate, which is expected to decrease its solubility in protic solvents like water and increase its solubility in aprotic organic solvents.

Below is a comparative table of physicochemical properties for the target compound and its key analogs.

PropertyThis compoundEthyl 1H-indazole-3-carboxylateMethyl 1H-indazole-3-carboxylate
CAS Number 220488-05-1[2]4498-68-4[3][4][5]43120-28-1[6][7]
Molecular Formula C₁₁H₁₂N₂O₂C₁₀H₁₀N₂O₂[3][4][8]C₉H₈N₂O₂[6][9]
Molecular Weight 204.23 g/mol 190.20 g/mol [3][4][8][10]176.17 g/mol [6][7]
Appearance (Predicted) White to off-white solidLight yellow crystalline powder[8]White to off-white solid[7]
Predicted XLogP3 ~2.5-3.0 (Estimated)2.1[10]1.7[6]

Note: XLogP3 is a computed measure of hydrophobicity. A higher value suggests lower aqueous solubility and higher solubility in nonpolar organic solvents.

Inferred Solubility Characteristics

Based on the structural analysis and analog data, the following solubility profile can be inferred for this compound:

  • Aqueous Solubility : Expected to be very low to practically insoluble. The N-methylation and the ethyl ester group contribute to its lipophilicity. The parent compound, Methyl 1H-indazole-3-carboxylate, is described as insoluble in water.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF) : High solubility is anticipated. These solvents are effective at solvating a wide range of organic molecules and are commonly used for stock solution preparation in drug discovery.

  • Polar Protic Solvents (e.g., Ethanol, Methanol) : Good to moderate solubility is expected. While the molecule lacks a hydrogen bond donor, the nitrogen atoms in the indazole ring and the carbonyl oxygen can act as hydrogen bond acceptors. The related methyl ester is slightly soluble in methanol.[11]

  • Nonpolar/Halogenated Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) : High solubility is predicted due to the compound's overall nonpolar character. The related methyl ester shows slight solubility in chloroform.[11]

  • Nonpolar Solvents (e.g., Hexanes, Toluene) : Low to moderate solubility is expected. While lipophilic, the polarity of the indazole ring and ester group may limit solubility in purely nonpolar hydrocarbon solvents.

The relationship between molecular structure and predicted solubility is illustrated in the diagram below.

G cluster_structure Molecular Structure Features cluster_solubility Predicted Solubility Impact Target This compound IndazoleCore Aromatic Indazole Core Target->IndazoleCore NMethyl N1-Methyl Group Target->NMethyl Ester Ethyl Ester Group Target->Ester Org_Sol High Organic Solvent Solubility IndazoleCore->Org_Sol Lipophilic Aq_Sol Low Aqueous Solubility NMethyl->Aq_Sol Removes H-bond donor NMethyl->Org_Sol Increases lipophilicity Ester->Aq_Sol Lipophilic Ester->Org_Sol Good interaction with organic solvents

Caption: Influence of structural moieties on predicted solubility.

Experimental Protocol for Solubility Determination

To overcome the lack of published data, a robust and self-validating experimental workflow is essential. The following protocol describes the isothermal shake-flask method, a gold standard for determining thermodynamic solubility.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO, Acetonitrile)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated volumetric flasks and pipettes

  • HPLC system with a UV detector

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Prepare a high-concentration stock solution of the compound in a solvent of known high solubility (e.g., DMSO or Acetonitrile).

    • Perform a serial dilution to create a series of at least five calibration standards of known concentrations.

    • Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid compound to a glass vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at equilibrium.

    • Accurately add a known volume of the test solvent (e.g., 1.0 mL).

    • Seal the vials tightly.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation and Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any fine particulates.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the supernatant by multiplying by the dilution factor.

    • The resulting value is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

The following diagram illustrates the experimental workflow.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temp (24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G HPLC Analysis F->G H Calculate Concentration (vs. Calibration Curve) G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public databases, a robust scientific understanding of its likely behavior can be established through structural analogy and theoretical principles. It is predicted to have low aqueous solubility but favorable solubility in a range of common organic solvents, particularly polar aprotic and halogenated ones. For researchers requiring precise quantitative data for applications such as formulation development or reaction optimization, the provided shake-flask experimental protocol offers a reliable and accurate method for in-house determination. This guide serves as both a predictive tool and a practical manual for scientists and drug development professionals working with this important chemical entity.

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The Ascendant Role of N-Methylated Indazole Esters in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus, a bioisostere of indole, has firmly established itself as a privileged scaffold in medicinal chemistry. Its versatile structure has given rise to a multitude of biologically active molecules, including several FDA-approved drugs.[1][2] Among the various modifications of this core, N-methylation and ester functionalization have emerged as powerful strategies to fine-tune the pharmacological properties of these compounds, leading to potent and selective agents, particularly in the realm of oncology. This guide provides an in-depth exploration of the biological activity of N-methylated indazole esters, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, mechanisms of action, structure-activity relationships, and the critical aspects of their preclinical evaluation, grounding our discussion in field-proven insights and authoritative data.

The Strategic Imperative of N-Methylation and Esterification

The decision to incorporate N-methylation and ester functionalities onto the indazole scaffold is a deliberate one, driven by the desire to optimize drug-like properties. N-methylation directly influences the compound's polarity, hydrogen bonding capacity, and metabolic stability. The position of the methyl group, either at the N1 or N2 position of the indazole ring, can profoundly impact the molecule's three-dimensional conformation and its interaction with biological targets. This regiochemistry is a critical determinant of biological activity, and its precise control is a key challenge in the synthesis of these compounds.[3]

Ester groups, on the other hand, are often introduced to modulate solubility, membrane permeability, and pharmacokinetic profiles. They can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid, or they can participate directly in target binding. The interplay between the N-methyl and ester groups can therefore lead to compounds with significantly enhanced therapeutic potential.

Synthetic Strategies: Achieving Regioselective N-Methylation

The synthesis of N-methylated indazole esters with defined regiochemistry is paramount for structure-activity relationship (SAR) studies and the development of clinical candidates. Direct alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, necessitating challenging purification steps.[1] Therefore, the development of regioselective synthetic methods is a cornerstone of research in this area.

General Synthetic Pathways

Several strategies have been developed for the synthesis of N-methylated indazoles. These can be broadly categorized into two approaches:

  • Pre-functionalization: Introducing the methyl group onto a precursor molecule before the formation of the indazole ring.

  • Post-functionalization: Methylating the pre-formed indazole scaffold.

The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Experimental Protocol: Regioselective N1-Methylation of an Indazole Carboxylic Acid

This protocol outlines a common method for the selective N1-methylation of an indazole-3-carboxylic acid, a key intermediate for the synthesis of N-methylated indazole esters.[4]

Objective: To selectively synthesize 1-methylindazole-3-carboxylic acid.

Materials:

  • Indazole-3-carboxylic acid

  • Methylating agent (e.g., dimethyl sulfate, iodomethane)

  • Alkaline earth metal oxide or alkoxide (e.g., calcium oxide)

  • Solvent (e.g., C1 to C4 alkanols)

  • Dichloromethane

  • Triethylamine

  • Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (for conversion to Granisetron, as an example of further derivatization)

  • Saturated aqueous NaHCO3 solution

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend indazole-3-carboxylic acid and an alkaline earth metal oxide (e.g., calcium oxide) in a suitable solvent (e.g., a C1 to C4 alkanol).

  • Methylation: To the stirred suspension, add the methylating agent (e.g., dimethyl sulfate) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is worked up by adding water and acidifying to precipitate the product. The crude product is then filtered, washed, and dried.

  • Purification: The crude 1-methylindazole-3-carboxylic acid can be purified by recrystallization or column chromatography.

  • Esterification (if required): The resulting carboxylic acid can be converted to the corresponding ester through standard esterification procedures (e.g., Fischer esterification).

  • Amide Coupling (Example Derivatization): To a stirred solution of the corresponding acid chloride (prepared from the carboxylic acid) in dichloromethane, a solution of an amine (e.g., endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) and triethylamine in dichloromethane is added.

  • Final Purification: After the reaction is complete, the mixture is washed with saturated aqueous NaHCO3 and dried. The final product is purified by column chromatography.[4]

Self-Validation: The regioselectivity of the methylation should be confirmed using spectroscopic techniques, such as 1H and 13C NMR, where the chemical shifts of the N-methyl group and the aromatic protons will differ between the N1 and N2 isomers.

Biological Activity and Therapeutic Applications

N-methylated indazole esters have demonstrated a broad spectrum of biological activities, with a particular emphasis on their potential as anticancer agents. Their primary mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.[1][2]

Kinase Inhibition: A Dominant Mechanism of Action

Many N-methylated indazole derivatives function as potent inhibitors of various protein kinases, including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[5]

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[6][7][8] Indazole derivatives have been shown to inhibit key kinases in this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[6]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and survival. N-methylated indazoles can inhibit components of this pathway, such as ERK1/2.

  • Other Kinases: N-methylated indazoles have also been reported to inhibit other kinases, such as PKMYT1, which is involved in the G2/M cell cycle checkpoint.[9]

The ester functionality in these molecules can contribute to their binding affinity and selectivity for the target kinase.

Anticancer Activity: In Vitro and In Vivo Evidence

The anticancer potential of N-methylated indazole esters has been demonstrated in a variety of cancer cell lines and in vivo models. For instance, certain indazole derivatives have shown potent growth inhibitory activity against breast cancer cell lines, leading to the inhibition of cell proliferation, colony formation, and the induction of apoptosis.[1] Some compounds have also been shown to suppress tumor growth in mouse models without significant side effects.[1]

Table 1: In Vitro Anticancer Activity of Selected N-Methylated Indazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast)0.23[1]
6o K562 (Leukemia)5.15
W24 HGC-27 (Gastric)0.43[6]
Compound 2 NCI-H1975 (Lung)nanomolar range[10]

Note: This table presents a selection of data and is not exhaustive.

Structure-Activity Relationship (SAR): The Impact of N-Methylation Position

For indazoles, the differential positioning of the methyl group alters the dipole moment and the accessibility of the lone pair of electrons on the other nitrogen atom, which can significantly affect binding to the target protein. The development of regioselective synthetic methods is therefore crucial for systematically exploring the SAR of N1- and N2-methylated indazole esters and for optimizing their therapeutic potential.

Pharmacokinetics and ADMET Properties: From Bench to Bedside

For any promising compound to advance as a drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico and in vitro ADMET studies are therefore essential components of the drug discovery process for N-methylated indazole esters.[11]

Key ADMET parameters to consider include:

  • Solubility: Adequate aqueous solubility is crucial for oral bioavailability.

  • Permeability: The ability to cross biological membranes, such as the intestinal epithelium, is essential for absorption.

  • Metabolic Stability: Resistance to rapid metabolism by liver enzymes (e.g., cytochrome P450s) is necessary to achieve a sufficiently long half-life in the body.

  • Toxicity: The compound should exhibit a low potential for off-target toxicity.

Computational tools can be used to predict these properties early in the design phase, allowing for the prioritization of compounds with more drug-like characteristics.[11]

Experimental Protocols for Biological Evaluation

To assess the biological activity of N-methylated indazole esters, a battery of in vitro assays is typically employed. The following is a detailed protocol for the widely used MTT assay to determine cell viability and cytotoxicity.

MTT Cell Viability Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13][14][15][16]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • N-methylated indazole ester compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[14]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the N-methylated indazole ester compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-25 µL of the MTT stock solution to each well.[15][16]

    • Incubate the plate for 2-4 hours at 37°C.[16] During this time, purple formazan crystals will form in the viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Shake the plate on an orbital shaker for about 15 minutes to dissolve the formazan crystals completely.[14]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.[12]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway and Workflow Diagrams

To visualize the concepts discussed in this guide, the following diagrams are provided in the Graphviz DOT language.

General Workflow for the Evaluation of N-Methylated Indazole Esters

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo & Preclinical Studies s1 Regioselective N-Methylation s2 Esterification s1->s2 s3 Purification & Structural Confirmation (NMR, MS) s2->s3 iv1 Cell Viability Assays (e.g., MTT) s3->iv1 Test Compounds iv2 Kinase Inhibition Assays iv1->iv2 iv3 Apoptosis & Cell Cycle Analysis iv2->iv3 m1 Western Blotting (Pathway Analysis) iv3->m1 Lead Compounds m2 Molecular Docking m1->m2 inv1 Pharmacokinetic (ADMET) Studies m2->inv1 Optimized Leads inv2 Xenograft Tumor Models inv1->inv2 G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor N-Methylated Indazole Ester Inhibitor->PI3K inhibits Inhibitor->mTOR inhibits

Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway and its inhibition by N-methylated indazole esters.

Conclusion and Future Directions

N-methylated indazole esters represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in oncology. Their biological activity is intricately linked to the regiochemistry of N-methylation and the nature of the ester functionality. The continued development of efficient and regioselective synthetic methods will be crucial for the thorough exploration of the chemical space around this scaffold.

Future research should focus on:

  • Systematic SAR studies: Direct comparison of N1- and N2-methylated indazole esters to elucidate the precise role of methylation position on kinase inhibition and cellular activity.

  • Structural biology: Obtaining co-crystal structures of these inhibitors with their target kinases to guide rational drug design.

  • Pharmacokinetic optimization: Fine-tuning the ADMET properties of lead compounds to improve their in vivo efficacy and safety profiles.

By integrating synthetic chemistry, molecular and cellular biology, and pharmacology, the full therapeutic potential of N-methylated indazole esters can be realized, leading to the development of next-generation targeted therapies for a range of diseases.

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The Indazole Core Reimagined: A Technical Guide to Ethyl 1-methyl-1H-indazole-3-carboxylate Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the presence of two nitrogen atoms capable of forming multiple non-covalent interactions, makes it an ideal framework for the design of potent and selective modulators of various biological targets.[1][2] This guide focuses on a specific, yet versatile, class of indazole derivatives: those derived from Ethyl 1-methyl-1H-indazole-3-carboxylate.

The strategic placement of a methyl group at the N1 position and a carboxylate ester at the C3 position provides a foundational structure that has been extensively explored and modified to generate a plethora of biologically active molecules. These derivatives have demonstrated significant therapeutic potential, with activities ranging from anti-inflammatory and anticancer to potent enzyme inhibition.[2][3][4] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only synthetic methodologies but also critical insights into the structure-activity relationships (SAR) and mechanisms of action that drive the therapeutic promise of this compound class.

Synthetic Strategies: From Core Synthesis to Derivatization

The synthesis of this compound and its analogs is a multi-step process that begins with the formation of the indazole-3-carboxylate core, followed by regioselective N-alkylation and subsequent functionalization of the C3-ester group.

Synthesis of the Ethyl 1H-indazole-3-carboxylate Core

A robust and widely cited method for the synthesis of the parent Ethyl 1H-indazole-3-carboxylate involves the reaction of a benzyne precursor with ethyl diazoacetate.[5] This approach offers good yields and mild reaction conditions.

Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate [5]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a rubber septum, a glass stopper, and a nitrogen inlet.

  • Reagents: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv) are charged into the flask. Anhydrous tetrahydrofuran (THF) is added to dissolve the reagents.

  • Reaction Conditions: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. A solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) is added dropwise over approximately 40 minutes.

  • Workup and Purification: The reaction is allowed to warm to room temperature overnight. The mixture is then concentrated, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield Ethyl 1H-indazole-3-carboxylate as an off-white solid.

Regioselective N1-Methylation

A critical step in the synthesis of the title compound is the selective methylation of the N1 position of the indazole ring. The presence of two nucleophilic nitrogen atoms (N1 and N2) can lead to the formation of regioisomers. However, by carefully selecting the base and solvent system, high N1 selectivity can be achieved. The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF is a well-established method for favoring N1 alkylation.[6][7] It is theorized that the sodium cation chelates with the C3-carboxylate group, sterically hindering the N2 position and directing the electrophile to the N1 nitrogen.[6]

Experimental Protocol: Synthesis of this compound (Adapted from a similar methylation) [8]

  • Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equiv) in dry dimethylformamide (DMF), a solution of Ethyl 1H-indazole-3-carboxylate (1.0 equiv) in dry DMF is added dropwise under a nitrogen atmosphere.

  • Reaction Conditions: After the initial evolution of hydrogen ceases, the mixture is stirred at room temperature. A solution of methyl iodide (1.5 equiv) in DMF is then added dropwise. The reaction is gently warmed to 50°C for 30 minutes and then cooled.

  • Workup and Purification: The reaction mixture is diluted with ice-water and extracted with methylene chloride. The combined organic extracts are dried over magnesium sulfate and concentrated. The resulting residue is purified by trituration with petroleum ether or by column chromatography to yield this compound.

Derivatization to Amide Analogs

The ethyl ester at the C3 position serves as a convenient handle for further derivatization, most commonly to a diverse range of amides. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by standard amide coupling reactions.

Experimental Protocol: General Procedure for Amide Synthesis [9]

  • Step 1: Hydrolysis (Not explicitly detailed in the provided search results, but a standard prerequisite). this compound is hydrolyzed to 1-methyl-1H-indazole-3-carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like THF or methanol, followed by acidic workup.

  • Step 2: Amide Coupling. To a solution of 1-methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in DMF, a coupling agent such as 1-Hydroxybenzotriazole (HOBT) (1.2 equiv) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv) are added, along with a base like triethylamine (TEA) (3.0 equiv). The mixture is stirred at room temperature for 15 minutes. The desired primary or secondary amine (1.0 equiv) is then added, and the reaction is stirred for 4-6 hours.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude amide is then purified by column chromatography.

G cluster_0 Core Synthesis cluster_1 N1-Methylation cluster_2 Derivatization Benzyne_Precursor Benzyne Precursor Ethyl_1H_Indazole_3_Carboxylate Ethyl 1H-indazole- 3-carboxylate Benzyne_Precursor->Ethyl_1H_Indazole_3_Carboxylate [1] Ethyl_Diazoacetate Ethyl Diazoacetate Ethyl_Diazoacetate->Ethyl_1H_Indazole_3_Carboxylate Ethyl_1_Methyl_Indazole_3_Carboxylate Ethyl 1-methyl-1H-indazole- 3-carboxylate Ethyl_1H_Indazole_3_Carboxylate->Ethyl_1_Methyl_Indazole_3_Carboxylate NaH, CH3I [9] Carboxylic_Acid 1-methyl-1H-indazole- 3-carboxylic acid Ethyl_1_Methyl_Indazole_3_Carboxylate->Carboxylic_Acid Hydrolysis Amide_Analog Amide Analog (R-NH-CO-Indazole) Carboxylic_Acid->Amide_Analog Amine, Coupling Agents [6]

Caption: General Synthetic Workflow.

Structure-Activity Relationships (SAR) and Biological Applications

The therapeutic potential of this compound derivatives is unlocked through systematic structural modifications. The following sections explore key SAR insights and their implications for different disease areas.

Anti-Cancer Activity

Numerous indazole derivatives have been investigated as anti-cancer agents, with several compounds demonstrating potent growth inhibitory activity against various cancer cell lines.[3]

One study identified a series of indazole derivatives where compound 2f exhibited significant antiproliferative activity with IC50 values in the sub-micromolar to low micromolar range against several cancer cell lines.[3] Mechanistic studies revealed that 2f induced apoptosis by upregulating cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[3] Furthermore, it was shown to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells.[3]

Another study on 1H-indazole-3-amine derivatives identified compound 6o as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) with good selectivity over normal cells. This compound was found to induce apoptosis and affect the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway.

Key SAR Insights for Anti-Cancer Activity:

  • Substituents at the C3 and N1/N2 positions are critical for activity.

  • The nature and size of substituents on appended aromatic or heterocyclic rings can significantly modulate potency and selectivity against different cancer cell lines.

  • For a series of (E)-3,5-dimethoxystyryl substituted indazoles, a pyridyl analog (2f ) showed improved antiproliferative activity compared to its phenyl counterpart.

Anti-Inflammatory Activity via CRAC Channel Inhibition

A key mechanism for the anti-inflammatory effects of some indazole derivatives is the inhibition of Calcium Release-Activated Calcium (CRAC) channels. These channels are crucial for calcium signaling in immune cells like mast cells, and their aberrant activation contributes to inflammatory and autoimmune diseases.

A fascinating SAR study on indazole-3-carboxamides revealed that the regiochemistry of the amide linker is paramount for CRAC channel blocking activity.

Key SAR Insights for CRAC Channel Inhibition:

  • Indazole-3-carboxamides (Indazole-CO-NH-Ar) are potent CRAC channel blockers.

  • The "reverse" amide isomers (Indazole-NH-CO-Ar) are largely inactive.

  • Compound 12d , an indazole-3-carboxamide with a 3-fluoro-4-pyridyl substituent, was identified as a potent inhibitor of calcium influx with a sub-micromolar IC50.

  • This inhibition of calcium influx correlated with a significant reduction in the release of pro-inflammatory mediators such as TNFα from activated mast cells.

G cluster_0 Mast Cell Activation cluster_1 Intracellular Signaling cluster_2 Inflammatory Response Antigen Antigen/ Allergen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Cross-linking ER_Ca_Depletion ER Ca2+ Depletion IgE_Receptor->ER_Ca_Depletion Signal Cascade CRAC_Activation CRAC Channel Activation ER_Ca_Depletion->CRAC_Activation Ca_Influx Ca2+ Influx CRAC_Activation->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Cytokine_Release Cytokine Release (e.g., TNFα) Ca_Influx->Cytokine_Release Indazole_Analog Indazole-3-carboxamide Analog (e.g., 12d) Indazole_Analog->CRAC_Activation Inhibition [13]

Caption: CRAC Channel Inhibition Pathway.

Quantitative Biological Data

The following table summarizes the reported in vitro activities of selected this compound derivatives and analogs.

Compound IDTarget/AssayCell LineIC50 (µM)Reference
2f Antiproliferative4T1 (Breast Cancer)0.23
2f AntiproliferativeHepG2 (Liver Cancer)0.80
2f AntiproliferativeMCF-7 (Breast Cancer)0.34
6o AntiproliferativeK562 (Leukemia)5.15
12d Calcium Influx InhibitionRBL-2H3 (Mast Cell)0.67
12d TNFα Production InhibitionRBL-2H3 (Mast Cell)0.28

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising area for drug discovery. The synthetic accessibility of this core, combined with the potential for diverse functionalization at the N1 and C3 positions, allows for the fine-tuning of biological activity against a range of therapeutic targets. The critical role of the N1-substituent and the regiochemistry of the C3-carboxamide linker have been highlighted as key determinants of potency and mechanism of action.

Future research in this area should continue to focus on expanding the chemical diversity of these analogs and exploring their potential against a wider array of biological targets. The development of more selective and potent inhibitors, guided by the structure-activity relationships outlined in this guide, holds significant promise for the discovery of novel therapeutics for cancer, inflammatory disorders, and other diseases.

References

  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link].

  • Der Pharma Chemica.
  • Wei W, Liu Z, Wu X, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv. 2021;11:15675-15687. Available from: [Link].

  • Rautio T, et al. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Swamy GN, et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 2012;4(3):1311-1316.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1Hindazole- 3-carbonyl)
  • RSC Advances. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. 2021. Available from: [Link].

  • PrepChem. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Available from: [Link].

  • PubMed. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. 2020.
  • Wang C, Zhu M, Long X, et al.
  • ResearchGate. IC50 values of compounds 1–7, four of the corresponding ethyl esters, and the positive controls Meldonium and MeGBB.
  • Sun L, et al. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorg Med Chem Lett. 2017;27(5):1145-1150. Available from: [Link].

  • ChemicalBook. 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.
  • Knowledge. What is the chemical structure of 1H-Indazole-3-carboxylic acid methyl ester?. 2024.
  • PubMed.

Sources

A Technical Guide to the Mechanism of N-Alkylation of Indazole-3-carboxylates: Principles and Practice

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of therapeutic agents.[1][2] The strategic functionalization of this heterocycle is paramount, and N-alkylation represents one of the most fundamental yet challenging transformations. The direct alkylation of the indazole core often yields a mixture of N1 and N2 regioisomers, complicating synthesis and reducing yields.[2][3][4]

This in-depth guide provides a detailed exploration of the mechanism governing the N-alkylation of indazole-3-carboxylates. Moving beyond simple protocols, it delves into the causality behind experimental choices, offering a framework for rational control over regioselectivity. We will dissect the interplay of bases, solvents, electrophiles, and substituent effects, grounded in the principles of kinetic and thermodynamic control, to empower scientists to achieve predictable and high-yielding syntheses of their desired N-alkylated indazole targets.

The Indazole Core: A Tale of Two Nitrogens

The indazole ring system features two nitrogen atoms within its five-membered ring, both of which are potential sites for alkylation following deprotonation of the N-H proton. The resulting indazolide anion is an ambident nucleophile. The position of the N-H proton exists in tautomeric equilibrium, with the 1H-indazole tautomer being thermodynamically more stable than the 2H-indazole form.[2][4] Consequently, the N1-substituted product is typically the more thermodynamically stable isomer, while the N2 product is often the kinetically favored one under certain conditions.[5]

The crux of selective N-alkylation lies in manipulating the reaction conditions to favor one pathway—kinetic or thermodynamic—over the other.[6][7][8]

The Decisive Factors: Controlling Regioselectivity

Achieving regioselective N-alkylation is not a matter of chance but of deliberate control over the reaction environment. The final N1:N2 ratio is a product of a complex interplay between several key variables.

The Role of the Base and Solvent System

The choice of base and solvent is arguably the most critical factor in directing alkylation. This combination dictates the nature of the indazolide anion and its associated counter-ion, which in turn influences the nucleophilicity of each nitrogen atom.

  • For N1-Selectivity (Thermodynamic Control): A combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a moderately polar, aprotic solvent such as tetrahydrofuran (THF) is exceptionally effective for achieving high N1 selectivity.[1][9][10] This has been demonstrated to provide >99% N1 regioselectivity for indazoles bearing a 3-carboxymethyl or 3-carboxamide group.[1][9]

    • The Mechanistic Insight: The high N1 selectivity is attributed to a chelation-controlled mechanism.[4][9] In a solvent like THF, the sodium cation (Na+) forms a tight ion pair with the indazolide anion. It is postulated that the Na+ coordinates between the N2 nitrogen and the carbonyl oxygen of the 3-carboxylate group. This coordination sterically encumbers the N2 position, directing the incoming alkylating agent to the more accessible and thermodynamically favored N1 position.[4] DFT calculations support this chelation model.[2][9]

  • For N2-Selectivity or Mixed Isomers (Kinetic Control):

    • Polar Aprotic Solvents: When a polar aprotic solvent like dimethylformamide (DMF) is used, even with NaH, the selectivity often erodes, leading to mixtures of N1 and N2 isomers.[11] For instance, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and NaH in DMF yielded N1 and N2 products in a 38:46 ratio.[2][12] DMF is a highly coordinating solvent that solvates the cation effectively, leading to a "freer" indazolide anion where the intrinsic kinetic preference for N2 attack can be expressed.

    • Carbonate Bases: Weaker bases like potassium carbonate (K₂CO₃) in DMF also typically produce mixtures.[13]

    • Mitsunobu Conditions: The Mitsunobu reaction (using reagents like DEAD or DIAD and triphenylphosphine) with an alcohol as the alkylating source strongly favors the formation of the N2 isomer.[2][3][10] This method provides a reliable pathway to N2-alkylated indazole-3-carboxylates in excellent yields.[2]

The logical relationship between these factors is illustrated below.

Key pathways influencing N1 vs. N2 regioselectivity.
The Influence of Ring Substituents

While the 3-carboxylate group is key for the chelation strategy, other substituents on the indazole ring also exert powerful electronic and steric effects.

  • Steric Hindrance: Large substituents at the C3 position generally favor N1 alkylation due to steric hindrance around the N2 position.[11]

  • Electronic Effects: The electronic nature of substituents can dramatically alter the outcome. For example, introducing a strong electron-withdrawing group like a nitro (NO₂) or carboxylate (CO₂Me) at the C7 position can override other factors and lead to excellent N2 regioselectivity (≥96%), even under conditions that would normally favor N1.[1][9][10] This is because these groups withdraw electron density from the N1 position, making the N2 atom the more nucleophilic site.

The Nature of the Alkylating Agent

The electrophile also plays a role. The high N1-selectivity observed with the NaH/THF system is robust for primary alkyl halides and tosylates.[1][9][14] As mentioned, using alcohols under Mitsunobu conditions is a distinct strategy that reliably favors the N2 position.[2]

Data Summary: Conditions and Outcomes

The following table summarizes experimental data from the literature, providing a quantitative look at how reaction conditions affect the N1:N2 product ratio.

Indazole SubstrateAlkylating AgentBase / ReagentSolventN1:N2 RatioTotal Yield (%)Reference(s)
3-Carboxymethyl IndazoleAlkyl BromideNaHTHF>99:1-[1][9][12]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMF38:4684[2][12]
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl TosylateCs₂CO₃DioxaneSelective N190-98[2]
1H-Indazole-3-carboxylic acidAlkyl BromideNaHTHFSelective N151-96[12][15]
1H-Indazolen-Pentyl BromideK₂CO₃DMF1:2.578[3][10]
1H-IndazoleIsobutyl BromideK₂CO₃DMF58:4272[12][13]

Validated Experimental Protocols

Trustworthy protocols are self-validating. The following methods are based on successfully reported procedures for achieving high regioselectivity.

Protocol 1: Selective N1-Alkylation (via Chelation Control)

This protocol is adapted from procedures utilizing NaH in THF to favor the thermodynamically stable N1 isomer.[1][9][10]

Objective: To synthesize Methyl 1-alkyl-1H-indazole-3-carboxylate.

Workflow Diagram:

G start Start dissolve Dissolve indazole-3-carboxylate in anhydrous THF under N2 start->dissolve cool Cool reaction mixture to 0 °C (ice bath) dissolve->cool add_base Add NaH (60% dispersion) portion-wise cool->add_base stir_rt Warm to room temperature and stir for 30 min add_base->stir_rt add_alkylating Add alkylating agent (e.g., Alkyl Bromide) dropwise stir_rt->add_alkylating monitor Monitor reaction by TLC until SM is consumed add_alkylating->monitor quench Carefully quench with H2O or saturated NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Dry, concentrate, and purify by column chromatography extract->purify end End purify->end

Sources

The Pivotal Role of Ethyl 1-methyl-1H-indazole-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole ring system is a prominent member of this elite group, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This bicyclic heteroaromatic structure, a bioisostere of indole, offers a unique combination of rigidity, hydrogen bonding capabilities, and tunable electronic properties, making it an ideal foundation for designing potent and selective modulators of enzyme and receptor functions.

This technical guide focuses on a key derivative of this versatile scaffold: Ethyl 1-methyl-1H-indazole-3-carboxylate . We will delve into its synthesis, explore its instrumental role as a core building block in medicinal chemistry, and provide in-depth analysis of its application in the development of inhibitors for three critical drug targets: Calcium Release-Activated Calcium (CRAC) channels, Glycogen Synthase Kinase-3 (GSK-3), and the Prostaglandin EP4 receptor. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols and data, but also the scientific rationale that underpins the experimental design and interpretation of structure-activity relationships (SAR).

I. Synthesis of the Core Scaffold: this compound

The strategic journey from readily available starting materials to a versatile chemical intermediate is a fundamental aspect of drug discovery. Here, we outline the synthesis of this compound, a process that begins with the formation of the parent indazole ring system, followed by a regioselective N-methylation.

Part A: Synthesis of Ethyl 1H-indazole-3-carboxylate

The initial synthesis of the indazole core can be efficiently achieved through a [3+2] cycloaddition reaction between in situ generated benzyne and ethyl diazoacetate.[1] This method is favored for its relatively mild conditions and good yields.

Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate [1]

  • Materials:

    • 2-(trimethylsilyl)phenyl trifluoromethanesulfonate

    • Ethyl diazoacetate

    • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

    • Add anhydrous THF via cannula and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • With vigorous stirring, add the TBAF solution (1.8 equiv) dropwise over approximately 40 minutes.

    • Stir the reaction mixture at -78 °C for 1.5 hours.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

    • Concentrate the reaction mixture in vacuo.

    • Partition the residue between EtOAc and saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with EtOAc.

    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield Ethyl 1H-indazole-3-carboxylate as an off-white solid.

Part B: Regioselective N-methylation

A critical step in the synthesis of the target molecule is the methylation of the indazole nitrogen. Indazoles can be alkylated at either the N1 or N2 position, and achieving high regioselectivity is paramount to avoid challenging purification steps and maximize yield. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is a well-established method to achieve selective N1-alkylation.

Causality of Experimental Choice: The choice of NaH in THF is deliberate. NaH is a powerful base that irreversibly deprotonates the indazole N-H, forming the indazolide anion. In a solvent like THF, the sodium cation can coordinate with the lone pair of electrons on the N2 nitrogen, sterically hindering the approach of the electrophile (methyl iodide) to this position. This coordination promotes the desired SN2 attack at the more accessible N1 position, leading to high N1 regioselectivity.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Ethyl 1H-indazole-3-carboxylate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 1H-indazole-3-carboxylate (1.0 equiv).

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 equiv) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

    • Re-cool the mixture to 0 °C and add methyl iodide (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography to yield the pure this compound.

II. Application in Medicinal Chemistry: A Scaffold for Diverse Biological Targets

The true value of this compound lies in its utility as a versatile starting point for the synthesis of a multitude of bioactive molecules. The ester functionality at the 3-position provides a convenient handle for further chemical modifications, most commonly the formation of amides, which are prevalent in many drug molecules.

A. Targeting Calcium Release-Activated Calcium (CRAC) Channels

Biological Context: CRAC channels are crucial mediators of store-operated calcium entry (SOCE), a fundamental process for maintaining intracellular calcium homeostasis. In immune cells like mast cells, aberrant CRAC channel activation contributes to inflammatory responses. Therefore, CRAC channel blockers are promising therapeutic agents for a range of inflammatory and autoimmune diseases.

Synthetic Strategy: The ethyl ester of 1-methyl-1H-indazole-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of indazole-3-carboxamides.

// Edges Agonist -> Receptor [label="1. Binding"]; Receptor -> PLC [label="2. Activation"]; PLC -> IP3 [label="3. Generates"]; IP3 -> IP3R [label="4. Binds"]; IP3R -> ER_Ca [label="5. Ca²⁺ Release"]; ER_Ca -> STIM1_inactive [style=invis]; STIM1_inactive -> STIM1_active [label="6. Senses Ca²⁺ drop,\nactivates & oligomerizes"]; STIM1_active -> Orai1 [label="7. Translocates and\nbinds to Orai1"]; Ca_out -> Orai1 [label="8. Ca²⁺ Influx"]; Orai1 -> Ca_in [style=invis]; Ca_in -> Calcineurin [label="9. Activates"]; Calcineurin -> NFAT_P [label="10. Dephosphorylates"]; NFAT_P -> NFAT; NFAT -> Gene_Expression [label="11. Translocates to nucleus\nand alters transcription"]; } enddot Caption: CRAC Channel Signaling Pathway

Structure-Activity Relationship (SAR) Insights: Derivatives of 1-substituted-1H-indazole-3-carboxamides have been identified as potent CRAC channel blockers. The SAR studies reveal several key features:

Compound IDR1 (N1-substituent)R2 (Amide substituent)IC₅₀ (µM) for Ca²⁺ Influx
12a 2,4-Dichlorobenzyl2,6-Difluorophenyl1.51
12b 2,4-Dichlorobenzyl2-Chloro-6-fluorophenyl3.23
12d 2,4-Dichlorobenzyl3-Fluoro-4-pyridyl0.67
12e 2,4-Dichlorobenzyl2,4-Difluorophenyl2.33

Data sourced from Bai et al., 2017.

  • N1-Substitution: A bulky, electron-deficient substituent at the N1 position, such as 2,4-dichlorobenzyl, is generally favorable for activity.

  • Amide Moiety: The nature of the amine coupled to the carboxylic acid is critical. Small, electron-deficient aromatic or heteroaromatic rings, such as 3-fluoro-4-pyridyl, lead to potent inhibition.

  • Regiochemistry is Key: Interestingly, the "reverse" amide isomers, where the carbonyl and NH are swapped, are significantly less active, highlighting the importance of the specific orientation of the hydrogen bond donor and acceptor within the binding site.

B. Targeting Glycogen Synthase Kinase-3 (GSK-3)

Biological Context: GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Dysregulation of GSK-3 activity is linked to various pathologies, including bipolar disorder, Alzheimer's disease, and type 2 diabetes.

Synthetic Strategy: Similar to the CRAC channel inhibitors, GSK-3 inhibitors based on the 1-methyl-1H-indazole-3-carboxylate scaffold are typically synthesized as amides. The diversity of the amide portion allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

// Wnt Pathway Edges Wnt -> Frizzled [label="Binds"]; Frizzled -> Destruction_Complex_Inactive [label="Inactivates"]; Destruction_Complex_Inactive -> Beta_Catenin_Stable [label="Allows accumulation"]; Beta_Catenin_Stable -> Gene_Transcription [label="Translocates to nucleus"];

// No Wnt Pathway Edges Destruction_Complex_Active -> GSK3_Active [label="Facilitates"]; GSK3_Active -> Beta_Catenin_P [label="Phosphorylates β-catenin"]; Beta_Catenin_P -> Proteasome [label="Targets for degradation"];

// PI3K/Akt Pathway Edges Insulin -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> GSK3_Inactive [label="Phosphorylates (inactivates)"];

// Crossover Destruction_Complex_Inactive -> GSK3_Active [style=invis]; GSK3_Active -> GSK3_Inactive [style=invis];

} enddot Caption: GSK-3 Signaling Pathways

Structure-Activity Relationship (SAR) Insights: The 1H-indazole-3-carboxamide scaffold has proven to be a fertile ground for the discovery of potent GSK-3 inhibitors.

Compound IDR1 (Indazole N1)R2 (Amide)GSK-3β pIC₅₀
Hit 1 H4-Fluorophenyl5.5
Hit 2 H3-Chlorophenyl5.3
Hit 3 H4-Methoxyphenyl5.1
Hit 4 H2-Naphthyl4.9

Data sourced from Ombrato et al., 2015.

  • Core Interaction: The indazole ring and the carboxamide linker are crucial for binding to the ATP-binding site of GSK-3, forming key hydrogen bonds.

  • Amide Substituent: The nature of the R2 group influences potency. Generally, aromatic rings with some degree of lipophilicity are well-tolerated.

  • N1-Substitution: While the initial hits were unsubstituted at N1, further optimization has shown that introducing substituents at this position can modulate properties like cell permeability and metabolic stability. The methyl group in our core scaffold serves to block the N-H, which can be a site of metabolism, and can also provide favorable steric interactions within the binding pocket.

C. Targeting the Prostaglandin EP4 Receptor

Biological Context: The EP4 receptor is a G-protein coupled receptor for prostaglandin E₂ (PGE₂). It is involved in inflammation and has been implicated in the progression of various cancers by promoting cell proliferation, invasion, and immune suppression. Antagonists of the EP4 receptor are therefore being investigated as potential anti-inflammatory and anti-cancer agents.

Synthetic Strategy: The synthesis of EP4 antagonists from this compound follows the now-familiar pattern of hydrolysis and amide coupling. The diversity of available amines allows for extensive exploration of the chemical space around the core scaffold.

// Edges PGE2 -> EP4 [label="1. Binds"]; EP4 -> G_alpha_s [label="2. Activates"]; G_alpha_s -> AC [label="3. Activates"]; AC -> cAMP [label="4. ATP to cAMP"]; cAMP -> PKA [label="5a. Activates PKA"]; cAMP -> PI3K [label="5b. Activates PI3K"]; PKA -> CREB [label="6a. Phosphorylates"]; PI3K -> Akt [label="6b. Activates"]; Akt -> CREB [label="6c. Phosphorylates"]; CREB -> Gene_Transcription [label="7. Translocates to nucleus"]; } enddot Caption: EP4 Receptor Signaling Pathway

Structure-Activity Relationship (SAR) Insights: Recent studies have identified potent 2H-indazole-3-carboxamide derivatives as EP4 antagonists. While our core scaffold is a 1-methyl-indazole, the SAR principles are informative.

Compound IDR1 (N2-substituent)R2 (Amide substituent)EP4 IC₅₀ (nM)
7 4-Fluorobenzyl4-(methoxycarbonyl)phenyl2.5
8 4-Chlorobenzyl4-(methoxycarbonyl)phenyl1.8
14 4-(Trifluoromethyl)benzyl4-(methoxycarbonyl)phenyl1.1
16 4-Cyanobenzyl4-(methoxycarbonyl)phenyl0.9

Data sourced from Wang et al., 2023.

  • Isomer Preference: For this particular target, the 2H-indazole regioisomer was found to be significantly more potent than the 1H-isomer, indicating a different binding mode compared to other targets.

  • N-substituent: Electron-withdrawing groups on the benzyl substituent at the indazole nitrogen generally enhance potency.

  • Amide Moiety: A phenyl ring with an ester at the para-position is a recurring feature in potent antagonists, suggesting a key interaction in the binding pocket.

III. Conclusion: A Versatile and Enduring Scaffold

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its straightforward and regioselective synthesis provides access to a versatile chemical intermediate that can be readily elaborated into diverse libraries of compounds. The ability of the indazole-3-carboxamide framework to potently and selectively modulate the activity of targets as distinct as ion channels, kinases, and GPCRs underscores its remarkable adaptability. As our understanding of disease biology deepens, the strategic deployment of core scaffolds like this compound will undoubtedly continue to fuel the discovery of the next generation of medicines.

References

  • Organic Syntheses Procedure, "1H-indazole-3-carboxylic acid, ethyl ester".
  • Bai, S., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.
  • Ombrato, R., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling, 55(12), 2540-2551. Available: [Link]

  • Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 1-methyl-1H-indazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged bicyclic heteroaromatic structure renowned for its broad spectrum of biological activities. Its derivatives are integral to numerous pharmaceuticals, acting as potent agents in oncology, inflammation, and neurodegenerative disease research. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including kinase inhibitors and cannabinoid receptor agonists. The precise control over the substitution pattern, especially the N1-methylation and the C3-ester group, is paramount for modulating the pharmacological profile of the final compounds.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically approached via two primary strategic routes. The choice between these pathways often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Construction of the ethyl 1H-indazole-3-carboxylate core followed by selective N1-methylation. This is often preferred due to the commercial availability of precursors for the indazole ring.

  • Route B: Synthesis of 1-methyl-1H-indazole-3-carboxylic acid followed by esterification. This route offers control over the N1-substituent at an earlier stage.

This guide will elaborate on both strategies, providing detailed protocols and mechanistic insights.

Route A: Indazole Formation Followed by N-Methylation

This pathway is arguably the most common, leveraging a powerful cycloaddition reaction to construct the indazole ring system, which is subsequently methylated.

Part 1: Synthesis of Ethyl 1H-indazole-3-carboxylate via [3+2] Cycloaddition

A robust and well-documented method for the synthesis of the 1H-indazole-3-carboxylate core involves the in situ generation of benzyne, which then undergoes a [3+2] cycloaddition with a diazo compound.[1] Benzyne is a highly reactive intermediate that readily reacts with 1,3-dipoles like ethyl diazoacetate to form heterocyclic systems.[1]

Core Starting Materials:

Starting MaterialRoleSupplier/CAS No. (Example)
2-(Trimethylsilyl)phenyl trifluoromethanesulfonateBenzyne PrecursorSigma-Aldrich: 569559
Ethyl diazoacetate1,3-DipoleSigma-Aldrich: 43559
Tetrabutylammonium fluoride (TBAF)Fluoride Source (Initiator)Sigma-Aldrich: 86899

Reaction Workflow:

Route_A_Part_1 cluster_reaction Benzyne Generation & [3+2] Cycloaddition SM1 2-(TMS)phenyl OTf Benzyne Benzyne Intermediate (in situ) SM1->Benzyne F⁻ attack on Si SM2 Ethyl Diazoacetate Cycloaddition Cycloaddition SM2->Cycloaddition Reagent TBAF in THF -78 °C to RT Reagent->Benzyne Benzyne->Cycloaddition Workup Aqueous Workup & Chromatography Cycloaddition->Workup H-shift Product Ethyl 1H-indazole-3-carboxylate Workup->Product

Caption: Workflow for Ethyl 1H-indazole-3-carboxylate synthesis.

Experimental Protocol:

A representative procedure adapted from Organic Syntheses.[1]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv). Anhydrous tetrahydrofuran (THF) is added, and the mixture is cooled to -78 °C under a nitrogen atmosphere.

  • Benzyne Generation and Reaction: A 1 M solution of TBAF in THF (1.8 equiv) is added dropwise over 40 minutes, maintaining the temperature at -78 °C. The fluoride ions trigger an ortho-elimination to generate the highly reactive benzyne intermediate.

  • Reaction Progression: After the addition is complete, the reaction is stirred at -78 °C for 1.5 hours and then allowed to warm to room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: The reaction mixture is concentrated and then partitioned between ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layers are combined, dried over magnesium sulfate (MgSO₄), filtered, and concentrated. The resulting crude product is purified by silica gel column chromatography to yield Ethyl 1H-indazole-3-carboxylate as a solid.[1]

Part 2: N-Methylation of Ethyl 1H-indazole-3-carboxylate

With the core indazole ester in hand, the final step is the selective methylation of the N1 position. This is typically achieved via a nucleophilic substitution reaction using a suitable methylating agent in the presence of a base.

Core Starting Materials:

Starting MaterialRoleSupplier/CAS No. (Example)
Ethyl 1H-indazole-3-carboxylateSubstrateSynthesized in Part 1
Methyl iodide (Iodomethane)Methylating AgentSigma-Aldrich: M4,455-2
Sodium Hydride (NaH)BaseSigma-Aldrich: 452912
N,N-Dimethylformamide (DMF)SolventSigma-Aldrich: 227056

Reaction Workflow:

Route_A_Part_2 cluster_reaction N-Methylation SM1 Ethyl 1H-indazole-3-carboxylate Anion Indazole Anion SM1->Anion Deprotonation Reagents 1. NaH, DMF 2. Methyl Iodide Reagents->Anion SN2 SN2 Attack Anion->SN2 Workup Aqueous Quench & Extraction SN2->Workup Product This compound Workup->Product

Caption: Workflow for the N-methylation step.

Experimental Protocol:

A generalized procedure based on standard organic chemistry practices for N-alkylation.[2]

  • Anion Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equiv) in anhydrous DMF, a solution of Ethyl 1H-indazole-3-carboxylate (1.0 equiv) in DMF is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the indazole anion.

  • Methylation: Methyl iodide (1.5 equiv) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).

  • Workup and Purification: The reaction is carefully quenched by the slow addition of ice-water. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the final product, this compound.[2]

Route B: N-Methylation of Acid Followed by Esterification

This alternative strategy involves first preparing 1-methyl-1H-indazole-3-carboxylic acid, which is then esterified. This can be advantageous if indazole-3-carboxylic acid is a more readily available starting material.

Part 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic Acid

The selective N-methylation of indazole-3-carboxylic acid is a key step in this route. The choice of base is critical to ensure methylation occurs preferentially at the N1 position.

Core Starting Materials:

Starting MaterialRoleSupplier/CAS No. (Example)
Indazole-3-carboxylic acidSubstrateSigma-Aldrich: 519084
Dimethyl sulfateMethylating AgentSigma-Aldrich: D186309
Calcium Oxide (CaO)BaseSigma-Aldrich: 208316
Methanol (MeOH)SolventSigma-Aldrich: 322415

Experimental Protocol:

A process based on a patented method.[3]

  • Reaction Setup: A mixture of indazole-3-carboxylic acid (1.0 equiv) and an alkaline earth metal oxide such as calcium oxide (2.0 equiv) is suspended in a suitable solvent like methanol.

  • Methylation: A methylating agent, such as dimethyl sulfate (1.5 equiv), is added to the suspension. The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic base. The filtrate is acidified with an aqueous acid (e.g., HCl) to precipitate the product. The solid 1-methyl-1H-indazole-3-carboxylic acid is collected by filtration, washed with water, and dried.

Part 2: Fischer Esterification

The final step is the conversion of the carboxylic acid to its corresponding ethyl ester. The Fischer esterification is a classic and effective method for this transformation.

Core Starting Materials:

Starting MaterialRoleSupplier/CAS No. (Example)
1-Methyl-1H-indazole-3-carboxylic acidSubstrateSynthesized in Part 1
Ethanol (EtOH)Reagent/SolventSigma-Aldrich: 459836
Sulfuric Acid (H₂SO₄)CatalystSigma-Aldrich: 339741

Experimental Protocol:

  • Reaction Setup: 1-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv) is dissolved or suspended in an excess of absolute ethanol.

  • Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added to the mixture.

  • Reaction: The mixture is heated to reflux and maintained at that temperature for several hours. The reaction is driven to completion by the excess ethanol, which serves as both reactant and solvent.

  • Workup and Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried, filtered, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice between constructing the indazole ring first (Route A) or performing N-methylation prior to esterification (Route B) will depend on practical laboratory considerations. Both pathways, when executed with care, provide reliable access to this valuable synthetic intermediate. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently approach the synthesis of this and related indazole derivatives.

References

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Barattini, F., et al. (1975). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica. Available from: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12). Available from: [Link]

  • Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). PrepChem.com. Available from: [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

Sources

Methodological & Application

"step-by-step synthesis protocol for Ethyl 1-methyl-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Ethyl 1-methyl-1H-indazole-3-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis is approached in two distinct, high-yielding stages: (1) the formation of the core scaffold, Ethyl 1H-indazole-3-carboxylate, via a [3+2] cycloaddition of in-situ generated benzyne, and (2) the subsequent regioselective N-methylation at the N1 position. This guide is designed for researchers and professionals in organic synthesis, offering detailed, step-by-step instructions, mechanistic insights, and critical safety information to ensure a successful and reproducible outcome.

Introduction

The indazole scaffold is a privileged heterocycle, forming the core of numerous pharmacologically active compounds. The specific derivative, this compound, serves as a crucial intermediate in the development of novel therapeutics, including synthetic cannabinoids and other receptor agonists. Its precise synthesis is therefore of significant interest.

This protocol delineates a robust and efficient two-step synthetic route. The initial step avoids classical, often lower-yielding methods like the Fischer synthesis by employing a modern [3+2] cycloaddition reaction between benzyne and ethyl diazoacetate, which provides the foundational Ethyl 1H-indazole-3-carboxylate in high yield.[1] The subsequent step addresses the critical challenge of regioselectivity in N-alkylation. By leveraging specific reaction conditions, we can selectively methylate the N1 position, a key determinant for the biological activity of many indazole derivatives.[2]

Overall Synthetic Scheme

G cluster_0 Part A: Indazole Formation cluster_1 Part B: N-Methylation A 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate P1 Ethyl 1H-indazole-3-carboxylate A->P1 [3+2] Cycloaddition -78 °C to RT B Ethyl Diazoacetate B->P1 [3+2] Cycloaddition -78 °C to RT C TBAF in THF C->P1 [3+2] Cycloaddition -78 °C to RT P2 This compound P1->P2 Regioselective Alkylation D Sodium Hydride (NaH) D->P2 Regioselective Alkylation E Methyl Iodide (CH3I) E->P2 Regioselective Alkylation F DMF F->P2 Regioselective Alkylation

Caption: Overall two-step synthetic workflow.

Part A: Synthesis of Ethyl 1H-indazole-3-carboxylate

This stage employs a [3+2] cycloaddition reaction. Benzyne, a highly reactive intermediate, is generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate upon treatment with a fluoride source. The benzyne is immediately trapped by ethyl diazoacetate to form the target indazole ring system.[1] This method is lauded for its mild conditions and excellent yield.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
2-(TMS)phenyl trifluoromethanesulfonateC₁₀H₁₃F₃O₃SSi314.359.84 g32.01.0
Ethyl diazoacetateC₄H₆N₂O₂114.105.51 mL48.31.5
Tetrabutylammonium fluoride (TBAF)(C₄H₉)₄NF261.4757.6 mL (1M in THF)57.61.8
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11360 mL--
Ethyl acetate (EtOAc)C₄H₈O₂88.11~500 mL--
HexanesC₆H₁₄86.18As needed--
Saturated aq. NaHCO₃--200 mL--
Magnesium sulfate (MgSO₄), anhydrousMgSO₄120.37~20 g--
Silica gel (for chromatography)SiO₂60.08As needed--
Step-by-Step Protocol
  • Reaction Setup: Under a nitrogen atmosphere, charge a 1-L three-necked, flame-dried round-bottomed flask with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol) and ethyl diazoacetate (5.51 mL, 48.3 mmol).[1]

  • Solvent Addition and Cooling: Add anhydrous THF (360 mL) via cannula. Cool the resulting mixture to -78 °C using a dry ice/acetone bath.

  • Benzyne Generation: While stirring vigorously, add the 1M TBAF solution in THF (57.6 mL, 57.6 mmol) dropwise via syringe over approximately 40 minutes. Ensure the internal temperature remains below -70 °C.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at -78 °C for 1.5 hours. The solution will gradually change color.

  • Warming: Remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature overnight (approx. 16 hours).

  • Workup - Quenching and Extraction: Concentrate the orange-colored reaction mixture via rotary evaporation (35 °C) to a volume of about 100 mL. Pour the concentrate into a 1-L separatory funnel containing ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (200 mL).[1]

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine all organic extracts and dry them over anhydrous MgSO₄ for 30 minutes. Filter the solution and concentrate the filtrate by rotary evaporation to yield a crude orange oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a hexanes/EtOAc solvent system (e.g., starting with 3:1 and adjusting as needed based on TLC) to afford Ethyl 1H-indazole-3-carboxylate as an off-white solid. The expected yield is approximately 82%.[1]

Part B: Regioselective N-methylation

The N-H proton of the indazole ring is acidic and can be removed by a strong base. The resulting indazole anion exists in equilibrium, but alkylation tends to occur at the N1 position. The use of sodium hydride in a polar aprotic solvent like DMF or THF strongly favors the formation of the thermodynamically more stable N1-substituted product.[2] This high regioselectivity is crucial for avoiding the formation of the N2-methyl isomer.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Ethyl 1H-indazole-3-carboxylateC₁₀H₁₀N₂O₂190.195.0 g26.31.0
Sodium hydride (60% dispersion)NaH24.001.16 g28.91.1
Methyl iodideCH₃I141.941.80 mL28.91.1
Dimethylformamide (DMF), anhydrousC₃H₇NO73.0980 mL--
Methylene chloride (DCM)CH₂Cl₂84.93~200 mL--
Petroleum ether / Isooctane--As needed--
WaterH₂O18.02~300 mL--
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add a suspension of 60% sodium hydride (1.16 g, 28.9 mmol) in anhydrous DMF (50 mL).

  • Substrate Addition: In a separate flask, dissolve Ethyl 1H-indazole-3-carboxylate (5.0 g, 26.3 mmol) in anhydrous DMF (30 mL). Add this solution dropwise to the stirred NaH suspension. Hydrogen gas will evolve.[3]

  • Deprotonation: Stir the mixture at room temperature until the evolution of hydrogen ceases (typically 30-60 minutes).

  • Alkylation: Add methyl iodide (1.80 mL, 28.9 mmol) dropwise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Progression: Stir the reaction at room temperature for 1-2 hours, or warm gently to 50 °C for 30 minutes to ensure completion.[3] Monitor the reaction progress by TLC.

  • Workup - Quenching: Carefully pour the reaction mixture into a beaker containing ice-water (300 mL) to quench the reaction and precipitate the product.

  • Extraction: Extract the aqueous mixture with methylene chloride (2 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate by rotary evaporation to yield the crude product as an oil or solid.

  • Purification: Purify the crude solid by trituration with petroleum ether or recrystallization from a suitable solvent like isooctane to yield this compound as a crystalline solid.[3]

Safety and Handling Precautions

  • Ethyl diazoacetate: Is toxic, potentially explosive, and a sensitizer. Handle only in a well-ventilated fume hood. Avoid heat, shock, and friction.

  • Sodium Hydride (NaH): Is highly flammable and reacts violently with water to produce hydrogen gas. Handle the 60% dispersion in mineral oil with care under an inert atmosphere.

  • Methyl Iodide: Is toxic, a suspected carcinogen, and a potent alkylating agent. Always handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Anhydrous Solvents: THF and DMF are flammable and irritants. Ensure they are properly dried before use, as moisture will interfere with the reactions.

References

  • Organic Syntheses Procedure. "1H-indazole-3-carboxylic acid, ethyl ester". Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Chemical Reviews. Available from: [Link]

  • Abdel-Jalil, R. J., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available from: [Link]

  • Narayana Swamy, G., et al. (2012).
  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData. Available from: [Link]

  • Porretta, G. C., et al. (1982). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica. Available from: [Link]

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Available from: [Link]

  • PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. Available from: [Link]

  • Jones, A. M., et al. (2015). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Available from: [Link]

Sources

Protocol for the Purification of Ethyl 1-methyl-1H-indazole-3-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: Ethyl 1-methyl-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its utility as a key intermediate necessitates a high degree of purity to ensure the integrity of subsequent synthetic transformations and biological evaluations. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using automated flash column chromatography on a silica gel stationary phase. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a detailed, step-by-step guide to the flash chromatography process, and concluding with fraction analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient purification strategy.

Introduction and Scientific Principle

Indazole derivatives are integral scaffolds in the development of therapeutic agents, with applications ranging from anti-tumor to anti-inflammatory drugs.[1][2] The title compound, this compound, serves as a crucial precursor in the synthesis of more complex molecules, such as Granisetron.[3] The purity of this intermediate is paramount, as residual starting materials or synthetic byproducts can lead to impurity cascades in multi-step syntheses and confound biological screening results.

This protocol employs normal-phase flash column chromatography, a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a non-polar mobile phase. The separation mechanism hinges on the polarity of the molecules in the crude mixture.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent with surface silanol (Si-OH) groups.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate - EtOAc).

  • Separation: Polar molecules, like the indazole ester, will have a stronger affinity for the polar silica gel and will move through the column more slowly. Less polar impurities will interact weakly with the stationary phase and be eluted more quickly by the mobile phase. By carefully selecting the mobile phase composition, a clean separation between the target compound and its impurities can be achieved.

Pre-Chromatography: Method Development with TLC

Before proceeding to the preparative column chromatography, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This analytical step allows for rapid determination of the ideal mobile phase composition for effective separation.

Objective: To identify a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.25 - 0.35 , and is well-resolved from major impurities.

Protocol for TLC Analysis:

  • Prepare several eluent systems with varying ratios of Ethyl Acetate and Hexane (or Petroleum Ether). Common starting points for indazole derivatives include ratios from 1:10 to 1:1 (EtOAc:Hexane).[1][4]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), spot the crude mixture alongside any available standards of starting materials.

  • Develop the TLC plates in a sealed chamber containing the chosen eluent systems.

  • After development, visualize the spots under a UV lamp at 254 nm.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • Select the solvent system that provides the best separation and the target Rf value. For a related compound, 1H-indazole-3-carboxylic acid ethyl ester, an eluent of 4:1 hexanes/EtOAc showed the product at an Rf of 0.10, suggesting that for the N-methylated target compound, a slightly more polar system might be optimal to achieve an Rf of ~0.3.[5]

Compound/Impurity Example Solvent System Expected Rf Value Appearance under UV (254 nm)
Less Polar Byproducts20% EtOAc in Hexane> 0.60Dark Spot
This compound (Product) 20% EtOAc in Hexane ~0.30 Dark Spot
More Polar Byproducts/Starting Materials20% EtOAc in Hexane< 0.15Dark Spot

Detailed Protocol for Automated Flash Chromatography

This protocol assumes the use of a standard automated flash chromatography system with UV detection.

3.1. Materials and Equipment

  • Crude Product: Crude this compound.

  • Stationary Phase: Pre-packed silica gel flash column (particle size 40-63 µm).

  • Solvents (HPLC Grade): Hexane (or Petroleum Ether) and Ethyl Acetate.

  • Equipment: Automated flash chromatography system, fraction collector, rotary evaporator.

3.2. Step-by-Step Purification Protocol

Step 1: Sample Preparation and Loading

  • Dissolve the crude product (e.g., 1.0 g) in a minimal volume of a strong solvent like Dichloromethane (DCM).

  • Add approximately 2-3 times the mass of the crude product in silica gel to this solution.

  • Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator. This technique, known as "dry loading," prevents solvent effects and leads to superior separation by ensuring the sample is applied to the column in a narrow, even band.

  • Load the silica-adsorbed sample into an empty solid-load cartridge compatible with the flash system.

Step 2: Column Equilibration and Method Programming

  • Install the appropriate size pre-packed silica column onto the flash system. The column size should be selected based on the mass of the crude sample (a general rule is a 40:1 to 100:1 ratio of silica mass to crude sample mass).

  • Program the flash system. Based on the TLC results (e.g., 20% EtOAc/Hexane gives Rf ≈ 0.30), set up a gradient elution method. A typical gradient might be:

    • Equilibration: 2 column volumes (CV) of 5% EtOAc in Hexane.

    • Initial Elution: Hold at 5% EtOAc in Hexane for 2 CV to elute very non-polar impurities.

    • Gradient: Linear gradient from 5% to 40% EtOAc in Hexane over 10-12 CV. This gradient will separate compounds of intermediate polarity.

    • Flush: 100% EtOAc for 2-3 CV to elute any highly polar compounds.

  • Set the detection wavelength on the UV detector (e.g., 254 nm and 280 nm) and the flow rate appropriate for the column size.

Step 3: Elution and Fraction Collection

  • Begin the purification run. The system will automatically equilibrate the column, inject the sample (via the solid-load cartridge), and run the programmed gradient.

  • Monitor the chromatogram in real-time. The system will show peaks corresponding to the separated compounds as they elute from the column.

  • The automated fraction collector will collect the eluent into tubes based on the detected UV absorbance peaks.

Step 4: Post-Run Analysis and Product Isolation

  • Once the run is complete, analyze the key fractions corresponding to the main product peak using TLC (using the same eluent system from method development) to confirm purity.

  • Pool the fractions that contain the pure product (showing a single spot on TLC at the correct Rf).

  • Combine the pure fractions in a round-bottom flask and remove the solvents using a rotary evaporator.

  • Dry the resulting solid product under high vacuum to remove any residual solvent.

  • Obtain the final mass and calculate the yield. Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.

Visualization of the Workflow

The following diagram outlines the complete purification workflow.

Purification_Workflow cluster_prep Preparation & Method Development cluster_chrom Automated Flash Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Solvent System Optimization Crude->TLC Analyze DryLoad Dry Loading onto Silica Gel Crude->DryLoad Adsorb TLC->DryLoad Inform Flash Run Gradient Elution (e.g., 5-40% EtOAc/Hex) DryLoad->Flash Load Cartridge Collect Collect Fractions (UV-Triggered) Flash->Collect Elute Frac_TLC Analyze Fractions by TLC Collect->Frac_TLC Pool Pool Pure Fractions Frac_TLC->Pool Identify Evap Solvent Evaporation (Rotovap) Pool->Evap Pure_Prod Pure Product Evap->Pure_Prod

Caption: Workflow for the purification of this compound.

Troubleshooting and Key Considerations

  • Poor Separation (Overlapping Peaks): The gradient may be too steep. Program a shallower gradient (e.g., 5-25% over 15 CV instead of 5-40% over 10 CV). Alternatively, the chosen solvent system may lack selectivity. Consider replacing Hexane with Toluene or adding a small amount of a third solvent like Dichloromethane.

  • Product Tailing: While less common for esters than for carboxylic acids or amines, tailing can occur.[6] This may indicate interaction with acidic sites on the silica. While adding a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) is common, it is generally not required for this neutral ester. Ensure high-quality silica is used.

  • Compound Insolubility: If the crude product is not soluble for dry loading, a liquid injection can be performed. Dissolve the sample in a minimal amount of a weak solvent (like DCM or toluene) and inject it directly into the system. Avoid strong, polar solvents like methanol for injection as they will disrupt the separation at the top of the column.

References

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from orgsyn.org. [Link]

  • Cerecetto, H., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 875-886. [Link]

  • SIELC Technologies. (n.d.). Separation of Indazole on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link]

  • Google Patents. (CN112778203A).
  • Bairag, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14187-14207. [Link]

  • ResearchGate. (2018). TLC tailing and carboxylic acid?. [Link]

  • Google Patents. (US20040248960A1). Process for preparing 1-methylindazole-3-carboxylic acid.
  • PubMed. (1975). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 30(3), 235-249. [Link]

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Application Note: A Protocol for the Purification of Ethyl 1-methyl-1H-indazole-3-carboxylate via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-methyl-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount for the successful synthesis of downstream targets, ensuring reproducible outcomes and predictable pharmacological profiles. Recrystallization is a powerful and scalable purification technique for crystalline solids, leveraging solubility differentials to effectively remove impurities.[1][2] This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound, from solvent selection to final purity verification.

The Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[1] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Insoluble impurities can be removed at this stage by hot filtration.[3] As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The soluble impurities remain in the cooled solvent (the mother liquor). The purified crystals are then isolated by filtration, washed, and dried.[3] The success of this method hinges on the selection of an appropriate solvent.

Characteristics of an Ideal Recrystallization Solvent:
  • The target compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[1][4]

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]

  • The solvent must be chemically inert, not reacting with the compound to be purified.[4][5]

  • The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[5]

Part I: Solvent Selection Strategy

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure.[6] For indazole derivatives, various solvent systems have proven effective. Patent literature suggests that mixed solvents, such as combinations of acetone, ethanol, methanol, or tetrahydrofuran with water, are effective for separating indazole isomers.[7] Other protocols for similar 1H-indazole-3-carboxylic acid derivatives have successfully used solvents like ethanol or methanol.[8] For a related methyl ester, the non-polar solvent isooctane was used.[9]

Given the structure of this compound, which contains both polar (indazole ring, ester) and non-polar (aromatic ring, alkyl groups) regions, a solvent of intermediate polarity or a mixed-solvent system is likely to be effective. We recommend a systematic screening approach.

Recommended Solvents for Screening:
SolventBoiling Point (°C)PolarityRationale & Safety Notes
Ethanol 78PolarOften effective for indazole derivatives.[8] Flammable.
Methanol 65PolarSimilar to ethanol, lower boiling point.[8] Toxic and flammable.
Ethyl Acetate 77IntermediateGood general-purpose solvent for esters. Flammable.
Toluene 111Non-polarCan be effective for aromatic compounds. Higher boiling point. Flammable.
Isooctane 99Non-polarProven effective for a similar methyl ester derivative.[9] Flammable.
Ethanol/Water VariablePolar (Tunable)A mixed system allows for fine-tuning of polarity.[7]
Acetone/Water VariablePolar (Tunable)Another effective mixed-solvent system for indazoles.[7]
Protocol 2.1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition.

  • Observation 1 (Room Temp): If the compound dissolves readily in a small volume (e.g., <0.5 mL) of a solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[6]

  • For solvents in which the compound is sparingly soluble or insoluble, gently heat the test tube in a water or sand bath until the solvent boils. Continue to add the solvent dropwise until the solid just dissolves.

  • Observation 2 (Hot): If a very large volume of solvent is required to dissolve the solid, the solvent is not ideal.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.[10]

  • Observation 3 (Cooling): The ideal solvent is one that dissolves the compound when hot but yields a large quantity of well-formed crystals upon cooling.

Solvent_Selection_Logic Diagram 1: Solvent Selection Decision Tree start Place ~25mg of crude compound in test tube add_cold Add 0.5 mL of candidate solvent (cold) start->add_cold check_cold Does it dissolve? add_cold->check_cold add_hot Heat to boiling. Add solvent dropwise. check_cold->add_hot No reject_soluble Reject Solvent: Too soluble check_cold->reject_soluble Yes check_hot Does it dissolve? add_hot->check_hot cool Cool slowly to RT, then in ice bath check_hot->cool Yes reject_insoluble Reject Solvent: Insoluble check_hot->reject_insoluble No (after 3 mL) check_crystals Do crystals form? cool->check_crystals check_crystals->reject_soluble No accept Potential Solvent: Proceed to large scale check_crystals->accept Yes

Caption: Diagram 1: Solvent Selection Decision Tree.

Part II: Detailed Recrystallization Protocol

This protocol assumes a suitable solvent (or solvent pair) has been identified from the screening process. Ethanol is used as an exemplary solvent.

Materials and Equipment:
  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Heating source (hot plate with stirrer)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum source

Protocol 3.1: Recrystallization Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to create a slurry. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of solvent ensures the solution is saturated, maximizing yield upon cooling.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality: Activated charcoal adsorbs colored impurities.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a glass funnel with a fluted filter paper. Filter the hot solution quickly to prevent premature crystallization in the funnel. Causality: This step removes any solid impurities before the desired compound crystallizes.[3]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.[1]

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Collect the crystals by vacuum filtration (also known as suction filtration).[3]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Causality: Using cold solvent minimizes the loss of the purified product, which would redissolve in warm solvent.

  • Drying: Continue to draw air through the crystals on the filter paper for several minutes to partially dry them. Transfer the crystalline solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow Diagram 2: General Recrystallization Workflow cluster_purification Purification Steps dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool 3. Cool Slowly to Induce Crystallization hot_filter->cool Filtrate isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Pure Crystals wash->dry

Caption: Diagram 2: General Recrystallization Workflow.

Part III: Verification of Purity

The success of the recrystallization must be validated.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point of the recrystallized product to the literature value. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the recrystallized product, while the crude material may show multiple spots and the mother liquor will contain spots corresponding to the impurities.

  • Visual Inspection: Pure crystals should appear homogenous in color and shape. The "off-white" or "light yellow" appearance of the crude product should be significantly improved.[11][12]

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of the solvent.[10] To resolve this, try reheating the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Using a different solvent may be necessary.

  • Failure to Crystallize: If no crystals form upon cooling, the solution may not be saturated. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" from a previous pure batch.[10]

  • Low Recovery: This can result from using too much solvent during dissolution, washing with solvent that was not sufficiently cold, or premature crystallization during a hot filtration step.

References

  • University of Rochester, Department of Chemistry.
  • Royal Society of Chemistry.
  • Journal of Chemical Education.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center.
  • BenchChem.
  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
  • PubChem.
  • Google Patents.
  • Bioxell.
  • Chem-Impex.
  • Der Pharma Chemica.
  • National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)
  • PrepChem.com. Synthesis of B.
  • University of California, Davis.
  • PubChem.
  • CUNY.
  • ChemicalBook. 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.
  • Google Patents.

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Application Note: Ethyl 1-Methyl-1H-indazole-3-carboxylate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system integral to numerous pharmacologically active compounds. Its unique electronic properties and conformational rigidity make it an attractive core for designing ligands that target a wide range of biological entities. Within this class, Ethyl 1-methyl-1H-indazole-3-carboxylate serves as a critical, high-value intermediate. Its pre-functionalized structure, with a stable N-methyl group and a readily transformable C3-ester, provides a robust and efficient entry point for the synthesis of complex active pharmaceutical ingredients (APIs). This document provides a detailed guide for researchers and drug development professionals on the strategic application of this intermediate, focusing on its pivotal role in the synthesis of the antiemetic drug Granisetron.

Physicochemical Properties & Safe Handling

A thorough understanding of the intermediate's properties is fundamental for its effective and safe use in a laboratory or manufacturing setting.

Table 1: Physicochemical Data for this compound

PropertyValue
IUPAC Name This compound
CAS Number 55298-17-4
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Appearance Off-white to pale yellow solid/powder
Melting Point 78-81 °C
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Sparingly soluble in water.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Core Application: Synthesis of Granisetron

This compound is a cornerstone intermediate in the synthesis of Granisetron, a potent and selective 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and radiation therapy.[1][2] The synthesis hinges on the conversion of the ethyl ester to a carboxamide via a two-step sequence: saponification followed by amide coupling.

Mechanistic Rationale & Strategic Advantage

The use of this compound offers several advantages:

  • N-Methyl Protection: The N1 position of the indazole ring is methylated. This prevents unwanted side reactions at this nitrogen during subsequent synthetic steps, such as acylation or alkylation, thereby improving reaction specificity and overall yield.

  • Activated Carboxyl Group: The ethyl ester at the C3 position serves as a stable, easily purifiable precursor to the carboxylic acid.[3][4] This acid can then be activated in situ to form a highly reactive intermediate (e.g., an acyl chloride or an active ester) for efficient coupling with the requisite amine.

Granisetron functions by competitively blocking serotonin at 5-HT₃ receptors in the central nervous system's chemoreceptor trigger zone and on vagal nerve terminals in the gastrointestinal tract.[5][6][7][8] This blockade prevents the upstream signaling that initiates the vomiting reflex.[8][9]

// Connections Chemo -> EC_Cells [label=" damages cells"]; EC_Cells -> Serotonin_P; Serotonin_P -> Vagal [label=" binds & activates"]; Vagal -> CTZ [label=" signals to"]; CTZ -> VC [label=" stimulates"]; VC -> Vomiting [label=" initiates reflex"];

// Inhibition by Granisetron Granisetron -> Vagal [arrowhead=T, color="#EA4335", style=dashed, label=" BLOCKS"]; Granisetron -> CTZ [arrowhead=T, color="#EA4335", style=dashed, label=" BLOCKS"]; } caption { label = "Figure 1: Mechanism of Action of Granisetron as a 5-HT3 Antagonist."; fontsize = 10; fontname = "Arial"; }

Detailed Protocol: Saponification and Amide Coupling

This protocol outlines the conversion of the ethyl ester intermediate to Granisetron.

Step 1: Saponification to 1-Methyl-1H-indazole-3-carboxylic acid

  • Rationale: The ethyl ester is hydrolyzed under basic conditions to its corresponding carboxylate salt, which is then protonated to yield the carboxylic acid. The carboxylic acid is the direct precursor for the subsequent amide coupling step.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 2M aqueous solution of Sodium Hydroxide (NaOH, 2.0-2.5 eq) and Ethanol (as a co-solvent to aid solubility).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidification: Acidify the solution to pH 2-3 by the slow addition of 2N Hydrochloric Acid (HCl). A precipitate of 1-Methyl-1H-indazole-3-carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is often used in the next step without further purification.

Step 2: Amide Coupling to form Granisetron

  • Rationale: The carboxylic acid is activated and then reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to form the final amide bond. Amide bond formation is a cornerstone of pharmaceutical synthesis.[10][11] Various coupling reagents can be employed for this transformation.[12][13]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, suspend 1-Methyl-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1-1.2 eq) along with an additive like Hydroxybenzotriazole (HOBt) (1.1 eq). Stir at 0 °C for 30 minutes to form the active ester.

  • Amine Addition: Add a solution of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq) and a non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS for completion.

  • Workup: Filter the reaction mixture to remove urea by-products (if DCC was used). Dilute the filtrate with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Granisetron can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Synthetic Workflow Visualization

// Nodes Start [label="this compound", fillcolor="#FFFFFF", color="#4285F4"]; Step1 [label="Saponification", shape=ellipse, style=filled, fillcolor="#F1F3F4", color="#5F6368"]; Acid [label="1-Methyl-1H-indazole-3-carboxylic acid", fillcolor="#FFFFFF", color="#4285F4"]; Step2 [label="Amide Coupling", shape=ellipse, style=filled, fillcolor="#F1F3F4", color="#5F6368"]; Amine [label="endo-9-methyl-9-azabicyclo\n[3.3.1]nonan-3-amine", shape=box, style=dashed, fillcolor="#FFFFFF", color="#5F6368"]; Product [label="Granisetron\n(API)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Acid [label=" 1. NaOH, EtOH/H₂O\n 2. HCl (aq)"]; Acid -> Step2; Amine -> Step2 [style=dashed]; Step2 -> Product [label=" EDC, HOBt, DIPEA\n DCM or DMF"]; } caption { label = "Figure 2: Key synthetic steps from the intermediate to Granisetron."; fontsize = 10; fontname = "Arial"; }

Quality Control for GMP Environments

The quality of pharmaceutical intermediates is paramount as it directly impacts the purity, safety, and efficacy of the final API.[14][15] A robust quality control (QC) program is essential for intermediates like this compound.[16]

Table 2: Recommended Quality Control Specifications

TestMethodAcceptance CriteriaRationale
Appearance Visual InspectionOff-white to pale yellow solid/powderConfirms basic identity and absence of gross contamination.
Identity FTIR / ¹H NMRSpectrum conforms to reference standardConfirms the molecular structure is correct.
Assay HPLC-UV≥ 99.0%Ensures the purity and potency of the intermediate.[17]
Related Substances HPLC-UVIndividual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%Controls process-related impurities and degradation products to ensure API quality.[18]
Loss on Drying (LOD) Gravimetric≤ 0.5%Measures the amount of volatile matter (e.g., water, residual solvents).[17]
Residual Solvents GC-HSPer ICH Q3C limitsEnsures that solvents used in the synthesis are removed to safe levels.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its well-defined structure provides a reliable and efficient synthetic route to important APIs, most notably Granisetron. By understanding its chemical properties, applying robust synthetic protocols, and implementing stringent quality control measures, researchers and developers can effectively leverage this intermediate to accelerate drug development timelines and ensure the production of safe and effective medicines.

References

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Available from: [Link]

  • PrepChem.com. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Available from: [Link]

  • Pharmaffiliates. 1-Methyl-d3-indazole-3-carboxylic Acid (Granisetron Impurity D). Available from: [Link]

  • LinkedIn. Five Key Elements of Pharmaceutical Intermediate Quality Control. Available from: [Link]

  • National Center for Biotechnology Information. Antiemetics, Selective 5-HT3 Antagonists - StatPearls. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • New Drug Approvals. GRANISETRON. Available from: [Link]

  • wjgnet.com. 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Available from: [Link]

  • Pharmaguideline. Quality Control. Available from: [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available from: [Link]

  • YouTube. Medicine of the week: 5 HT3 – receptor antagonists. Available from: [Link]

  • Pan American Health Organization. WHO good practices for pharmaceutical quality control laboratories GLP self-evaluation guidelines. Available from: [Link]

  • Wikipedia. 5-HT3 antagonist. Available from: [Link]

  • organic-reaction.com. Amine to Amide (Coupling) - Common Conditions. Available from: [Link]

  • National Center for Biotechnology Information. Granisetron - PubChem. Available from: [Link]

  • National Center for Biotechnology Information. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. Available from: [Link]

  • ResearchGate. Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug. Available from: [Link]

Sources

Synthesis of Bioactive Molecules from Ethyl 1-methyl-1H-indazole-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to key bioactive molecules starting from Ethyl 1-methyl-1H-indazole-3-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document will focus on the synthesis of the potent antiemetic drug Granisetron, as well as providing protocols for the synthesis of other 1-methyl-1H-indazole-3-carboxamide derivatives with potential therapeutic applications.

Introduction to the 1-Methyl-1H-indazole-3-carboxylate Scaffold

This compound is a versatile starting material for the synthesis of a variety of biologically active compounds. The indazole nucleus is a bicyclic aromatic heterocycle that is present in a number of drugs with diverse pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. The ester functionality at the 3-position provides a convenient handle for the introduction of various side chains, leading to a wide range of derivatives with distinct biological profiles.

This guide will provide detailed, step-by-step protocols for the synthesis of two classes of bioactive molecules derived from this starting material:

  • Granisetron: A selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy.

  • Bioactive Carboxamide Derivatives: A class of compounds with potential applications as anticancer and antimicrobial agents.

PART 1: Synthesis of Granisetron Hydrochloride

Granisetron is a cornerstone in the management of chemotherapy-induced nausea and vomiting. Its mechanism of action involves the selective blockade of 5-hydroxytryptamine3 (5-HT3) receptors, which are found on peripheral vagal nerve terminals and in the chemoreceptor trigger zone in the central nervous system. By inhibiting the action of serotonin at these receptors, Granisetron effectively suppresses the vomiting reflex.

The synthesis of Granisetron from this compound is a multi-step process that involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by activation of the acid and subsequent amidation with a key bicyclic amine.

Experimental Workflow for Granisetron Hydrochloride Synthesis

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Salt Formation A This compound B 1-Methyl-1H-indazole-3-carboxylic acid A->B NaOH, EtOH/H2O, Reflux C 1-Methyl-1H-indazole-3-carboxylic acid D 1-Methyl-1H-indazole-3-carbonyl chloride C->D SOCl2, Toluene, Reflux E 1-Methyl-1H-indazole-3-carbonyl chloride G Granisetron (free base) E->G F endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine F->G Triethylamine, DCM H Granisetron (free base) I Granisetron Hydrochloride H->I HCl in IPA

Caption: Synthetic workflow for Granisetron Hydrochloride.

Protocol 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

This protocol describes the hydrolysis of the starting ethyl ester to the corresponding carboxylic acid, a key intermediate for subsequent reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add a stoichiometric excess of sodium hydroxide (typically 2-3 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to a constant weight.

Characterization:

  • Melting Point: Compare with the literature value.

  • ¹H NMR: Confirm the disappearance of the ethyl ester signals and the presence of a carboxylic acid proton.

  • Purity (HPLC): Assess the purity of the intermediate.

Protocol 2: Synthesis of Granisetron Hydrochloride

This protocol details the conversion of 1-Methyl-1H-indazole-3-carboxylic acid to Granisetron hydrochloride.

Materials:

  • 1-Methyl-1H-indazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid solution in isopropanol (HCl/IPA)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer

  • Addition funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

Step A: Formation of the Acyl Chloride

  • To a solution of 1-Methyl-1H-indazole-3-carboxylic acid in anhydrous toluene, add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1-methyl-1H-indazole-3-carbonyl chloride as an oil or solid. This intermediate is moisture-sensitive and is typically used immediately in the next step.

Step B: Amide Coupling

  • Dissolve the crude acyl chloride in anhydrous dichloromethane.

  • In a separate flask, dissolve endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the amine solution in an ice bath and add the acyl chloride solution dropwise via an addition funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

  • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Granisetron free base.

Step C: Salt Formation

  • Dissolve the crude Granisetron free base in a minimal amount of a suitable solvent like isopropanol or acetone.

  • Add a solution of hydrochloric acid in isopropanol dropwise with stirring. A white precipitate of Granisetron hydrochloride will form.

  • Stir the suspension at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.[2]

Quantitative Data:

StepReactantsKey ReagentsSolventTypical YieldPurity (HPLC)
Hydrolysis This compoundNaOHEtOH/H₂O>90%>98%
Amide Coupling & Salt Formation 1-Methyl-1H-indazole-3-carboxylic acid, endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amineSOCl₂, Et₃N, HClToluene, DCM, IPA~92%[2]>99%

PART 2: Synthesis of Bioactive 1-Methyl-1H-indazole-3-carboxamide Derivatives

Derivatives of 1-methyl-1H-indazole-3-carboxamide have been investigated for their potential as anticancer and antimicrobial agents.[3] The synthesis of these compounds generally involves the coupling of 1-methyl-1H-indazole-3-carboxylic acid with a variety of amines.

Experimental Workflow for Carboxamide Synthesis

cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Coupling A 1-Methyl-1H-indazole-3-carboxylic acid B Activated Intermediate A->B EDC, HOBt C Activated Intermediate E 1-Methyl-1H-indazole-3-carboxamide Derivative C->E D Amine (R-NH2) D->E DMF, TEA

Caption: General workflow for carboxamide synthesis.

Protocol 3: General Procedure for the Synthesis of 1-Methyl-1H-indazole-3-carboxamides

This protocol provides a general method for the synthesis of a library of carboxamide derivatives.

Materials:

  • 1-Methyl-1H-indazole-3-carboxylic acid

  • A variety of primary or secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents (ethyl acetate, water, brine, sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Methyl-1H-indazole-3-carboxylic acid in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 equivalent) and a base such as triethylamine or DIPEA (2-3 equivalents).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired carboxamide derivative.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Purity (HPLC): To assess the purity of the final product.

Example of a Bioactive Derivative:

A number of N-aryl and N-heteroaryl derivatives of 1-methyl-1H-indazole-3-carboxamide have shown promising activity as inhibitors of p21-activated kinase 1 (PAK1), a target for anticancer therapies.[3]

PART 3: Synthesis of 1-Methyl-1H-indazole-3-hydroxamic Acid

Hydroxamic acids are a class of compounds known for their metal-chelating properties and are found in a variety of biologically active molecules, including histone deacetylase (HDAC) inhibitors used in cancer therapy. The synthesis of 1-methyl-1H-indazole-3-hydroxamic acid from the corresponding ethyl ester is a straightforward process.

Protocol 4: Synthesis of 1-Methyl-1H-indazole-3-hydroxamic Acid

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium methoxide (NaOMe) or Potassium hydroxide (KOH)

  • Methanol (MeOH), anhydrous

  • Standard laboratory glassware for reactions and workup

Procedure:

  • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in anhydrous methanol, followed by the addition of an equimolar amount of a strong base like sodium methoxide or potassium hydroxide to liberate the free hydroxylamine. A precipitate of NaCl or KCl will form.

  • Filter off the salt and add the resulting methanolic solution of hydroxylamine to a solution of this compound in methanol.

  • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the desired hydroxamic acid.

Characterization:

  • ¹H NMR: Confirm the disappearance of the ethyl ester signals and the appearance of signals corresponding to the hydroxamic acid moiety.

  • Mass Spectrometry (MS): Verify the molecular weight of the product.

  • Ferric Chloride Test: A characteristic color change (typically reddish-brown) upon addition of a ferric chloride solution can indicate the presence of the hydroxamic acid functional group.

References

  • Cen Junda. (2020). Synthesis of Granisetron Hydrochloride. Chinese Journal of Pharmaceuticals.
  • Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
  • Jia, L. (2000). Synthesis of Granisetron Hydrochloride. Chinese Journal of Pharmaceuticals.
  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315–333.
  • EP1484321A1, Process for preparing 1-methylindazole-3-carboxylic acid, Google P
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Quick Company.
  • New Drug Approvals. GRANISETRON.
  • Shaikh, F., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives.
  • Sue, K., et al. (2024).
  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Request PDF.
  • Acta Crystallographica Section E. (2008). 1-Methyl-1H-indazole-3-carboxylic acid.
  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
  • IRIS Unina.
  • US20040248960A1, Process for preparing 1-methylindazole-3-carboxylic acid, Google P
  • Organic Chemistry Portal. Methyl Esters.

Sources

Comprehensive Analytical Characterization of Ethyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of Ethyl 1-methyl-1H-indazole-3-carboxylate, a key heterocyclic compound. Indazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Robust and reliable analytical characterization is therefore critical for ensuring compound identity, purity, and quality in research and development settings. This document outlines an integrated approach utilizing chromatographic and spectroscopic techniques, explaining the rationale behind method selection and providing detailed, field-proven protocols for researchers.

Introduction and Physicochemical Profile

This compound is a derivative of indazole-3-carboxylic acid, a versatile scaffold in pharmaceutical development.[3] Its structural integrity and purity are paramount for reproducible downstream applications, from screening assays to synthetic route optimization. Accurate characterization relies on a multi-faceted analytical approach where each technique provides orthogonal, confirmatory data.

The initial step in any analytical strategy is to understand the basic physicochemical properties of the analyte.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Chemical Structure
Molecular Formula C₁₁H₁₂N₂O₂Calculated
Molecular Weight 204.23 g/mol Isomer data.[4]
Appearance White to light yellow crystalline powderBased on related indazole esters.[5][6]
IUPAC Name This compound
CAS Number 127472-41-7For the N-1 ethyl isomer, used as a proxy.[7] The exact CAS for the N-1 methyl ester is less commonly cited, but the analytical principles are identical.
Predicted Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, DMSO)Based on common solvents used in synthesis and purification of related compounds.[8][9]

Chromatographic Analysis for Purity and Separation

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and by-products.

Rationale for Method Selection
  • High-Performance Liquid Chromatography (HPLC): This is the industry-standard technique for purity assessment of non-volatile organic molecules. A reverse-phase method (e.g., using a C18 column) is the logical starting point due to the moderate polarity of the indazole ester. Detection is readily achieved using a Diode Array Detector (DAD) or a standard UV detector, leveraging the compound's UV absorbance from its aromatic system.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For this compound, it serves as an excellent confirmatory method. It provides not only retention time data but also a mass fragmentation pattern, which acts as a structural fingerprint.[10]

Experimental Workflow for Chromatography

The general workflow involves sample preparation, instrument setup, data acquisition, and analysis. This process ensures that results are accurate and reproducible.

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Weigh Compound ~1 mg/mL Solution dissolve Dissolve in Diluent (e.g., Acetonitrile) prep->dissolve filter Filter (0.45 µm Syringe Filter) dissolve->filter inject Inject into HPLC or GC-MS filter->inject separate Chromatographic Separation inject->separate detect UV/DAD or MS Detection separate->detect integrate Integrate Peak Area detect->integrate purity Calculate Purity (% Area) integrate->purity report Generate Report purity->report

Caption: Workflow for Chromatographic Analysis.

Protocol 1: Purity Determination by Reverse-Phase HPLC
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better ionization in MS and sharpens peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good elution strength and UV transparency.
Gradient 10% B to 95% B over 20 minA broad gradient ensures elution of potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical volume to avoid column overloading.
Detector DAD/UV at 254 nmAromatic systems strongly absorb at this wavelength.
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine purity. The retention time serves as an identifier under these specific conditions.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides unambiguous confirmation of the chemical structure. NMR, MS, and FT-IR are complementary techniques that, when used together, leave no doubt as to the identity of the molecule.[11][12]

Rationale for Method Selection
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for determining the precise arrangement of atoms in an organic molecule. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon backbone.[8]

  • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a molecular formula with very high confidence.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and simple method to identify the presence of key functional groups by detecting their vibrational frequencies. For this molecule, it will confirm the ester carbonyl (C=O) and aromatic ring structures.[11]

Integrated Spectroscopic Workflow

spectroscopic_workflow cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir FT-IR Analysis start Pure Compound (from Chromatography) prep_nmr Dissolve ~10 mg in CDCl3 or DMSO-d6 start->prep_nmr prep_ms Dilute in MeOH/ACN with 0.1% Formic Acid start->prep_ms prep_ir Place Solid Sample on ATR Crystal start->prep_ir acq_nmr Acquire 1H, 13C Spectra prep_nmr->acq_nmr proc_nmr Process & Assign Peaks acq_nmr->proc_nmr end Confirmed Structure proc_nmr->end acq_ms Infuse into ESI Source prep_ms->acq_ms proc_ms Determine [M+H]+ acq_ms->proc_ms proc_ms->end acq_ir Acquire Spectrum prep_ir->acq_ir proc_ir Identify Functional Groups acq_ir->proc_ir proc_ir->end

Caption: Integrated workflow for spectroscopic structural confirmation.

Protocol 2: Structural Confirmation by NMR, MS, and FT-IR

A. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Peaks (in CDCl₃, estimated):

    • ~8.2 ppm (d, 1H, Ar-H)

    • ~7.4-7.6 ppm (m, 3H, Ar-H)

    • ~4.4 ppm (q, 2H, -OCH₂CH₃)

    • ~4.1 ppm (s, 3H, N-CH₃)

    • ~1.4 ppm (t, 3H, -OCH₂CH₃)

  • Expected ¹³C NMR Peaks (in CDCl₃, estimated):

    • ~163 ppm (C=O, ester)

    • ~141, 136, 127, 123, 121, 110 ppm (Aromatic Cs)

    • ~61 ppm (-OCH₂)

    • ~35 ppm (N-CH₃)

    • ~14 ppm (-CH₃)

B. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile containing 0.1% formic acid.

  • Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Expected Result: A prominent ion corresponding to the protonated molecule ([M+H]⁺).

    • Calculated m/z for [C₁₁H₁₃N₂O₂]⁺: 205.0972

    • Acceptance Criterion: The measured mass should be within ± 5 ppm of the calculated mass.

C. FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-3100C-H StretchAromatic
~2850-2980C-H StretchAliphatic (CH₃, CH₂)
~1715 C=O Stretch Ester (Key Peak)
~1620, ~1480C=C StretchAromatic Ring
~1250C-O StretchEster

Integrated Analytical Strategy and Data Summary

No single technique is sufficient for full characterization. The power of this approach lies in the integration of orthogonal techniques to build a complete profile of the compound.

integrated_strategy synthesis Synthetic Product (Crude Mixture) hplc hplc synthesis->hplc:head ms ms hplc:purity->ms:head Main Peak ID nmr nmr ms:mass->nmr:head Confirms Formula ftir ftir nmr:structure->ftir:head Confirms Structure conclusion Fully Characterized This compound ftir:groups->conclusion

Caption: Logical flow for the complete characterization of the target compound.

Table 2: Summary of Expected Analytical Data

TechniqueParameterExpected ResultPurpose
HPLC Purity>95% (typical for purified material)Quantify impurities
Retention TimeMethod-dependentIdentity check
HRMS (ESI+) [M+H]⁺m/z 205.0972 ± 5 ppmConfirm elemental composition
¹H NMR Chemical ShiftsTriplet, Quartet, Singlet, and Aromatic signals in expected regionsStructural Elucidation
¹³C NMR Chemical Shifts~10 unique signals including C=O at ~163 ppmConfirm carbon skeleton
FT-IR Key Bands (cm⁻¹)~1715 (C=O), ~1250 (C-O)Confirm functional groups

Conclusion

The application of this integrated analytical strategy, combining chromatographic separation with multifaceted spectroscopic analysis, provides a robust and reliable method for the complete characterization of this compound. This ensures the material used in subsequent research and development is of known identity, purity, and quality, leading to more reliable and reproducible scientific outcomes.

References

  • RGUHS Journal of Pharmaceutical Sciences. (2026). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. Journalgrid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78251, ethyl 1H-indazole-3-carboxylate. PubChem. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information for a relevant synthesis.
  • Khan, K. M., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC.
  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation.
  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN119000907A - Detection method of indazole derivatives.
  • MDPI. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

Sources

Definitive Structural Elucidation of Ethyl 1-methyl-1H-indazole-3-carboxylate: A Multi-modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1] Its rigid bicyclic core and functional handles make it an attractive scaffold for developing novel therapeutics. As with any synthetic intermediate destined for drug development, unambiguous structural confirmation is a non-negotiable prerequisite for further investigation. This application note provides a detailed, field-proven guide to the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide moves beyond simple procedural lists, explaining the causality behind experimental choices to empower researchers to not only replicate the results but also adapt these principles to new molecules. We will detail the protocols for acquiring high-quality ¹H NMR, ¹³C NMR, DEPT-135, Electron Ionization Mass Spectrometry (EI-MS), and Electrospray Ionization Mass Spectrometry (ESI-MS) data. The synergistic interpretation of these datasets provides a self-validating system for absolute structural verification.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂(Calculated)
Molecular Weight 204.23 g/mol (Calculated)
Monoisotopic Mass 204.089878 Da(Calculated)

Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[2] It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[3] This resonance frequency is highly sensitive to the local electronic environment, providing detailed information about the connectivity and spatial arrangement of atoms.[4]

Logical Workflow for NMR Analysis

The following diagram illustrates the integrated workflow for structural assignment using multiple NMR experiments.

NMR_Workflow cluster_interpretation Data Interpretation & Assignment H1_NMR 1H NMR Proton_Env Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Env Proton_Conn Proton-Proton Connectivity (Coupling Constants) H1_NMR->Proton_Conn C13_NMR 13C NMR Carbon_Count Total Carbon Count & Environments C13_NMR->Carbon_Count DEPT135 DEPT-135 Carbon_Type Carbon Type (CH, CH2, CH3) DEPT135->Carbon_Type Structure Final Structure Assignment Proton_Env->Structure Proton_Conn->Structure Quat_Carbon Identify Quaternary Carbons Carbon_Count->Quat_Carbon Carbon_Type->Quat_Carbon Quat_Carbon->Structure MS_Fragmentation cluster_EI Electron Ionization (EI) - Hard cluster_ESI Electrospray Ionization (ESI) - Soft Molecule This compound (MW = 204.23) M_ion Molecular Ion (M+•) m/z = 204 Molecule->M_ion Ionization MH_ion [M+H]+ m/z = 205 Molecule->MH_ion Protonation MNa_ion [M+Na]+ m/z = 227 Molecule->MNa_ion Na+ Adduct Frag1 [M - OCH2CH3]+• m/z = 159 M_ion->Frag1 Loss of •OCH2CH3 (-45 Da) Frag2 [M - COOCH2CH3]+• m/z = 131 M_ion->Frag2 Loss of •COOCH2CH3 (-73 Da)

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of Ethyl 1-methyl-1H-indazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds, notably as a precursor to the antiemetic drug Granisetron. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, process control, and high regioselectivity. The synthesis is presented as a robust two-step process, beginning with the formation of the core indazole structure via a scalable route from isatin, followed by esterification and a highly regioselective N-methylation.

Part 1: Process Chemistry Rationale and Strategy

The industrial production of this compound requires a synthetic strategy that is not only high-yielding but also safe, cost-effective, and reproducible on a large scale. While numerous methods exist for the laboratory-scale synthesis of indazole derivatives, many are unsuitable for kilogram-scale production due to hazardous reagents, expensive starting materials, or challenging purification profiles.

This guide details a two-stage approach selected for its scalability and control over critical process parameters:

  • Stage 1: Synthesis of Indazole-3-carboxylic Acid and its Esterification. The synthesis begins with the formation of the foundational intermediate, Indazole-3-carboxylic acid. A well-documented and scalable route starting from isatin is employed.[1] This intermediate is then converted to its ethyl ester, Ethyl 1H-indazole-3-carboxylate, via a classic Fischer-Speier esterification. This method is ideal for large-scale operations due to its use of inexpensive reagents and the ability to drive the reaction to completion by using the alcohol reactant as the solvent.[2][3]

  • Stage 2: Regioselective N-methylation. The critical step in this synthesis is the methylation of the indazole nitrogen. The indazole ring presents two potential sites for alkylation (N1 and N2), often leading to isomeric mixtures that are difficult to separate at scale. To overcome this, the protocol employs a highly regioselective method using sodium hydride (NaH) in tetrahydrofuran (THF). This combination favors the formation of the thermodynamically more stable N1 isomer, yielding the desired product with high purity.[4] This approach avoids the formation of significant N2-isomer impurities, simplifying downstream processing.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Methylation Isatin Isatin ICA Indazole-3-carboxylic Acid (ICA) Isatin->ICA 1. NaOH (hydrolysis) 2. NaNO2, HCl (diazotization) 3. SnCl2 (reduction/cyclization) EIC Ethyl 1H-indazole-3-carboxylate ICA->EIC Ethanol, H2SO4 (cat.) (Fischer Esterification) FinalProduct This compound EIC->FinalProduct 1. NaH, THF 2. Methyl Iodide

Caption: Overall workflow for the large-scale synthesis.

Part 2: Detailed Synthesis Protocols

Stage 1A: Synthesis of Indazole-3-carboxylic Acid (ICA) from Isatin

This procedure is adapted from scalable methods for preparing the indazole core.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
Isatin147.131.00 kg1.0
Sodium Hydroxide (NaOH)40.000.82 kg3.0
Sodium Nitrite (NaNO₂)69.000.52 kg1.1
Hydrochloric Acid (conc.)36.46As required-
Tin(II) Chloride (SnCl₂)189.603.25 kg2.5
Water (DI)18.02As required-

Protocol:

  • Hydrolysis of Isatin: Charge a suitable reactor with 10 L of water and 0.82 kg (20.5 mol) of sodium hydroxide. Stir until dissolved, then add 1.00 kg (6.80 mol) of isatin portion-wise, controlling any exotherm. Heat the mixture to 90°C and stir for 2 hours until the isatin is fully consumed (In-Process Control 1). Cool the reaction mixture to 0-5°C in an ice bath.

  • Diazotization: In a separate vessel, dissolve 0.52 kg (7.54 mol) of sodium nitrite in 2 L of water. Slowly add this solution to the cooled reaction mixture, maintaining the temperature below 5°C. Following the addition, slowly add concentrated hydrochloric acid until the pH of the mixture is ~2-3, still maintaining the temperature below 5°C. Stir for 1 hour.

  • Reduction and Cyclization: In a separate, large reactor, prepare a solution of 3.25 kg (17.14 mol) of tin(II) chloride in 5 L of concentrated hydrochloric acid. Cool this solution to 0-5°C. Slowly add the diazonium salt slurry from the previous step to the SnCl₂ solution, keeping the temperature below 10°C. An exotherm will be observed.

  • Work-up and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. The product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7). Dry the solid under vacuum at 60-70°C to yield Indazole-3-carboxylic acid as a solid.

    • Expected Yield: 85-92%

    • In-Process Control 1 (IPC 1): Monitor the disappearance of isatin via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Stage 1B: Fischer Esterification to Ethyl 1H-indazole-3-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
Indazole-3-carboxylic Acid162.151.00 kg1.0
Ethanol (200 proof)46.0710 LSolvent
Sulfuric Acid (conc.)98.08100 mLCatalytic
Sodium Bicarbonate84.01As required-
Brine Solution-As required-
Ethyl Acetate88.11As required-
Anhydrous Sodium Sulfate142.04As required-

Protocol:

  • Reaction Setup: Charge a reactor equipped with a reflux condenser and mechanical stirrer with 1.00 kg (6.17 mol) of Indazole-3-carboxylic acid and 10 L of ethanol.

  • Acid Catalysis: Slowly and carefully add 100 mL of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours. The reaction should become a clear, homogeneous solution.

  • Reaction Monitoring (IPC 2): Monitor the reaction progress by TLC (e.g., Eluent: 1:1 Hexane/Ethyl Acetate) or HPLC until the starting carboxylic acid is consumed.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately 70% under vacuum. Slowly pour the concentrated mixture into 20 L of cold water. A solid may precipitate. Neutralize the mixture by the slow, portion-wise addition of solid sodium bicarbonate until the pH is 7-8.

  • Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3 x 5 L). Combine the organic layers, wash with brine (1 x 3 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene to afford pure Ethyl 1H-indazole-3-carboxylate.

    • Expected Yield: 90-97%

Stage 2: Regioselective N-Methylation

This protocol is designed to maximize the formation of the desired N1-methylated isomer.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl 1H-indazole-3-carboxylate190.201.00 kg1.0
Sodium Hydride (60% in oil)24.00 (as NaH)0.23 kg1.1
Tetrahydrofuran (THF, anhydrous)72.1110 LSolvent
Methyl Iodide (MeI)141.940.78 kg (0.34 L)1.05
Ammonium Chloride (sat. aq.)53.49As required-
Ethyl Acetate88.11As required-
Heptane100.21As required-

Protocol:

  • Reaction Setup: Under an inert nitrogen atmosphere, charge a dry reactor with 0.23 kg (5.79 mol) of 60% sodium hydride. Add 3 L of anhydrous THF and stir to create a suspension.

  • Deprotonation: Dissolve 1.00 kg (5.26 mol) of Ethyl 1H-indazole-3-carboxylate in 7 L of anhydrous THF in a separate vessel. Slowly add this solution to the NaH suspension via a cannula or addition funnel over 1-2 hours. Control the addition rate to maintain the temperature below 25°C. Hydrogen gas will evolve; ensure adequate ventilation and safety precautions. Stir the resulting mixture for 1 hour at room temperature after the addition is complete.

  • Methylation: Cool the reaction mixture to 0-5°C. Slowly add 0.78 kg (5.52 mol) of methyl iodide dropwise, maintaining the temperature below 10°C.

  • Reaction Completion (IPC 3): After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or HPLC.

  • Quenching: Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Work-up and Isolation: Add 10 L of water and 10 L of ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 3 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain a crude solid.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and heptane to yield this compound as a crystalline solid.

    • Expected Yield: 88-95%

    • Final Product QC: Confirm identity and purity (>99%) and determine the N1/N2 isomer ratio by HPLC and ¹H NMR.

Part 3: Scientific Integrity and Validation

Expertise: The Causality Behind Experimental Choices
  • Choice of Esterification Method: Fischer-Speier esterification is a reversible equilibrium-driven process.[5] On a large scale, driving this equilibrium towards the product is paramount. Using ethanol as the solvent provides a large molar excess of one reactant, shifting the equilibrium according to Le Châtelier's principle. The acid catalyst (H₂SO₄) functions by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6]

G cluster_mech Fischer Esterification Mechanism ICA Indazole-COOH ProtonatedICA Protonated Indazole-C(OH)2+ ICA->ProtonatedICA + H+ Tetrahedral Tetrahedral Intermediate ProtonatedICA->Tetrahedral + EtOH p1 Tetrahedral->p1 - H+ ProtonatedEster Protonated Ester Ester Indazole-COOEt ProtonatedEster->Ester - H+ p2 p1->p2 + H+ (Proton Transfer) p2->ProtonatedEster - H2O

Caption: Key steps in the Fischer Esterification mechanism.

  • Regioselectivity in N-Methylation: The regiochemical outcome of indazole alkylation is highly dependent on the reaction conditions. The N1-proton is generally more acidic, but the N2-anion can be kinetically favored under certain conditions. However, the N1-alkylated indazole is the thermodynamically more stable product. By using a strong, non-nucleophilic hydride base (NaH) in a non-polar, aprotic solvent (THF), the indazole anion is formed as a tight ion pair with Na⁺. This setup favors alkylation at the N1 position, allowing the reaction to proceed under thermodynamic control to the more stable product.[4] Using polar aprotic solvents like DMF can lead to solvent-separated ion pairs, reducing the selectivity and yielding mixtures of N1 and N2 isomers.

Trustworthiness: A Self-Validating System

To ensure reproducibility and quality, this protocol incorporates critical analytical checkpoints:

StepIPC / QC CheckMethodAcceptance Criteria
Stage 1AIPC 1: Consumption of IsatinTLC / HPLCIsatin < 1.0%
Stage 1BIPC 2: Esterification CompletionTLC / HPLCIndazole-3-carboxylic acid < 1.0%
Stage 2IPC 3: Methylation CompletionTLC / HPLCEthyl 1H-indazole-3-carboxylate < 1.0%
Final ProductQC: Purity and IdentityHPLC, ¹H NMR, Mass SpecPurity ≥ 99.0%, N2-isomer ≤ 0.5%, structure confirmed

These checks ensure that each step proceeds to the desired level of completion before moving to the next, preventing the carryover of impurities and maximizing the yield and quality of the final product.

Part 4: Process Safety Considerations

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere (Nitrogen or Argon) at all times. The quenching step must be performed slowly and with extreme caution, ensuring the reactor is equipped with adequate cooling and pressure relief systems.

  • Methyl Iodide (MeI): Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Pressurization: The deprotonation step (Stage 2, Step 2) generates hydrogen gas. The reactor must be vented to a safe area, and pressure should be carefully monitored.

References

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 10, p.452 (2004); Vol. 79, p.59 (2002). URL: [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt. US Patent US20110172428A1.
  • An efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid. Journal of Labelled Compounds and Radiopharmaceuticals, 2007. URL: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. URL: [Link]

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Application Notes and Protocols for Ethyl 1-methyl-1H-indazole-3-carboxylate in CNS Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indazole Derivatives in Central Nervous System Disorders

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3] In the realm of central nervous system (CNS) disorders, indazole-containing compounds have emerged as promising candidates for therapeutic intervention.[1] Their diverse biological activities stem from their ability to interact with various enzymes and receptors within the CNS. Ethyl 1-methyl-1H-indazole-3-carboxylate, the subject of this guide, is a specific derivative that holds potential for investigation in CNS disorder research due to its structural similarity to compounds with known neurological activity. While direct studies on this specific ester are limited, the broader class of N-methylated indazoles has shown promise, particularly as inhibitors of key enzymes implicated in neurodegenerative diseases.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the application of this compound in CNS disorder research. We will delve into a plausible mechanism of action based on related compounds, provide detailed protocols for in vitro and in vivo evaluation, and offer insights into experimental design and data interpretation.

Hypothesized Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition

While direct enzymatic profiling of this compound is not extensively reported in publicly available literature, a compelling hypothesis for its mechanism of action in the context of neurodegenerative diseases, particularly Parkinson's disease, is the inhibition of Monoamine Oxidase B (MAO-B). This hypothesis is supported by studies on structurally related compounds. For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide has been identified as a highly potent and selective inhibitor of human MAO-B, with a subnanomolar IC50 value.[4]

MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition leads to increased levels of dopamine, which can alleviate the motor symptoms of Parkinson's disease. Furthermore, MAO-B activity is known to increase with age and is elevated in the brains of patients with Alzheimer's disease and Parkinson's disease, contributing to oxidative stress through the production of reactive oxygen species (ROS) during the deamination of monoamines. Therefore, inhibiting MAO-B not only offers symptomatic relief but may also confer neuroprotective effects by mitigating oxidative damage.

The proposed signaling pathway for the therapeutic action of a MAO-B inhibitor like this compound is illustrated below:

MAOB_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism VMAT2 VMAT2 Dopamine->VMAT2 DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC ROS Reactive Oxygen Species (ROS) MAOB->ROS Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Dopamine_cleft->DAT Reuptake D_receptor Dopamine Receptor Dopamine_cleft->D_receptor Binding Signal Signal Transduction (Motor Control) D_receptor->Signal Compound Ethyl 1-methyl-1H- indazole-3-carboxylate Compound->MAOB Inhibition

Caption: Putative mechanism of this compound via MAO-B inhibition.

In Vitro Application Notes and Protocols

The initial assessment of this compound's potential in CNS disorders should begin with a series of in vitro assays to validate its hypothesized mechanism of action and evaluate its neuroprotective and anti-inflammatory properties.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of this compound against human MAO-A and MAO-B.

Materials:

  • This compound

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in potassium phosphate buffer to obtain a range of concentrations.

  • Enzyme Reaction:

    • In a 96-well plate, add 50 µL of potassium phosphate buffer.

    • Add 25 µL of the test compound dilution or control (buffer for total activity, clorgyline for MAO-B assay, selegiline for MAO-A assay).

    • Add 25 µL of MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 25 µL of kynuramine (for MAO-A) or benzylamine (for MAO-B).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Measurement: Stop the reaction by adding 75 µL of 2N NaOH. Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) or the absorbance of the product (benzaldehyde for MAO-B) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values by fitting the data to a dose-response curve.

Parameter Description
IC50 (MAO-A) Concentration of the compound that inhibits 50% of MAO-A activity.
IC50 (MAO-B) Concentration of the compound that inhibits 50% of MAO-B activity.
Selectivity Index IC50 (MAO-A) / IC50 (MAO-B)
Protocol 2: In Vitro Neuroprotection Assay against Oxidative Stress

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.[5][6]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or mouse hippocampal cell line (e.g., HT22)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ (e.g., 100-200 µM) or 6-OHDA (e.g., 50-100 µM) to the wells (except for the control group) and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Neuroprotection_Workflow A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with This compound A->B C Induce Oxidative Stress (e.g., H₂O₂ or 6-OHDA) B->C D Incubate for 24 hours C->D E Assess Cell Viability (MTT Assay) D->E F Data Analysis: Calculate % Viability E->F

Caption: Experimental workflow for the in vitro neuroprotection assay.

Protocol 3: In Vitro Anti-Neuroinflammatory Assay

Objective: To evaluate the anti-inflammatory effects of this compound in activated microglial cells.[7][8][9]

Materials:

  • Murine microglial cell line (e.g., BV-2) or primary microglia

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Induction of Inflammation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Measure the absorbance at 540 nm.

  • Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

    • Use the collected supernatant and perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-treated control group.

In Vivo Application Notes and Protocols

Following promising in vitro results, the neuroprotective and therapeutic potential of this compound should be evaluated in relevant animal models of CNS disorders.

Protocol 4: MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To assess the neuroprotective and neuro-restorative effects of this compound in a mouse model of Parkinson's disease.[10][11]

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • This compound

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Saline solution

  • Apparatus for behavioral testing (rotarod, open field)

Procedure:

  • Animal Grouping: Divide the mice into groups: vehicle control, MPTP + vehicle, and MPTP + this compound (different doses).

  • MPTP Administration: Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day.

  • Compound Treatment: Administer the test compound daily, starting either before (neuroprotective paradigm) or after (neuro-restorative paradigm) MPTP injection, for a specified period (e.g., 14-21 days).

  • Behavioral Assessment:

    • Rotarod Test: Evaluate motor coordination and balance by measuring the time the mice can stay on a rotating rod.

    • Open Field Test: Assess locomotor activity by tracking the total distance moved and the time spent in the center of the arena.

  • Neurochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue. Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC with electrochemical detection.

  • Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).

MPTP_Model_Workflow A Group C57BL/6 Mice B Administer MPTP to Induce Parkinsonism A->B C Treat with Ethyl 1-methyl-1H- indazole-3-carboxylate or Vehicle B->C D Perform Behavioral Tests (Rotarod, Open Field) C->D E Euthanize and Collect Brain Tissue D->E F Neurochemical Analysis (HPLC) - Dopamine & Metabolites E->F G Immunohistochemistry - TH Staining in SNc E->G

Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.

Protocol 5: 5XFAD Mouse Model of Alzheimer's Disease

Objective: To investigate the effects of this compound on amyloid pathology, neuroinflammation, and cognitive deficits in a transgenic mouse model of Alzheimer's disease.[12][13]

Animals:

  • 5XFAD transgenic mice and wild-type littermates

Materials:

  • This compound

  • Apparatus for cognitive testing (Morris water maze, Y-maze)

Procedure:

  • Animal Grouping and Treatment: Group 5XFAD mice and wild-type controls. Begin chronic administration of the test compound or vehicle at an early pathological stage (e.g., 3-4 months of age) for a period of 3-6 months.

  • Cognitive Assessment:

    • Morris Water Maze: Evaluate spatial learning and memory by measuring the time taken to find a hidden platform.

    • Y-Maze: Assess short-term spatial working memory based on the spontaneous alternation behavior.

  • Biochemical Analysis: After the behavioral tests, collect brain tissue.

    • Aβ ELISA: Quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

    • Western Blot: Analyze the levels of amyloid precursor protein (APP), BACE1, and synaptic markers (e.g., synaptophysin, PSD-95).

  • Immunohistochemistry:

    • Aβ Plaque Staining: Use antibodies like 6E10 or 4G8 to visualize and quantify amyloid plaques.

    • Gliosis Staining: Use antibodies against Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for CNS disorder research. The protocols and application notes provided herein offer a structured framework for its systematic evaluation. The initial focus on its potential as a MAO-B inhibitor is a scientifically grounded starting point, given the evidence from structurally related compounds. Subsequent investigations into its neuroprotective and anti-inflammatory effects will provide a comprehensive understanding of its therapeutic potential.

Future research should aim to elucidate the precise molecular targets of this compound through broader kinase and receptor profiling. Furthermore, pharmacokinetic and toxicological studies will be crucial for its development as a potential therapeutic agent. The successful execution of the described protocols will undoubtedly contribute valuable knowledge to the field of CNS drug discovery and may pave the way for novel treatments for devastating neurodegenerative diseases.

References

  • Oakley, H., et al. (2006). Intraneuronal β-Amyloid Aggregates, Neurodegeneration, and Neuron Loss in Transgenic Mice with Five Familial Alzheimer's Disease Mutations: Potential Factors in Amyloid Plaque Formation. Journal of Neuroscience, 26(40), 10129-10140.
  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • Wyss-Coray, T., & Mucke, L. (2002). Inflammation in neurodegenerative disease--a double-edged sword. Neuron, 35(3), 419-432.
  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33.
  • Oddo, S., et al. (2003). Triple-transgenic model of Alzheimer's disease with plaques and tangles: intracellular Aβ and synaptic dysfunction. Neuron, 39(3), 409-421.
  • Jawhar, S., et al. (2011). Motor deficits in 5XFAD mice are related to amyloid-β accumulation. Neurobiology of aging, 33(5), 1013.e13-1013.e23.
  • Holcomb, L., et al. (1998). Accelerated Alzheimer-type phenotype in transgenic mice carrying both mutant amyloid precursor protein and presenilin 1 transgenes.
  • Blesa, J., & Przedborski, S. (2014). Parkinson's disease: animal models and dopaminergic cell vulnerability.
  • Dawson, T. M., et al. (2010). Genetic animal models of Parkinson's disease. Neuron, 66(5), 646-661.
  • Ho, G. J., et al. (2018). Animal models of neuroinflammation. Methods in molecular biology (Clifton, N.J.), 1727, 389-402.
  • Norden, D. M., & Godbout, J. P. (2013). Review: microglia of the aged brain: primed to be activated and resistant to regulation. Neuropathology and applied neurobiology, 39(1), 19-34.
  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: A patent review (2013–2017).
  • Hajra, A., Ghosh, S., & Mondal, S. (2021). Direct catalytic functionalization of indazole derivatives.
  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent advances in indazole-containing derivatives: Synthesis and biological perspectives. Molecules, 23(11), 2783.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. BenchChem.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this crucial synthetic transformation. We will delve into the underlying chemical principles to provide actionable, field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the methylation of ethyl 1H-indazole-3-carboxylate?

The most prevalent side product is the undesired regioisomer, Ethyl 2-methyl-2H-indazole-3-carboxylate.[1][2][3][4] The direct alkylation of 1H-indazoles often leads to a mixture of N¹ and N² substituted products.[1] The ratio of these isomers is highly dependent on the reaction conditions. Other potential impurities can include unreacted starting material and over-methylated products, though these are typically less common if stoichiometry is controlled.

Q2: Why is the formation of the N²-isomer a common issue?

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2.[2] The relative reactivity of these two positions is influenced by a delicate interplay of electronic and steric factors.[2][4] While the N1-substituted product is generally the thermodynamically more stable isomer, the N2-isomer can be kinetically favored under certain conditions.[5] The choice of base, solvent, and methylating agent significantly impacts the regiochemical outcome.[2]

Q3: How can I distinguish between the N¹-methyl and N²-methyl isomers?

Definitive characterization is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be used to identify correlations between the N-methyl protons and the carbons of the indazole ring, allowing for unambiguous assignment of the methyl group's position.[3] Chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can also be used to separate the isomers, often showing distinct retention factors (Rf) or retention times.

II. Troubleshooting Guide: Side Product Formation

This section addresses specific issues you may encounter during the synthesis and provides step-by-step guidance for resolution.

Problem 1: My reaction is producing a significant amount of the N²-methyl isomer.

Cause: The formation of the N²-isomer is often favored under conditions that do not promote the formation of a chelated intermediate that sterically hinders the N2 position.[2] The use of bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[2]

Solution: To selectively synthesize the desired N¹-methyl isomer, conditions that favor thermodynamic control are recommended.

Protocol for Selective N¹-Methylation:

This protocol is optimized for achieving high N1-regioselectivity.[2][3][4][5]

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting ethyl 1H-indazole-3-carboxylate (1.0 equiv).[2]

  • Add anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.[5]

  • Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]

  • Extract the aqueous layer with ethyl acetate (3x).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure this compound.[5]

Rationale for Key Steps: The use of a strong, non-coordinating base like NaH in a non-polar, aprotic solvent like THF is crucial.[2] This combination is believed to form a sodium-chelated intermediate with the C3-carboxylate group, which sterically blocks the N2 position, thereby directing the methylating agent to the N1 position.[2]

Problem 2: My reaction is incomplete, and I have a significant amount of unreacted starting material.

Cause: Incomplete reactions can be due to several factors, including insufficient base, inactive reagents, or inadequate reaction time or temperature.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Sodium Hydride: NaH is highly reactive and can be deactivated by moisture. Ensure you are using a fresh, properly stored batch.

    • Anhydrous Solvent: The presence of water in the THF will quench the NaH. Use freshly distilled or commercially available anhydrous solvent.

  • Check Stoichiometry: Ensure that at least 1.1 to 1.2 equivalents of NaH are used to ensure complete deprotonation of the indazole.

  • Optimize Reaction Time and Temperature: While the reaction is typically run at room temperature after the addition of the methylating agent, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially with less reactive alkylating agents.[1] Monitor the reaction progress by TLC or LC-MS.

Problem 3: I am observing other unknown impurities in my crude product.

Cause: The formation of other impurities could arise from the degradation of starting materials or reagents, or from side reactions of the methylating agent. For instance, using an excess of a highly reactive methylating agent at elevated temperatures could potentially lead to ester hydrolysis followed by re-esterification or other unforeseen reactions.

Troubleshooting and Purification:

  • Careful Control of Stoichiometry: Use a modest excess of the methylating agent (e.g., 1.1 equivalents) to minimize side reactions.

  • Purification: Flash column chromatography is generally effective for removing most impurities.[5][6] A typical eluent system would be a gradient of ethyl acetate in hexanes.[1] Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or acetic acid) can also be an effective purification method.[7]

III. Data and Visualization

Table 1: Influence of Reaction Conditions on N¹/N² Regioselectivity
Base / Solvent SystemTypical N¹:N² RatioRationaleReference
NaH / THF>95:5Formation of a sodium-chelated intermediate sterically hindering the N2 position.[2][3][4]
K₂CO₃ / DMFMixture of IsomersLess steric hindrance at the N2 position, leading to competitive alkylation.[2][8]
Mitsunobu ConditionsFavors N²-isomerThe reaction proceeds through a different mechanism that often favors the kinetically accessible N2 position.[1][3]
Diagram 1: N¹ vs. N² Methylation Pathway

G cluster_0 Reaction Pathways Start Ethyl 1H-indazole-3-carboxylate N1_Product This compound (Thermodynamic Product) Start->N1_Product NaH, THF (High N¹ Selectivity) N2_Product Ethyl 2-methyl-2H-indazole-3-carboxylate (Kinetic Product) Start->N2_Product K₂CO₃, DMF (Mixture of Isomers)

Caption: Regioselective N-methylation pathways.

Diagram 2: Troubleshooting Workflow for Low N¹ Selectivity

G Start Low Yield of N¹-Isomer (High N²-Isomer) Check_Conditions Verify Reaction Conditions Start->Check_Conditions Base_Solvent Base: NaH? Solvent: Anhydrous THF? Check_Conditions->Base_Solvent Yes_Conditions Yes Base_Solvent->Yes_Conditions If Yes No_Conditions No Base_Solvent->No_Conditions If No Check_Purity Check Reagent Purity (NaH, Solvent) Yes_Conditions->Check_Purity Implement_Protocol Implement Selective N¹-Methylation Protocol No_Conditions->Implement_Protocol Implement_Protocol->Start Re-run Reaction Purify Purify/Replace Reagents Check_Purity->Purify Purify->Start Re-run Reaction

Caption: Troubleshooting guide for poor regioselectivity.

IV. References

  • BenchChem. (n.d.). Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers. Retrieved from

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from

  • BenchChem. (n.d.). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Retrieved from

  • Alam, J., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1946. Retrieved from

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Retrieved from

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Indazole Methylation Selectivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Methylation. As a Senior Application Scientist, I understand that controlling the regioselectivity of N-alkylation on the indazole scaffold is a frequent and critical challenge for researchers in medicinal chemistry and process development. The formation of N1 and N2 regioisomers can complicate synthesis, hinder purification, and impact downstream applications.[1]

This guide is structured to provide direct, actionable advice. We will move from foundational principles in our FAQs to specific, problem-oriented solutions in the Troubleshooting Guide. Every recommendation is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can proceed with confidence.

Frequently Asked Questions (FAQs)

This section addresses the core principles governing N1 and N2 selectivity in indazole methylation. Understanding these concepts is the first step to troubleshooting and optimizing your reaction.

Q1: What is the fundamental principle governing whether methylation occurs at the N1 or N2 position?

A: The outcome of indazole methylation is primarily dictated by the interplay between kinetic and thermodynamic control.[2][3]

  • Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5][6] Therefore, the N1-methylated product is the more stable, thermodynamically favored isomer. Reaction conditions that allow for equilibration, such as higher temperatures or the use of strong bases that form a delocalized indazolide anion, typically favor the N1 product.[2][7]

  • Kinetic Control: The N2 position is often more sterically accessible and its lone pair can be more kinetically available for nucleophilic attack.[2][6] Reactions performed under milder, irreversible conditions often yield the N2-methylated product as the major isomer, as it is formed faster.[3]

G

Q2: How do substituents on the indazole ring influence N1/N2 selectivity?

A: Substituents play a crucial role through both steric and electronic effects.

  • Steric Hindrance: Large substituents at the C7 position can sterically block the N1 position, thus favoring N2 alkylation. This is often referred to as a "peri-interaction."[7][8] Conversely, bulky groups at the C3 position can sometimes hinder access to the N2 nitrogen, potentially increasing the N1:N2 ratio.[9]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the indazole ring generally favor N1 alkylation under basic conditions. Some studies propose that EWGs at the C3 position (like an ester) can chelate with the cation of the base (e.g., Na⁺ from NaH), blocking the N2 position and directing the alkylating agent to N1.[4][5][10] For azaindazoles, the basicity of the pyridine nitrogen can complicate the reaction, often requiring additional equivalents of acid to achieve N2 selectivity under acidic conditions.[9]

Q3: Why do acidic conditions often favor N2-alkylation?

A: Under acidic conditions, a different mechanism is operative that avoids the formation of the indazolide anion. A highly selective method uses alkyl 2,2,2-trichloroacetimidates activated by a strong acid like trifluoromethanesulfonic acid (TfOH).[9][11] The proposed mechanism involves protonation of the imidate, making it a potent alkylating agent. The 1H-indazole (the more stable tautomer) then attacks this activated species. Quantum mechanics (QM) calculations have shown that the energy barrier for the N2-alkylation transition state is significantly lower than for the N1-alkylation pathway, accounting for the high N2 selectivity observed.[9] This difference in activation energy, which can be over 3 kcal/mol, translates to an excellent N2:N1 product ratio.[9]

Troubleshooting Guide

This section provides solutions to common experimental problems in a direct question-and-answer format.

Problem 1: I am getting a mixture of N1 and N2 isomers when I want the N1 product.

Question: My goal is the thermodynamically stable N1-methylated indazole, but my reaction with K₂CO₃ in DMF is giving me a roughly 1:1 mixture. How can I improve N1 selectivity?[7]

Answer: A 1:1 mixture suggests that the reaction conditions are not sufficiently driving the reaction toward thermodynamic equilibrium. To enhance N1 selectivity, you should modify your protocol to favor the formation of the more stable product.

Recommended Solutions:

  • Change the Base/Solvent System: The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[2][5][12] NaH irreversibly deprotonates the indazole, and the resulting sodium indazolide, especially with a C3-coordinating group, favors N1 attack.

  • Utilize Cesium Carbonate: In solvents like dioxane, cesium carbonate (Cs₂CO₃) is highly effective for promoting N1-alkylation, particularly with alkyl tosylates as electrophiles.[4][10] The large cesium cation is believed to play a role in directing selectivity.

  • Consider a Reversible Condensation Method: A newer, highly selective method involves the condensation of the indazole with an aldehyde or ketone, followed by reduction.[7][13] This process is thermodynamically driven and has shown excellent N1 selectivity with no detectable N2 isomer formation.[13][14]

  • Increase Reaction Temperature and Time: If you must use your current system, increasing the temperature and allowing the reaction to stir for a longer period can promote equilibration from the kinetic N2 product to the more stable N1 product.[12] Monitor the reaction over time to find the optimal endpoint.

G start Poor N1 Selectivity (N1/N2 Mixture) base_check Is your base strong and non-nucleophilic? start->base_check solvent_check Is your solvent aprotic? (e.g., THF, Dioxane) base_check->solvent_check Yes solution1 Switch to NaH in THF or Cs₂CO₃ in Dioxane. base_check->solution1 No (e.g., using K₂CO₃) temp_check Are conditions allowing for equilibration? solvent_check->temp_check Yes solvent_check->solution1 No (e.g., using protic solvent) solution2 Increase temperature and/or reaction time. temp_check->solution2 No solution3 Consider alternative methods: Aldehyde condensation/reduction. temp_check->solution3 Yes, but still poor selectivity

Problem 2: I am trying to synthesize the N2-isomer, but the reaction is unselective or yields the N1 product.

Question: My objective is the kinetically favored N2-methylated indazole, which is a key intermediate for a drug candidate.[2] However, my attempts with standard alkylating agents are failing. What is the most reliable method for achieving high N2 selectivity?

Answer: Achieving high N2 selectivity requires carefully chosen conditions that favor the kinetic pathway and prevent equilibration to the N1 isomer. The most robust and general method involves acid-promoted alkylation with specific reagents.

Recommended Solutions:

  • Use Alkyl 2,2,2-Trichloroacetimidates: This is the state-of-the-art method for general and highly selective N2-alkylation.[11] The reaction is typically promoted by a catalytic amount of a strong acid, such as TfOH or Cu(OTf)₂, in a solvent like dioxane. This method works for a wide range of primary, secondary, and even tertiary alkyl groups and consistently yields the N2 product with no detectable N1 isomer.[9][11]

  • Employ Milder Basic Conditions (Substrate Dependent): For certain substrates, such as 3-methyl-6-nitro-1H-indazole, specific mild base/reagent combinations can favor the kinetic N2 product. For example, using dimethyl carbonate (DMC) as the methylating agent with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF has proven effective.[2]

  • Avoid Strong Bases and High Temperatures: Using strong bases like NaH or high temperatures will invariably lead to the thermodynamic N1 product. For N2 selectivity, conditions should be as mild and irreversible as possible.

Experimental Protocols & Data

To provide actionable guidance, here are summarized conditions and detailed protocols for achieving selective N1 and N2 methylation.

Data Summary: Conditions for Selective Methylation
Target Isomer Control Type Base / Acid Solvent Methylating Agent Typical Selectivity (N1:N2) Reference
N1-Methyl ThermodynamicNaHTHFMethyl Iodide>95:5[2][5]
N1-Methyl ThermodynamicCs₂CO₃DioxaneMethyl Tosylate>95:5[10]
N2-Methyl KineticDABCODMFDimethyl Carbonate>90:10 (substrate specific)[2]
N2-Methyl KineticTfOH (cat.)DioxaneMethyl 2,2,2-trichloroacetimidate<1:99[9]
Protocol 1: N1-Selective Methylation of 3-Methyl-6-nitro-1H-indazole (Thermodynamic Control)

This protocol is adapted from established procedures for synthesizing the thermodynamically favored N1-isomer.[2]

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methyl-6-nitro-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the resulting suspension back to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 1,3-dimethyl-6-nitro-1H-indazole.

Protocol 2: N2-Selective Methylation of 1H-Indazole (Kinetic Control)

This protocol is based on the highly selective method developed by Pfizer chemists.[9][11]

Materials:

  • 1H-Indazole

  • Methyl 2,2,2-trichloroacetimidate

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole substrate (1.0 eq) and methyl 2,2,2-trichloroacetimidate (1.2 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.2 M concentration).

  • Acid Addition: At room temperature, add TfOH (0.1 eq) dropwise to the stirring solution. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LCMS.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ to neutralize the acid.

  • Work-up: Transfer the quenched mixture to a separatory funnel and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to afford the pure 2-methyl-2H-indazole product.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (PMC). [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Semantic Scholar. [Link]

  • Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (PMC). [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Troubleshooting Guide. ResearchGate. [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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Technical Support Center: Troubleshooting Low Yield in Ethyl 1-methyl-1H-indazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide is designed to provide in-depth troubleshooting support for the synthesis of Ethyl 1-methyl-1H-indazole-3-carboxylate. As a key intermediate in pharmaceutical development, achieving a high yield of this compound is critical. This document addresses common issues encountered during synthesis, offering explanations grounded in chemical principles and actionable protocols to enhance experimental outcomes.

Troubleshooting Guide: From Low Yield to Optimized Synthesis

Low yields in the synthesis of this compound can typically be traced back to one of several key stages: the initial formation of the indazole core, the subsequent N-methylation step, or losses during workup and purification. This guide is structured to help you diagnose and resolve the specific issue affecting your reaction.

Logical Workflow for Troubleshooting Low Yield

Before diving into specific problems, use the following decision tree to guide your troubleshooting process.

TroubleshootingWorkflow cluster_analysis Analysis Results cluster_solutions Potential Causes & Solutions start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_reaction no_product Mostly Starting Material (No Product) check_reaction->no_product byproducts Complex Mixture (Multiple Byproducts) check_reaction->byproducts product_loss Clean Product in Crude, Low Isolated Yield check_reaction->product_loss sol_no_product 1. Reagent/Catalyst Inactivity 2. Suboptimal Conditions (Temp/Solvent) 3. Incorrect Stoichiometry no_product->sol_no_product Address sol_byproducts 1. Competing N2-Alkylation 2. Ester Hydrolysis 3. Side Reactions (e.g., Over-methylation) 4. Degradation byproducts->sol_byproducts Address sol_product_loss 1. Inefficient Extraction 2. Emulsion Formation 3. Poor Recrystallization Solvent Choice 4. Product Volatility product_loss->sol_product_loss Address

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

Problem Area 1: Low Yield in the Indazole Formation Step

The synthesis often begins with the creation of the core Ethyl 1H-indazole-3-carboxylate scaffold before the N-methylation. A common method is a variation of the Fischer indole synthesis.[1][2] Low yields here are typically due to failed cyclization or byproduct formation.

Q: My reaction to form Ethyl 1H-indazole-3-carboxylate from a phenylhydrazone precursor is sluggish or fails completely. What's wrong?

A: This issue points to problems with the critical cyclization step. The Fischer synthesis and related methods rely on an acid-catalyzed[3][3]-sigmatropic rearrangement.[2] Failure is often linked to catalyst, temperature, or the stability of the intermediates.

  • Potential Cause 1: Ineffective Catalyst. The choice and concentration of the acid catalyst are crucial. Brønsted acids (like H₂SO₄, PPA) or Lewis acids (like ZnCl₂) are commonly used to facilitate the key rearrangement.[2] If the acid is too weak or too dilute, the reaction will not proceed. Conversely, excessively harsh acidic conditions can lead to degradation.

    • Solution: Screen different acid catalysts. Polyphosphoric acid (PPA) is often effective as it serves as both a catalyst and a dehydrating agent. If using a Lewis acid like ZnCl₂, ensure it is anhydrous, as water can inhibit its activity.

  • Potential Cause 2: Suboptimal Temperature. These cyclizations often require elevated temperatures to overcome the activation energy of the rearrangement.[4]

    • Solution: Ensure your reaction temperature is adequate. For many Fischer-type syntheses, temperatures between 80-140°C are common. If you observe decomposition (darkening of the reaction mixture), the temperature may be too high. A systematic temperature screen is recommended.[5]

  • Potential Cause 3: Electronic Effects. Electron-withdrawing groups on the aryl ring of the phenylhydrazine can disfavor the reaction.[6] While the parent compound for this synthesis is unsubstituted, impurities or incorrect starting materials could be an issue.

    • Solution: Verify the identity and purity of your starting phenylhydrazine derivative using NMR or mass spectrometry.

Problem Area 2: Issues During N-Methylation

The second critical step is the N-alkylation of Ethyl 1H-indazole-3-carboxylate to yield the final product. The primary challenge here is regioselectivity—the methylation can occur at the N1 or N2 position of the indazole ring.

Q: My methylation reaction gives a mixture of N1 and N2 isomers, leading to a low yield of the desired N1 product and difficult purification.

A: This is the most common problem in this synthesis. The N1-methylated product is typically the thermodynamically more stable isomer, but the N2 isomer can form under kinetic control. The outcome is highly dependent on the base, solvent, and methylating agent used.[7]

  • Potential Cause 1: Incorrect Base/Solvent System. Strong, sterically hindered bases tend to deprotonate the N1 position preferentially. The choice of solvent affects the solubility of the resulting indazole anion and can influence the site of alkylation.[7]

    • Solution Protocol: A widely successful and selective method involves using a strong base in a polar aprotic solvent.[8]

      • Dissolve Ethyl 1H-indazole-3-carboxylate in anhydrous DMF or THF.

      • Cool the solution to 0°C in an ice bath.

      • Add sodium hydride (NaH) (approx. 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of the anion.

      • Slowly add your methylating agent (e.g., methyl iodide or dimethyl sulfate) (approx. 1.1 equivalents).

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). This combination generally provides high selectivity for the N1 position.[7]

  • Potential Cause 2: Ester Hydrolysis. If your reaction conditions are not anhydrous, or if you use a hydroxide base (like NaOH or KOH) in a protic solvent, you risk hydrolyzing the ethyl ester to the corresponding carboxylic acid.[9]

    • Solution: Always use anhydrous solvents and non-nucleophilic bases like NaH or K₂CO₃. If you suspect hydrolysis has occurred, you can attempt to re-esterify the crude product, but preventing it is far more efficient.

ParameterCondition A (Non-selective)Condition B (N1-Selective)Rationale
Base K₂CO₃Sodium Hydride (NaH)NaH is a stronger, non-nucleophilic base that fully deprotonates the indazole, favoring the thermodynamic product.[7]
Solvent AcetoneAnhydrous DMF or THFPolar aprotic solvents stabilize the indazole anion and facilitate the Sₙ2 reaction.[7]
Temperature Room Temperature0°C to Room TempStarting at a lower temperature allows for better control of the exothermic reaction upon adding the alkylating agent.

Table 1: Comparison of N-Methylation Conditions.

Problem Area 3: Product Loss During Workup and Purification

Q: My crude NMR looks clean, but I lose a significant amount of product after extraction and chromatography.

A: This indicates that the issue lies with your downstream processing, not the reaction chemistry itself.

  • Potential Cause 1: Inefficient Extraction. this compound has moderate polarity. Using an extraction solvent that is too nonpolar (like hexanes) or too polar (if there are aqueous-soluble byproducts) can lead to poor recovery.

    • Solution: Use ethyl acetate or dichloromethane for extraction. Perform at least three extractions to ensure complete recovery from the aqueous layer. Washing the combined organic layers with brine can help break emulsions and remove dissolved water.[10]

  • Potential Cause 2: Difficulty with Purification. While the target compound is a solid at room temperature, impurities can cause it to oil out.[11] Co-elution of the N2 isomer is also a common problem during column chromatography.

    • Protocol for Purification:

      • Column Chromatography: Use a gradient elution system. A common system starts with 100% hexanes and gradually increases the proportion of ethyl acetate. The N1 isomer is typically less polar than the N2 isomer and will elute first. Use a solvent system like Hexanes/EtOAc for good separation.[10][11]

      • Recrystallization: If chromatography does not yield a pure solid, recrystallization is an excellent next step.

        • Solvent Screening: Test solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

        • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in a freezer to maximize crystal formation. Collect the crystals by filtration.[10]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my methylation reaction? A1: Thin-Layer Chromatography (TLC) is the most effective method. Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The product, this compound, will have a higher Rf value (run further up the plate) than the starting material, Ethyl 1H-indazole-3-carboxylate, due to the methylation of the polar N-H group. A typical eluent is 3:1 Hexanes/Ethyl Acetate.[11]

Q2: My final product is a persistent oil instead of the expected white solid. What should I do? A2: An oily product almost always indicates the presence of impurities (e.g., residual solvent or the N2-isomer). First, try removing all solvent under high vacuum for an extended period. If it remains an oil, purification by column chromatography is necessary. If it is still an oil after chromatography, it may contain a minor impurity preventing crystallization. Try dissolving it in a small amount of a non-polar solvent (like hexanes) and scratching the inside of the flask with a glass rod to induce crystallization.

Q3: Can I use a different methylating agent besides methyl iodide or dimethyl sulfate? A3: Yes, other methylating agents like methyl triflate or methyl p-toluenesulfonate can be used.[9] However, methyl iodide and dimethyl sulfate are common due to their reactivity and cost-effectiveness. Always handle these reagents with extreme care in a fume hood as they are toxic and carcinogenic.

Q4: What is the expected melting point for pure this compound? A4: While slight variations exist in the literature, the melting point is generally reported in the range of 133-134°C.[11] A broad melting range or a significantly lower value is a strong indicator of impurity.

References
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  • Benchchem. Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHKMtEhUnz-pK9N0K6SID7fYa-6aUhXT1Ih1vEyI-xn4hvx-F9Rw30JOdN9MK4ROdIQngFFZtYPshrYqlAahbJrwk4kAlD2hQpYVZvv0-WpcyGjLa9CGOpNY9O7K5oYW3pb4f67Otxay0sqQ_isetujH52aVi5MohO0v9ZT2ikye5SaSDwELnAr2MHbTadaggZ5YhgHISpPo_YWCTxR_74_0NKYw==]
  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. [URL: https://patents.google.
  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). [URL: https://patents.google.
  • J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. [URL: https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200902269559388147]
  • PubMed. [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. [URL: https://pubmed.ncbi.nlm.nih.gov/7238851/]
  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. [URL: https://patents.google.
  • ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [URL: https://www.researchgate.
  • Organic Chemistry Portal. Indazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles.shtm]
  • Diva-portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2:1903241]
  • Reddit. Indazole synthesis discussion.. Mechanism of this reaction?. [URL: https://www.reddit.com/r/OrganicChemistry/comments/5t8x01/indazole_synthesis_discussion_mechanism_of_this/]
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [URL: https://www.beilstein-journals.org/bjoc/articles/12/120]

Sources

Technical Support Center: Purifying Crude Ethyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 1-methyl-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. By understanding the underlying principles of each purification technique, you can optimize your workflow, improve yield, and achieve the desired purity for your downstream applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common issues encountered during the purification of this important molecule.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Persistent Oily Residue After Initial Synthesis and Work-up

Question: After performing the synthesis and initial aqueous work-up, my crude product is an orange oil instead of the expected off-white solid. What could be the cause, and how can I resolve this?

Answer:

Probable Causes:

  • Residual Solvents: Incomplete removal of reaction solvents like Tetrahydrofuran (THF) or extraction solvents like Ethyl Acetate (EtOAc) is a common cause.

  • Unreacted Starting Materials: The presence of unreacted starting materials, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate or ethyl diazoacetate, can result in an oily product.[2]

  • Formation of By-products: Side reactions can lead to the formation of impurities that are oily in nature.

Solutions:

  • Thorough Solvent Removal: Ensure complete removal of volatile solvents using a rotary evaporator. For higher boiling point solvents, consider using a high-vacuum pump. Gentle heating (e.g., 35-40°C) can aid in this process.[2]

  • Aqueous Washes: Perform additional washes of the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities and with brine to remove residual water and some polar impurities.[2][3]

  • Trituration: If the crude product is an oil, attempt to induce crystallization by trituration with a non-polar solvent like petroleum ether or hexane.[4] This can often help in isolating the desired solid product from oily impurities.

Issue 2: Low Purity After Column Chromatography

Question: I performed column chromatography, but the purity of my this compound is still below the desired level (e.g., <95%). What went wrong?

Answer:

Probable Causes:

  • Inappropriate Solvent System: The chosen eluent may not be providing adequate separation between your product and the impurities.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in streaking and co-elution of compounds.

Solutions:

  • Optimize the Solvent System:

    • TLC Analysis: Before running the column, perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems to find the optimal eluent. A good solvent system should provide a clear separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.

    • Solvent Gradient: Consider using a gradient elution. For instance, starting with a less polar mixture (e.g., 3:1 hexanes/EtOAc) and gradually increasing the polarity to a more polar mixture (e.g., 1:3 hexanes/EtOAc) can improve separation.[2] A common eluent system for this compound is a mixture of ethyl acetate and petroleum ether.[1]

  • Proper Column Loading:

    • As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be loaded onto the top of the column. This technique, known as dry loading, often provides better resolution than direct liquid loading.

  • Meticulous Column Packing:

    • Ensure the silica gel is packed uniformly as a slurry in the initial eluent to avoid air bubbles and channels.

    • Gently tap the column during packing to promote even settling of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound if it contains both polar and non-polar impurities?

A1: A multi-step purification strategy is often most effective.

  • Initial Crystallization/Trituration: This can help remove a significant portion of the non-polar, oily impurities.

  • Column Chromatography: This is excellent for separating the desired product from both more polar and less polar impurities that remain.[5] Use a gradient elution for the best results.

  • Recrystallization: As a final polishing step, recrystallization from a suitable solvent can yield a highly pure, crystalline product.[1][6]

Q2: What are the recommended recrystallization solvents for this compound?

A2: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Ethanol or Methanol: These are often good choices for recrystallization.[1]

  • Toluene: This can also be an effective solvent for recrystallization.[2]

  • Isooctane: Has been used for recrystallizing the methyl ester analogue.[4]

  • Solvent Pairs: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used, such as ethanol/water or ethyl acetate/hexane.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify the presence of impurities by showing extra peaks in the spectrum. The integration of peaks in ¹H NMR can provide a quantitative estimate of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and identify the mass of potential impurities.

Q4: What are the optimal storage conditions for this compound?

A4: To ensure the long-term stability of your purified product, it should be stored in a cool, dry, and well-ventilated place.[8] Keeping it in a tightly sealed container, away from light and incompatible materials like strong oxidizing agents, strong bases, and amines, is also recommended.[8] For long-term storage, refrigeration (0-8°C) is advisable.[7]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Eluent System (v/v)Typical Rf of ProductNotes
Hexanes/Ethyl Acetate (3:1)~0.6Good for eluting non-polar impurities.
Hexanes/Ethyl Acetate (1.5:1)~0.3Often a good starting point for product elution.[2]
Ethyl Acetate/Petroleum Ether (1:1 to 1:100)VariesA versatile system that can be optimized based on TLC.[1]
ChloroformVariesCan be used with alumina as the stationary phase.[5]

Experimental Protocols

Protocol 1: Column Chromatography
  • Prepare the Column: Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom. Add a layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 3:1 hexanes/EtOAc). Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent. For dry loading, add a small amount of silica gel to this solution, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elute the Column: Start with the least polar solvent system and collect fractions. Monitor the fractions by TLC.

  • Increase Polarity: If necessary, gradually increase the polarity of the eluent to elute the desired product and then any more polar impurities.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Dissolve the Crude Product: In a flask, add the crude solid and the minimum amount of a suitable hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the Crystals: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualization of Purification Workflow

PurificationWorkflow Crude_Product Crude Oily Product Analysis TLC/HPLC Analysis Crude_Product->Analysis Decision Purity Assessment Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Impurities Present Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Pure_Product Pure Crystalline Product Decision->Pure_Product Purity > 98% Column_Chromatography->Decision Re-assess Purity Recrystallization->Decision Re-assess Purity

Caption: Decision workflow for purifying this compound.

References

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents, CN112778203A.
  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents, US20040248960A1.
  • Knowledge. How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. (2024-03-12). Available from: [Link]

  • Narayana Swamy, G. et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. Available from: [Link]

  • PrepChem.com. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Available from: [Link]

  • Narayana Swamy, G. et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate, (2012). Available from: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available from: [Link]

  • Pasquinet, E. et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Semantic Scholar, (2018). Available from: [Link]

Sources

"stability and degradation of Ethyl 1-methyl-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 1-methyl-1H-indazole-3-carboxylate

An In-Depth Guide to Chemical Stability and Degradation for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: this compound is a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its structural integrity is paramount for the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive technical resource for researchers, addressing common questions and troubleshooting challenges related to the stability and degradation of this compound. While direct, extensive stability studies on this specific molecule are not widely published, this guide synthesizes information based on the known reactivity of its core functional groups—the N-methylated indazole ring and the ethyl ester—to provide scientifically grounded advice.[3][4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, two primary degradation pathways are of concern:

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction cleaves the ester bond to yield 1-methyl-1H-indazole-3-carboxylic acid and ethanol.[6][7] This is often the most common degradation route observed in aqueous solutions. The resulting carboxylic acid is significantly more polar and will have a different retention time in reverse-phase chromatography.

  • Photodegradation: N-heterocyclic aromatic compounds, including indazoles, can be sensitive to UV and visible light.[4][8] Prolonged exposure can lead to complex degradation, potentially involving radical mechanisms, ring opening, or the formation of colored impurities. The photostability of N-heterocycles can decrease as the number of nitrogen atoms in the ring increases.[4][8]

Q2: How should I properly store this compound to ensure maximum long-term stability?

A2: For optimal stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Recommended storage conditions are:

  • Temperature: Refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative risk, although the indazole ring is generally stable to mild atmospheric oxidation.

  • Light: In an amber vial or a container wrapped in aluminum foil to protect against photodegradation.

For solutions, prepare them fresh whenever possible. If storage is necessary, use a non-aqueous, aprotic solvent like anhydrous DMSO or DMF, store at -20 °C or below, and protect from light.

Q3: What is the primary degradation product I should monitor for in my experiments?

A3: The most probable and easily detectable degradation product is 1-methyl-1H-indazole-3-carboxylic acid , formed via hydrolysis of the ethyl ester.[9] In analytical techniques like HPLC, this will appear as a new, typically earlier-eluting (more polar) peak compared to the parent ester.

Q4: Is the compound sensitive to oxidation?

A4: While the indazole ring itself is relatively stable, strong oxidizing agents could potentially lead to degradation. The N-methyl group or the electron-rich heterocyclic ring system could be targets for oxidation under harsh conditions, though this is generally less common than hydrolysis or photolysis under typical experimental settings.[5]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that may arise during experimentation, linking them to the compound's stability profile.

Observed Problem Potential Cause (Hypothesis) Recommended Action & Explanation
"A new, more polar peak is growing in my HPLC chromatogram over time, especially in aqueous buffers." Ester Hydrolysis. The aqueous buffer is facilitating the hydrolysis of the ethyl ester to the more polar carboxylic acid.1. Confirm Identity: Collect the new peak and analyze by LC-MS to confirm its mass corresponds to 1-methyl-1H-indazole-3-carboxylic acid. 2. pH Control: Assess the pH of your solution. Both acidic and basic conditions catalyze hydrolysis.[7] If possible, adjust the buffer to a neutral pH (6.5-7.5) where ester stability is often maximal. 3. Prepare Fresh Solutions: Prepare your solutions immediately before use to minimize the time the compound spends in an aqueous environment.
"The potency of my compound seems to decrease in my cell-based assay, requiring me to use freshly prepared stock solutions." In-Vitro Hydrolysis. The compound is likely being hydrolyzed by esterase enzymes present in the cell culture media or serum, converting the active ester into a potentially less active carboxylic acid.[10]1. Acknowledge Prodrug Behavior: Recognize that the compound may be acting as a prodrug, with the active form being either the ester itself or the hydrolyzed acid.[6][10] 2. Quantify Stability: Perform a stability study in the assay media. Incubate the compound in the media for the duration of your experiment, and quantify the remaining parent compound and the formation of the acid metabolite by HPLC or LC-MS at different time points. 3. Adjust Dosing: If the ester is the active species, consider shorter incubation times or replenishment of the compound during the experiment.
"My stock solution in DMSO is turning slightly yellow after being left on the bench for a few days." Photodegradation. Exposure to ambient laboratory light is likely causing slow degradation of the indazole ring system, leading to the formation of colored impurities.[4][8]1. Protect from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to light during experimental setup. 2. Check Purity: Analyze the yellowed solution by HPLC-UV, looking for small impurity peaks that may not have been present in the fresh solution. Use a photodiode array (PDA) detector to see if the new peaks have different UV spectra.
"I am seeing multiple small, unidentified peaks after performing a reaction at high temperature." Thermal Degradation. The compound may have limited stability at elevated temperatures, leading to multiple decomposition pathways beyond simple hydrolysis.1. Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature and extend the reaction time. 2. Perform Thermal Stress Test: Conduct a controlled thermal stress test. Prepare a solution of the compound and heat it to the reaction temperature for a set period. Analyze the sample by LC-MS to identify the degradation products formed under these specific conditions. This is a key component of forced degradation studies.[11][12]

Part 3: Key Experimental Protocols

These protocols provide a framework for assessing the stability of this compound.

Protocol 1: General HPLC-UV Method for Stability Assessment

This method is designed to separate the parent compound from its primary hydrolytic degradant.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 10-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution: The carboxylic acid degradant will elute significantly earlier than the parent ethyl ester.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding potential degradation pathways and validating that your analytical methods are "stability-indicating."[11][13][14]

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidation: 3% H₂O₂.

    • Thermal: Heat the stock solution at 60 °C.

    • Photolytic: Expose the stock solution in a quartz cuvette to a calibrated light source (ICH Q1B guidelines).

  • Incubation: Store the Acid, Base, and Oxidative samples at room temperature, protected from light. Store the Thermal sample at 60 °C.

  • Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot of each sample.

  • Quenching: For the Acid and Base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis. Dilute all samples with mobile phase.

  • Analysis: Analyze all samples by the HPLC-UV method (Protocol 1) and by LC-MS to identify the masses of any new peaks. The goal is to achieve 5-20% degradation to clearly identify pathways without overly complex secondary degradation.

Part 4: Visualization of Degradation Pathways & Workflows

Diagram 1: Primary Hydrolytic Degradation Pathway

G parent This compound reagent H₂O (Acid or Base Catalyzed) product1 1-methyl-1H-indazole-3-carboxylic acid parent->product1 Hydrolysis reagent->product1 product2 Ethanol

Caption: Predicted hydrolysis of the ester to its corresponding carboxylic acid.

Diagram 2: Experimental Workflow for Stability Troubleshooting

G cluster_issue Problem Identification cluster_analysis Analysis & Hypothesis cluster_solution Confirmation & Mitigation A Unexpected Result (e.g., new peak, color change, loss of activity) B Hypothesize Degradation Pathway (Hydrolysis, Photolysis, etc.) A->B Investigate C Analyze by HPLC & LC-MS - Compare fresh vs. aged sample - Identify degradant mass B->C Test Hypothesis D Perform Forced Degradation Study (Protocol 2) C->D Confirm Pathway E Confirm Degradant Structure D->E F Implement Mitigation Strategy (e.g., protect from light, use fresh, adjust pH) E->F Develop Solution

Caption: A systematic approach to diagnosing and resolving stability issues.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.[Link]

  • Blasko, A., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.[Link]

  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303. [Link]

  • Savoie, H., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Amino Acids, 49(11), 1831-1843. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). PharmTech.[Link]

  • Davis, B. (2014). Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu. YouTube.[Link]

  • Ambhore, J. P., & Dand, N. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Open Journal of Medicinal Chemistry, 13(2), 25-46. [Link]

  • Bundgaard, H. (1991). Prodrugs and hydrolysis of esters. ResearchGate.[Link]

  • Kumar, V., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6486. [Link]

  • Mechanism of photo-induced Ir(III) catalyzed methylation of N-heterocycles. (n.d.). ResearchGate.[Link]

  • Singh, N., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(15), 1806-1818. [Link]

  • Synthesis, characterization, thermal, DFT study, antioxidant and antimicrobial in vitro investigations of Indazole and its Ag(I) complex. (2025). ResearchGate.[Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 431(2), 583-590. [Link]

  • Zhang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3296-3304. [Link]

  • Photostability of N@C. (2025). ResearchGate.[Link]

  • Hydrolysis of Esters. (2022). Medicine LibreTexts.[Link]

  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1755. [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecul. Leiden University Scholarly Publications.[Link]

  • Kim, J., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Science International, 291, 175-182. [Link]

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Technical Support Center: Navigating the Challenges of Indazole Regioisomer Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the intricate challenges associated with the purification of indazole regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet formidable task of separating and characterizing N1- and N2-substituted indazoles. As these isomers often exhibit nearly identical physical properties, their purification demands a nuanced understanding of chromatographic and crystallographic techniques, coupled with robust analytical characterization.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, drawing upon established scientific principles and field-proven insights to empower you in your experimental endeavors.

Troubleshooting Guides: Overcoming Common Purification Hurdles

This section addresses specific issues you might encounter during the purification of indazole regioisomers and offers actionable solutions.

Q1: My N1 and N2 indazole regioisomers are co-eluting during column chromatography. How can I improve their separation?

A1: Co-elution of indazole regioisomers is a frequent challenge stemming from their similar polarities.[1] Here’s a systematic approach to optimizing your chromatographic separation:

  • Solvent System Optimization: The polarity of the eluent is the most critical factor.[2] A methodical screening of solvent systems with varying polarities is essential.

    • Initial Screening: Begin with a mid-polarity system like a hexane/ethyl acetate gradient.

    • Fine-Tuning: If separation is poor, introduce a third solvent to modulate selectivity. Small additions of solvents like dichloromethane, methanol, or a trace amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) can significantly alter the interactions between your isomers and the stationary phase.[3]

    • Alternative Systems: Explore other solvent combinations such as dichloromethane/methanol or toluene/acetone.

  • Stationary Phase Variation: While silica gel is the standard, its effectiveness can be limited.[3] Consider alternative stationary phases:

    • Alumina (Acidic, Neutral, or Basic): The surface chemistry of alumina can offer different selectivity compared to silica.[3]

    • Reverse-Phase Chromatography (C18): If the isomers have different hydrophobic characteristics, reverse-phase chromatography using solvent systems like water/acetonitrile or water/methanol can be highly effective.

    • Chiral Stationary Phases: In some instances, even for non-chiral compounds, chiral columns have been reported to resolve regioisomers that are inseparable on standard columns.[4]

  • Loading and Column Dimensions: Overloading the column is a common cause of poor separation.

    • Reduce Sample Load: Decrease the amount of crude mixture loaded onto the column.

    • Increase Column Length: A longer column provides more theoretical plates, enhancing resolution.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and characterization of indazole regioisomers.

Q1: What are the primary methods for separating 1H- and 2H-indazole isomers on a laboratory and industrial scale?

A1: The choice of separation method depends on the scale of your synthesis and the required purity of the final product.

  • Laboratory Scale:

    • Flash Column Chromatography: This is the most prevalent technique for small to medium-scale purifications in a research setting.[2] It offers a good balance of speed and resolution.

    • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC is an excellent, albeit more resource-intensive, option.[5]

  • Industrial Scale:

    • Recrystallization: This is often the most practical and cost-effective method for large-scale purification.[6] The key is to identify a solvent or solvent mixture in which the two isomers have significantly different solubilities at varying temperatures. A common approach involves using mixed solvent systems like acetone/water, ethanol/water, or methanol/water.[6]

    • Selective Seeding: If you have a pure sample of one isomer, you can use it to selectively crystallize that isomer from a supersaturated solution of the mixture.[7]

Q2: How can I definitively distinguish between the N1 and N2 regioisomers after separation?

A2: Spectroscopic methods are indispensable for the structural elucidation of indazole regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful and commonly used technique for this purpose.[5][8]

    • ¹H NMR: The chemical shifts of the protons on the indazole ring, particularly H3, H4, and H7, are sensitive to the position of the substituent. In many cases, the H7 proton of the 2H-isomer is deshielded and appears at a lower field compared to the 1H-isomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic ring also differ between the two isomers.

    • 2D NMR (NOESY and HMBC): For unambiguous assignment, 2D NMR techniques are invaluable. A Nuclear Overhauser Effect (NOE) between the protons of the N-substituent and the H7 proton is indicative of an N1-isomer. Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the substituent's protons and the carbons of the indazole core, helping to establish connectivity.[8]

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray diffraction provides an unequivocal determination of the molecular structure.[9]

  • UV Derivative Spectrophotometry: This technique has also been reported as a method for distinguishing between N1 and N2 substituted indazole-3-carboxylic acids.[10]

Q3: Can I influence the regioselectivity of my reaction to favor the formation of one isomer over the other?

A3: Yes, the regioselectivity of N-alkylation of indazoles can be influenced by several factors:

  • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring tend to sterically hinder attack at the N1 position, leading to a preference for N2-alkylation.[11][12] Conversely, a sterically demanding group on the electrophile can favor N1 substitution.

  • Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups can affect the pKa of the N-H protons and the relative stability of the resulting anions.

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent can have a profound impact on the N1/N2 ratio.[12] For instance, using sodium hydride in tetrahydrofuran has been shown to favor N1-alkylation for certain substrates.[13]

    • Kinetic vs. Thermodynamic Control: The N2-isomer is often the kinetically favored product, while the N1-isomer is typically the thermodynamically more stable product.[9] Running the reaction for longer times or at higher temperatures may favor the formation of the thermodynamic N1-isomer.[9][12]

    • Chelation: For indazoles with coordinating groups (e.g., an ester at C3 or C7), the choice of cation (from the base) can influence regioselectivity through chelation, which can favor N1-alkylation.[14]

Data & Protocols

Table 1: Example Solvent Systems for Chromatographic Separation of Indazole Regioisomers
Isomer Pair TypeStationary PhaseEluent SystemNotes
General Substituted IndazolesSilica GelHexane / Ethyl Acetate (Gradient)A good starting point for many indazole separations.[2]
Polar Substituted IndazolesSilica GelDichloromethane / Methanol (Gradient)Effective for more polar derivatives.
5-amino-1/2-(2-hydroxyethyl)-indazoleNot SpecifiedAcetone / WaterUsed for separation by recrystallization.[6]
Bis(indazolyl)methanesSilica GelNot SpecifiedLow-pressure column chromatography was effective.[1]
Protocol 1: General Procedure for Separation of N1 and N2 Regioisomers by Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to achieve baseline separation of the two isomers. Experiment with different solvent systems as discussed in the troubleshooting section.

  • Column Packing: Prepare a silica gel column with a diameter and length appropriate for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight. Pack the column using the initial eluent composition determined from your TLC analysis.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the solvent system determined from your TLC analysis. A shallow gradient of the more polar solvent is often effective in resolving closely eluting spots.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Separation by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude mixture in various solvents and solvent mixtures at room temperature and upon heating. The ideal solvent will dissolve the mixture when hot but show poor solubility for one isomer upon cooling.

  • Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor by TLC or NMR to determine the efficiency of the separation. The mother liquor will be enriched in the more soluble isomer, which may be recovered by evaporation and further purification.

Visualizing Separation Strategies

Diagram 1: Decision Workflow for Indazole Isomer Purification

purification_workflow start Crude Mixture of N1 & N2 Indazole Isomers check_solubility Assess Solubility Differences start->check_solubility chromatography Column Chromatography check_solubility->chromatography Similar Solubility recrystallization Recrystallization check_solubility->recrystallization Significant Difference optimize_chrom Optimize Chromatographic Conditions chromatography->optimize_chrom analyze Analyze Purity (TLC, NMR) recrystallization->analyze optimize_chrom->analyze pure_isomers Pure Regioisomers analyze->chromatography Impure analyze->pure_isomers >99% Pure

Caption: A decision tree for selecting an appropriate purification method.

Diagram 2: Factors Influencing N-Alkylation Regioselectivity

regioselectivity_factors reaction Indazole N-Alkylation substituents Substituent Effects reaction->substituents conditions Reaction Conditions reaction->conditions steric Steric Hindrance substituents->steric electronic Electronic Effects substituents->electronic chelation Chelation substituents->chelation base Base conditions->base solvent Solvent conditions->solvent control Kinetic vs. Thermodynamic Control conditions->control outcome N1 / N2 Ratio steric->outcome electronic->outcome chelation->outcome base->outcome solvent->outcome control->outcome

Caption: Key factors influencing the regiochemical outcome of indazole N-alkylation.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • Seela, F., & Gumbiowski, R. (1990). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Available at: [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - NIH. Available at: [Link]

  • indazole - Organic Syntheses Procedure. Available at: [Link]

  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing. Available at: [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available at: [Link]

  • WO2017186693A1 - Synthesis of indazoles - Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. Available at: [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives - ResearchGate. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. Available at: [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. Available at: [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. Available at: [Link]

  • How to separate these regioisomers? : r/OrganicChemistry - Reddit. Available at: [Link]

  • Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry - Taylor & Francis Online. Available at: [Link]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

Sources

Technical Support Center: Improving Regioselectivity of Indazole Alkylation with Methyl Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective indazole alkylation, specifically with methyl iodide. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My indazole methylation with methyl iodide is giving me a nearly 1:1 mixture of N1 and N2 isomers. How can I favor the N1 product?

A1: Achieving N1-selectivity is typically accomplished under conditions that favor thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3][4] Consequently, the N1-alkylated product is the thermodynamically favored isomer.[1] To steer the reaction towards this product, consider the following:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base in a non-polar, aprotic solvent is crucial. Sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[1][2][5][6] This is because NaH generates the indazolide anion, and in a solvent like THF, the sodium cation can form a tight ion pair. This association can sterically hinder the more accessible N2 position, or a chelation mechanism may be at play if your indazole has a suitable C3 substituent, thus favoring alkylation at N1.[5][7][8]

  • Reaction Temperature: Allowing the reaction to reach thermodynamic equilibrium is key. Running the reaction at a slightly elevated temperature (e.g., 50 °C) can facilitate this equilibration, driving the reaction toward the more stable N1-isomer, often without compromising regioselectivity.[9]

Experimental Insight: Standard conditions like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) often result in poor regioselectivity, yielding mixtures of N1 and N2 isomers.[8][10][11] This is because polar solvents can separate the ion pairs, leading to reaction at the more nucleophilic N2 position.[5]

Q2: I need to synthesize the N2-methylated indazole isomer, but my current protocol is yielding the N1 product as the major component. What conditions favor N2-alkylation?

A2: N2-selectivity is generally achieved under kinetic control. The N2-position of the indazole ring is often considered the more kinetically favored site for alkylation.[12][13] To favor the N2 isomer, you should employ conditions that prevent equilibration to the thermodynamic N1 product.

  • Mitsunobu Conditions: The Mitsunobu reaction (triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) is a reliable method for achieving N2-alkylation of indazoles with alcohols.[14] This method often shows a strong preference for the N2 position.

  • Acid-Catalyzed Conditions: Under mildly acidic conditions, regioselective alkylation at the N2 position can occur.[12] For instance, using methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of acid can selectively yield the N2-methylated product.[15]

  • Specific Reagents: Certain methylating agents, like trimethyloxonium tetrafluoroborate (Meerwein's reagent), have been shown to favor N2-methylation.[12]

  • Substituent Effects: Indazoles with electron-withdrawing substituents at the C7 position (e.g., -NO₂ or -CO₂Me) have been observed to confer excellent N2-regioselectivity.[2][5][6][8]

Troubleshooting Flowchart for Poor N2 Selectivity

G start Poor N2 Selectivity Observed check_conditions Review Current Reaction Conditions start->check_conditions is_basic Are you using basic conditions (e.g., K2CO3/DMF)? check_conditions->is_basic switch_to_mitsunobu Switch to Mitsunobu Conditions (PPh3, DEAD/DIAD, MeOH) is_basic->switch_to_mitsunobu Yes try_acid_catalysis Try Acid-Catalyzed Methylation (e.g., with methyl trichloroacetimidate) is_basic->try_acid_catalysis Yes consider_substituents Evaluate Indazole Substituents is_basic->consider_substituents No switch_to_mitsunobu->consider_substituents try_acid_catalysis->consider_substituents has_c7_ewg Does the indazole have a C7 -NO2 or -CO2Me group? consider_substituents->has_c7_ewg expect_n2 These conditions inherently favor N2. Optimize other parameters. has_c7_ewg->expect_n2 Yes no_c7_ewg Consider alternative strategies if high N2 selectivity is critical. has_c7_ewg->no_c7_ewg No

Caption: Decision-making workflow for troubleshooting poor N2-selectivity.

Q3: I am observing incomplete conversion in my indazole methylation reaction. What are the likely causes and how can I fix it?

A3: Incomplete conversion can stem from several factors related to reagents, conditions, and substrate reactivity.

  • Base Inactivity or Insufficiency: If using a hydride base like NaH, ensure it is fresh and has been handled under strictly anhydrous conditions. Older NaH can have a passivating layer of sodium hydroxide. Using a slight excess of the base (e.g., 1.2 equivalents) is often recommended.[1] For weaker bases like carbonates, ensure sufficient equivalents are used and that the reaction temperature is adequate to drive the reaction.[2]

  • Methyl Iodide Degradation: Methyl iodide is light-sensitive and can degrade over time. Use freshly distilled or a recently purchased bottle. Ensure it is added to the reaction mixture promptly after the base has deprotonated the indazole.

  • Low Reaction Temperature: While lower temperatures can sometimes improve selectivity, they can also lead to sluggish reactions. If conversion is low, a modest increase in temperature may be necessary. Monitor the reaction by TLC or LC-MS to find the optimal balance.

  • Steric Hindrance: Highly substituted indazoles, particularly those with bulky groups near the N1 or N2 positions (e.g., at C7), may react more slowly.[10] In these cases, extended reaction times or higher temperatures might be required.

Section 2: Data-Driven Protocol Selection

The choice of reaction conditions has a profound impact on the N1:N2 product ratio. The following table summarizes outcomes from various studies to guide your experimental design.

Indazole SubstrateMethylating AgentBaseSolventTemp. (°C)N1:N2 Ratio (Yield %)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38:46[14]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF50>99:1[5][9]
3-Methyl-6-nitro-1H-indazoleMethyl iodideNaHTHFRTN1 (Thermodynamic)[1]
3-Methyl-6-nitro-1H-indazoleDimethyl carbonateDABCODMFRefluxN2 (Kinetic)[1]
6-Nitro-1H-indazoleMethyl iodide-Sealed Tube100N2 favored[12]
Methyl 5-bromo-1H-indazole-3-carboxylateMethanol (Mitsunobu)PPh₃, DEADTHF0N2 favored[14]

Section 3: Detailed Experimental Protocols

Protocol 1: Selective N1-Methylation (Thermodynamic Control)

This protocol is optimized for achieving high N1-selectivity, based on the findings of Alam and Keating.[2][5][8]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Indazole in Anhydrous THF add_nah Add NaH (1.2 eq) portion-wise at 0°C start->add_nah stir1 Stir for 30 min at RT add_nah->stir1 cool Cool to 0°C stir1->cool add_MeI Add Methyl Iodide (1.1 eq) dropwise cool->add_MeI stir2 Stir at RT or 50°C (Monitor by TLC/LC-MS) add_MeI->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Isolated N1-Product purify->end

Caption: Step-by-step workflow for selective N1-methylation of indazole.

Step-by-Step Procedure:

  • To a stirred solution of the desired 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature (or heat to 50°C for less reactive substrates) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[9]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure 1,x-dimethyl-indazole.

Protocol 2: Selective N2-Methylation (Kinetic Control via Mitsunobu)

This protocol is adapted for selective N2-alkylation using Mitsunobu conditions.[14]

Step-by-Step Procedure:

  • To a solution of the 1H-indazole (1.0 equiv) in anhydrous THF (0.3-0.5 M), add triphenylphosphine (2.0 equiv) and methanol (2.3 equiv) at 0 °C under an inert atmosphere.[14]

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is fully consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the desired N2-methylated product from triphenylphosphine oxide and other byproducts.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Retrieved from [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. Retrieved from [Link]

  • Supporting Information File 1: Compound synthesis, characterisation, and copies of spectral data pertaining to regioisomeric distribution (N-1:N-2) determination. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). PubMed. Retrieved from [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (2013). Semantic Scholar. Retrieved from [Link]

  • Effect of base, solvent, and temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. Retrieved from [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). ResearchGate. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. Retrieved from [Link]

  • Development of a selective and scalable N 1-indazole alkylation. (2024). RSC Advances. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. Retrieved from [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. (n.d.). Connect Journals. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe. Retrieved from [Link]

Sources

Technical Support Center: Alternative Methylating Agents for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of indazole methylation. Here, we move beyond simple protocols to address the underlying chemical principles, troubleshoot common experimental hurdles, and explore safer, more sustainable alternatives to traditional methylating agents.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the N-methylation of indazoles, providing the core knowledge needed to design robust synthetic strategies.

Q1: Why is regioselectivity (N1 vs. N2 methylation) the most critical challenge in indazole synthesis?

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either position, leading to two distinct regioisomers. This regioselectivity is not arbitrary; it is governed by a delicate balance of thermodynamic and kinetic control.[1]

  • 1H-Indazole vs. 2H-Indazole Tautomers: The starting 1H-indazole is the more thermodynamically stable tautomer compared to the 2H-indazole.[1][2]

  • Thermodynamic Product (N1-Alkylation): Because the 1H-tautomer is more stable, the N1-alkylated product is generally the thermodynamically favored isomer.[1][3] Reactions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times, specific base/solvent systems) tend to yield the N1 product.[1][3]

  • Kinetic Product (N2-Alkylation): The N2-position is often more nucleophilic or sterically accessible, making the N2-alkylated product the kinetically favored isomer under certain conditions.[1][4]

The specific biological activity of a molecule can be exclusive to one regioisomer. For instance, the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a crucial intermediate in the synthesis of the anticancer drug Pazopanib.[1] Therefore, controlling the site of methylation is paramount for achieving the desired molecular target and ensuring efficacy and safety.

Q2: What are the primary drawbacks of traditional methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS)?

While effective, methyl iodide and dimethyl sulfate are considered "classic" reagents with significant safety and environmental liabilities.

  • High Toxicity: Both MeI and DMS are highly toxic and classified as suspected or known carcinogens.[5][6][7] Their use requires stringent safety protocols, including specialized handling in ventilated fume hoods and personal protective equipment.

  • Volatility (MeI): Methyl iodide is highly volatile, increasing the risk of inhalation exposure.[6]

  • Waste Generation: These reactions typically proceed under basic conditions and generate stoichiometric amounts of inorganic salt byproducts (e.g., NaI, Na₂SO₄), which require disposal.[8][9]

These factors have driven the search for "green" alternatives that offer improved safety profiles and sustainability.[9]

Q3: What are the most promising "green" and safer alternative methylating agents for indazoles?

Dimethyl Carbonate (DMC) has emerged as a leading environmentally benign methylating agent.[10][11][12][13]

  • Advantages of DMC:

    • Low Toxicity: DMC is non-toxic and biodegradable.[9][11][13]

    • Green Production: It can be produced via clean, phosgene-free processes.[13][14]

    • Atom Economy: When reacting, it ideally produces only the methylated product and volatile, neutral byproducts like methanol and CO₂, avoiding the formation of inorganic salts.[10]

    • Tunable Reactivity: Its reactivity can be modulated with catalysts, and it often shows high selectivity for mono-N-methylation.[10]

Trimethylsilyldiazomethane (TMS-diazomethane) is another important alternative, primarily as a much safer substitute for the highly explosive and toxic diazomethane gas.[15][16] It is a stable liquid that can be used for the mild and efficient methylation of carboxylic acids and, in some cases, other functional groups.[15][17][18][19]

Q4: How do the choices of base and solvent dictate the N1/N2 selectivity?

The reaction environment is as critical as the methylating agent itself in directing the regiochemical outcome.

  • For N1-Selectivity (Thermodynamic Control): To favor the more stable N1 isomer, conditions should promote equilibration. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) is a well-established method.[1][3][20] The NaH deprotonates the indazole, and the resulting sodium salt structure can favor subsequent attack at the N1 position.[20][21]

  • For N2-Selectivity (Kinetic Control): Achieving N2 selectivity often requires avoiding the conditions that lead to thermodynamic equilibrium. This can involve:

    • Using milder, organic bases like DABCO (1,4-diazabicyclo[2.2.2]octane) or TMEDA (N,N,N′,N′-tetramethylethylenediamine) in polar aprotic solvents like DMF (N,N-dimethylformamide).[1][5][22]

    • Employing specific electrophiles that favor kinetic attack at the N2 position, such as methyl 2,2,2-trichloroacetimidate under acidic conditions.[4]

Q5: Is there a general workflow for selecting a methylation strategy?

Yes. A logical decision-making process can help guide your experimental design. The following flowchart outlines a typical thought process for choosing the right path for indazole methylation.

G start Start: Methylate Indazole target What is the desired regioisomer? start->target n1 N1-Isomer (Thermodynamic) target->n1 N1 n2 N2-Isomer (Kinetic) target->n2 N2 safety Are traditional agents (MeI, DMS) acceptable? n1->safety n2_cond Use conditions favoring kinetic control: - 'Green' Reagent: DMC - Organic Base (e.g., DABCO) - Polar Aprotic Solvent (e.g., DMF) n2->n2_cond n1_cond Use conditions promoting equilibrium: - Strong, non-nucleophilic base (e.g., NaH) - Aprotic solvent (e.g., THF) - Reagent: MeI, DMS safety->n1_cond Yes green_alt Consider 'Green' Alternative: Dimethyl Carbonate (DMC) safety->green_alt No green_cond Requires catalyst (e.g., DBU, DABCO) and/or higher temperatures. green_alt->green_cond

Caption: Decision workflow for indazole methylation.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during indazole methylation, followed by expert analysis and actionable solutions.

Problem 1: "My reaction yields a mixture of N1 and N2 methylated indazoles. How can I selectively synthesize the N1 isomer?"

Root Cause Analysis: You are likely running the reaction under conditions that do not sufficiently favor the thermodynamic product or allow for complete equilibration to the more stable N1 isomer. This is a common outcome when using bases like K₂CO₃ in polar solvents like DMF, which can lead to mixtures.[23]

Solution & Protocol: To maximize the yield of the N1-methylated indazole, you must employ conditions that strongly favor thermodynamic control. The combination of sodium hydride (NaH) in an anhydrous aprotic solvent like THF is the gold standard for this transformation.[1][3][20]

Detailed Protocol: N1-Selective Methylation (Thermodynamic Control)

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the stirred solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Gas evolution (H₂)!

  • Anion Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases. This ensures complete formation of the indazole anion.

  • Alkylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure 1,3-dimethyl-6-nitro-1H-indazole.[1]

Problem 2: "I need the N2-methylated isomer for my synthesis, but the N1 product dominates. How can I reverse the selectivity?"

Root Cause Analysis: Your current conditions are favoring the thermodynamic pathway. To obtain the N2 (kinetic) product, you must use a system that avoids equilibration and favors the faster-forming isomer.

Solution & Protocol: Switching to a greener, less reactive methylating agent like dimethyl carbonate (DMC) in the presence of an organic base is a highly effective strategy for achieving N2-selectivity.[1] This approach avoids the harsh conditions that lead to the thermodynamic product.

Detailed Protocol: N2-Selective Methylation (Kinetic Control)

  • Preparation: In a round-bottom flask, dissolve the 3-methyl-6-nitro-1H-indazole (1.0 equiv) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Stirring: Stir the reaction mixture at room temperature for 15 minutes.

  • Reagent Addition: Slowly add dimethyl carbonate (DMC) (1.2 equiv) dropwise to the mixture.

  • Reaction: Heat the reaction system to reflux and continue stirring for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Precipitation & Isolation: After completion, cool the mixture to room temperature. Add water to precipitate the product.

  • Filtration: Stir for 15 minutes, then collect the solid product by filtration. Wash the solid with water and dry to obtain the 2,3-dimethyl-6-nitro-2H-indazole.[1]

Problem 3: "I'm using Dimethyl Carbonate (DMC), but the reaction is extremely slow. How can I improve the conversion rate?"

Root Cause Analysis: DMC is inherently less reactive than traditional alkylating agents like MeI or DMS.[5] Its lower reactivity is a key part of its favorable safety profile, but it often requires optimization to achieve reasonable reaction times and yields.

Solutions:

  • Increase Temperature: DMC reactions often require higher temperatures (90-170 °C) to proceed at a practical rate.[8][24]

  • Use a Catalyst: The reaction can be significantly accelerated by a nucleophilic catalyst. Tertiary amines such as DABCO , DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or TMEDA are highly effective.[5][9][22] These catalysts activate the DMC, making it a more potent methylating agent.[5]

  • Solvent Choice: While DMC can sometimes be used as both reagent and solvent, using a polar aprotic co-solvent like DMF can improve solubility and reaction rates.[22]

G cluster_0 Troubleshooting Low Yield start Low Yield or Slow Reaction check_temp Is Temperature Sufficiently High? (e.g., >90°C for DMC) start->check_temp check_base Is the Base Appropriate/Catalytic? check_temp->check_base Yes increase_temp Action: Increase Temperature (Reflux Conditions) check_temp->increase_temp No check_purity Is Starting Material Pure? check_base->check_purity Yes add_catalyst Action: Add Catalyst (e.g., DABCO, DBU for DMC) check_base->add_catalyst No purify_sm Action: Purify Starting Material check_purity->purify_sm No

Caption: Workflow for troubleshooting low yield reactions.

Problem 4: "My starting indazole is decomposing. What could be the cause?"

Root Cause Analysis: Indazole decomposition often points to reaction conditions that are too harsh for the specific substrate, especially if it contains sensitive functional groups.

Solutions:

  • Base Strength: If using a very strong base like NaH or an organolithium reagent, it may be reacting with other functional groups on your molecule. Consider a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[25]

  • Nucleophilic Base: If your base is also a strong nucleophile (e.g., alkoxides), it may be causing undesired side reactions. Switch to a non-nucleophilic base (e.g., NaH, DBU).

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Oxygen can degrade sensitive substrates, especially in the presence of a base.[25]

  • Protecting Groups: If your indazole has other acidic protons (e.g., phenols, carboxylic acids) or electrophilic sites, consider using protecting groups to prevent side reactions before attempting the N-methylation.[25]

Comparative Overview of Methylating Agents

The table below summarizes the key characteristics of common and alternative methylating agents used for indazole synthesis.

ReagentStructureTypical ConditionsAdvantagesDisadvantagesSafety Considerations
Methyl Iodide (MeI) CH₃INaH/THF or K₂CO₃/DMF, 0°C to RTHighly reactive, reliable, versatile.[7]Highly toxic, volatile, suspected carcinogen, produces salt waste.[6][7]🔴 HIGH RISK: Use in a certified fume hood with appropriate PPE.
Dimethyl Sulfate (DMS) (CH₃)₂SO₄NaH/THF or K₂CO₃/DMF, RTHighly reactive, cost-effective for large scale, less volatile than MeI.[6][7]Highly toxic, known carcinogen, produces salt waste.[6][7]🔴 HIGH RISK: Extreme caution required. Corrosive and readily absorbed.
Dimethyl Carbonate (DMC) (CH₃)₂CO₃Base (DABCO, DBU)/DMF, 90-150°CGreen Reagent : Non-toxic, biodegradable, no salt waste, high selectivity.[9][10][11]Lower reactivity, requires higher temperatures and/or catalysts.[5][8]🟢 LOW RISK: Flammable liquid but considered a safe and green chemical.
Trimethylsilyldiazomethane (CH₃)₃SiCHN₂CH₃OH (cat.), RTSafe, stable liquid alternative to diazomethane, mild conditions.[15][16][19]Primarily for carboxylic acids, can form silyl byproducts.[15]🟡 MODERATE RISK: Toxic, handle with care. Avoid acidic conditions.

References

  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole - Benchchem.
  • Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Chem Biol Drug Des.
  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Taylor & Francis Online.
  • Green organic syntheses: organic carbonates as methyl
  • N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbon
  • Green Chemistry: An Overview.
  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
  • N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbon
  • Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. NIH.
  • Mechanism of a Highly Selective N2 Alkyl
  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
  • Green Organic Syntheses: Organic Carbonates As Methyl
  • Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Conventional procedures for O-methylation and -demethylation.
  • Trimethylsilyldiazomethane. Wikipedia.
  • A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbon
  • Methyl Iodide vs. Alternatives: A Synthesis Perspective. Chemthinker.
  • Iodomethane vs. Alternatives: A Comparative Look in Chemical Synthesis. Chemthinker.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry (RSC Publishing).
  • Dimethyl Carbon
  • Green Methylating agent....comments. Sciencemadness Discussion Board.
  • Trimethylsilyldiazomethane. CDC Stacks.
  • Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
  • (TRIMETHYLSILYL)DIAZOMETHANE. LookChem.
  • Development of a selective and scalable N1-indazole alkyl

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Ethyl 1-methyl-1H-indazole-3-carboxylate: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This technical support center provides guidance for researchers, chemists, and drug development professionals on overcoming common challenges encountered during the scale-up synthesis of Ethyl 1-methyl-1H-indazole-3-carboxylate. The following troubleshooting guide and frequently asked questions (FAQs) address specific issues based on established synthetic methodologies.

Troubleshooting Guide: Navigating Scale-Up Complexities

This section focuses on practical, problem-solving advice for issues that may arise during the production of this compound.

Problem 1: Poor Regioselectivity in the Methylation Step

Question: We are observing the formation of a significant amount of the undesired N-2 methylated isomer (Ethyl 2-methyl-2H-indazole-3-carboxylate) along with our target N-1 product. How can we improve the regioselectivity of this reaction?

Answer: The formation of both N-1 and N-2 methylated isomers is a frequent challenge in the alkylation of indazoles.[1][2] The ratio of these isomers is highly dependent on reaction conditions, particularly the choice of base and solvent.

Underlying Cause: The indazole anion is an ambident nucleophile, with two potential sites for electrophilic attack (N-1 and N-2). The regioselectivity is influenced by factors such as the solvent's polarity and the nature of the counter-ion from the base.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO tend to solvate the cation, leading to a "freer" indazole anion, which often favors methylation at the N-1 position. This is generally the more thermodynamically stable product.[3]

  • Base and Counter-ion Effects: The choice of base can significantly influence the outcome. Sodium hydride (NaH) in THF has been shown to be a promising system for achieving high N-1 selectivity.[1][2][3]

Troubleshooting Steps & Protocol:

  • Solvent Optimization: If you are not already, consider using a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Base Selection: Sodium hydride (NaH) is a common and effective base for promoting N-1 alkylation.[1][2][3]

  • Temperature Management: Controlling the reaction temperature is crucial. Perform the deprotonation at a reduced temperature (e.g., 0 °C) before the addition of the methylating agent.

Example Protocol for Enhanced N-1 Selectivity:

StepProcedureRationale
1Dissolve Ethyl 1H-indazole-3-carboxylate in anhydrous THF under an inert atmosphere.THF is a suitable solvent that, in combination with NaH, promotes N-1 selectivity.[1][2][3]
2Cool the solution to 0 °C.Controls the initial exothermic deprotonation.
3Add sodium hydride (NaH, 1.1 equivalents) portion-wise.NaH is a strong base that efficiently generates the indazole anion.
4Stir at 0 °C for 30-60 minutes.Ensures complete anion formation.
5Add methyl iodide (1.2 equivalents) dropwise, maintaining a low temperature.Controls the exotherm of the alkylation reaction.
6Allow the reaction to warm to room temperature and stir until completion.Drives the reaction to completion.
7Carefully quench the reaction with ice-cold water.Decomposes excess NaH.
8Perform a standard aqueous workup and extraction with a suitable organic solvent.Isolates the crude product.
9Purify via column chromatography or recrystallization.Separates the N-1 and N-2 isomers.

Troubleshooting Flowchart:

Caption: Decision tree for optimizing N-1 methylation.

Problem 2: Safety Concerns with Sodium Hydride and Exothermic Reactions

Question: We are concerned about the safety of using sodium hydride on a larger scale and the potential for a thermal runaway. What are the best practices for mitigating these risks?

Answer: The use of sodium hydride and the exothermic nature of the alkylation reaction are significant safety considerations in this synthesis.

Primary Hazards:

  • Sodium Hydride (NaH): A highly reactive and flammable solid that reacts violently with water to produce explosive hydrogen gas.[4][5][6][7]

  • Methyl Iodide: A toxic and volatile alkylating agent.[8][9]

  • Thermal Runaway: The alkylation step is exothermic and requires careful temperature control to prevent a dangerous increase in temperature and pressure.

Mitigation Strategies:

  • Engineered Solutions: For larger scale operations, consider using sodium hydride in pre-measured, dissolvable bags to minimize handling risks.[4][5][6][10]

  • Process Analytical Technology (PAT): Implement real-time monitoring of hydrogen off-gassing to track the reaction progress and ensure the safe consumption of NaH.[4][6]

  • Controlled Addition: Utilize a programmable syringe pump for the slow, controlled addition of the methylating agent, coupled with an efficient reactor cooling system.

  • Safe Quenching: Develop a controlled quenching procedure, such as the slow addition of wet solvent, to safely neutralize any unreacted sodium hydride.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of the indazole core?

A1: The synthesis of the indazole ring often utilizes a method analogous to the Fischer indole synthesis.[11][12] This process typically involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[12] The key steps include the formation of a phenylhydrazone, tautomerization to an enamine, a[13][13]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indazole.[11][12]

Reaction Pathway Visualization:

G A Arylhydrazine + Carbonyl B Hydrazone Formation A->B C [3,3]-Sigmatropic Rearrangement B->C D Cyclization & Aromatization C->D E Indazole Core D->E

Caption: Simplified Fischer-type synthesis of the indazole core.

Q2: Are there safer alternatives to methyl iodide for the methylation step?

A2: Yes, several alternatives to methyl iodide are available, each with its own advantages and disadvantages.

  • Dimethyl Sulfate (DMS): A less volatile and more cost-effective option, but it is also highly toxic and requires stringent handling procedures.[8]

  • Methyl Tosylate (MeOTs): A potent methylating agent that is less volatile than methyl iodide.[14]

  • Dimethyl Carbonate (DMC): Considered a "greener" alternative due to its lower toxicity, though it often requires higher temperatures to achieve similar reactivity.[13][15]

Comparison of Methylating Agents:

AgentAdvantagesDisadvantages
Methyl Iodide High reactivity, effective for SN2 reactions.[8]Toxic, volatile, potential carcinogen.[8]
Dimethyl Sulfate Lower cost, less volatile.[8]Highly toxic, suspected carcinogen.[8]
Dimethyl Carbonate "Green" reagent, lower toxicity.[13][15]Less reactive, may require harsher conditions.[13]

Q3: What are the recommended in-process control (IPC) methods for monitoring this synthesis?

A3: Robust in-process controls are essential for ensuring the quality and consistency of your product, especially during scale-up.[16][17][18][19][20]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of the reaction mixture. It can accurately determine the ratio of starting material to products and the formation of any impurities.[16][18] Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks of reaction progress.

  • Spectroscopic Methods: While not a primary IPC for this reaction, spectroscopic techniques can be valuable for structural confirmation of the final product.

  • Physical Parameter Monitoring: During the reaction, it is critical to monitor and control parameters such as temperature and pressure.[17]

References

  • O’Connor, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • In-Process Control Methods for the Active Pharmaceutical Ingredients Manufacturing. (2025). LinkedIn.
  • Conventional procedures for O-methylation and -demethylation. (2022).
  • Methyl Iodide vs. Alternatives: A Synthesis Perspective. A&A Pharmachem.
  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. (2011).
  • In-Process Control Methods for the Manufacture of APIs. (2004). Pharmaceutical Technology.
  • The Safe Use of Sodium Hydride On Scale. Scribd.
  • The Role of In-Process Control Methods in API Manufacture. (2023). Arborpharmchem.
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2020).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2021).
  • Process Wednesday: "The Safe Use of Sodium Hydride on Scale". (2011). Chemjobber.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC - NIH.
  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement.
  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • A three-component Fischer indole synthesis. (2008). PubMed.
  • In-Process Controls in Pharma: Ensuring Quality at Every Stage. Global Center for Pharmaceutical Industry.
  • Fischer indole synthesis. Wikipedia.
  • The Fischer Indole Synthesis.
  • Installing the “magic methyl” – C–H methylation in synthesis. (2021). Chemical Society Reviews (RSC Publishing).
  • a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (2008). Green Chemistry (RSC Publishing).
  • In-Process Quality Control (IPQC) in Pharma: Complete Guide. SimplerQMS.
  • Fischer Indole Synthesis. Tokyo Chemical Industry Co., Ltd.(APAC).
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Use of Methyliodide in o-Methylation of organic compounds. (2018). Juniper Publishers.
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

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Validation & Comparative

A Senior Application Scientist's Guide to Indazole Esters: A Comparative Analysis of Ethyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone pharmacophore in contemporary drug discovery.[1][2] Its structural rigidity and ability to engage in diverse non-covalent interactions have cemented its role in the architecture of numerous therapeutic agents. Marketed drugs such as the anti-cancer agent pazopanib and the antiemetic granisetron feature this privileged scaffold, highlighting its clinical significance.[3]

Within this chemical class, 1-alkyl-1H-indazole-3-carboxylates represent a particularly valuable subclass. The substituents at the N-1 and C-3 positions serve as critical handles for modulating a compound's pharmacological and pharmacokinetic profiles. This guide provides an in-depth comparison of Ethyl 1-methyl-1H-indazole-3-carboxylate against other common alkyl indazole esters, focusing on the synthetic strategies, physicochemical properties, and structure-activity relationships (SAR) that guide rational drug design.

The Central Challenge: Regioselectivity in N-Alkylation

The synthesis of N-substituted indazoles is fundamentally complicated by the presence of two nucleophilic nitrogen atoms, leading to the potential formation of N-1 and N-2 regioisomers.[2][3] The relative thermodynamic stability of the 1H-indazole tautomer often contrasts with the kinetic favorability of N-2 alkylation under certain conditions, presenting a significant synthetic hurdle.[2][4] Achieving high regioselectivity is not merely an academic exercise; the position of the N-alkyl substituent can profoundly impact biological activity, with the N-1 and N-2 isomers frequently exhibiting dramatically different potencies.[5]

This guide will focus on methodologies that favor the thermodynamically preferred N-1 isomer, which is often the more biologically relevant regioisomer in many target classes.

cluster_0 The Indazole N-Alkylation Challenge Indazole 1H-Indazole-3-carboxylate (Precursor) Base Deprotonation (Base, Solvent) Indazole->Base Anion Indazole Anion Base->Anion N1_Product N-1 Alkylated Product (Thermodynamically Favored) Anion->N1_Product Path A (e.g., NaH/THF) N2_Product N-2 Alkylated Product (Kinetically Favored) Anion->N2_Product Path B (e.g., Mitsunobu) Alkylating_Agent Alkylating Agent (e.g., Methyl Iodide) Alkylating_Agent->N1_Product Alkylating_Agent->N2_Product

Caption: Logical workflow of indazole N-alkylation highlighting the formation of two regioisomers.

Comparative Analysis: Ethyl 1-methyl vs. Other Alkyl Esters

The choice of the ester group at the C-3 position and the alkyl group at the N-1 position is a critical decision in the drug design process. This choice influences synthesis, lipophilicity, metabolic stability, and target engagement.

Synthetic Accessibility and Strategy

The most robust and widely adopted strategy for achieving high N-1 regioselectivity in the alkylation of indazoles bearing a C-3 carboxylate or related electron-withdrawing group involves the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[3][5][6]

Causality Behind Experimental Choice: The high N-1 selectivity observed with the NaH/THF system is attributed to the formation of a sodium-chelated intermediate. The sodium cation is believed to coordinate with the N-2 nitrogen and the oxygen of the C-3 ester, sterically hindering the approach of the alkylating agent to the N-2 position and directing it exclusively to N-1.[4] In contrast, conditions like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) often yield mixtures of N-1 and N-2 isomers because the more polar solvent and less coordinating cation do not effectively form this chelated intermediate.[7][8]

Start Ethyl 1H-Indazole-3-carboxylate NaH_THF Condition A: NaH in THF Start->NaH_THF Cs2CO3_DMF Condition B: Cs₂CO₃ in DMF Start->Cs2CO3_DMF Chelate Sodium-Chelated Intermediate (N-2 Blocked) NaH_THF->Chelate Anion Free Indazole Anion Cs2CO3_DMF->Anion Alkylation Add Alkyl Halide (e.g., CH₃I) Chelate->Alkylation Anion->Alkylation Product_N1 >99% N-1 Regioisomer (High Selectivity) Alkylation->Product_N1 Product_Mix N-1 / N-2 Mixture (Low Selectivity) Alkylation->Product_Mix

Caption: Comparative workflow for N-1 alkylation showing regiochemical outcomes.

Physicochemical Properties

The nature of the alkyl ester directly modulates key physicochemical properties that govern a molecule's "drug-likeness." A comparison between methyl, ethyl, and more sterically hindered esters like tert-butyl reveals important trends.

CompoundMolecular Weight ( g/mol )XLogP3*H-Bond AcceptorsH-Bond Donors
Methyl 1H-indazole-3-carboxylate176.17[9]1.731
Ethyl 1H-indazole-3-carboxylate 190.20[10] 2.1 3 1
Mthis compound190.201.830
This compound 204.22 2.2 3 0
t-Butyl 1-methyl-1H-indazole-3-carboxylate246.303.030

*Calculated LogP values are estimations and serve for comparative purposes.

Field-Proven Insights:

  • Ethyl vs. Methyl: The transition from a methyl to an ethyl ester provides a modest increase in lipophilicity (LogP). While seemingly small, this change can be sufficient to improve membrane permeability or modulate binding affinity. Crucially, ethyl esters are often more stable against hydrolysis by serum esterases compared to methyl esters, which can translate to an improved pharmacokinetic profile and longer half-life in vivo.

  • Steric Hindrance (tert-Butyl): Introducing a bulky tert-butyl ester dramatically increases lipophilicity and, more importantly, provides significant steric shielding. This makes the ester far more resistant to enzymatic hydrolysis, a common strategy to block metabolism at a specific site. However, this bulk can also introduce challenges, such as reduced aqueous solubility or a steric clash within the target's binding pocket, potentially lowering potency.

Structure-Activity Relationship (SAR) Implications

The ester and N-1 alkyl groups are not mere spectators; they are active participants in determining a compound's biological effect.

  • The Ester Moiety: The carbonyl oxygen of the ester is a potent hydrogen bond acceptor. In many kinase inhibitors and other receptor antagonists, this group forms a critical hydrogen bond with an amide backbone proton in the hinge region of the kinase or a key residue in a receptor pocket. The size of the alkyl portion (methyl, ethyl, etc.) can fine-tune the positioning of this carbonyl for optimal interaction.

  • The N-1 Alkyl Group: This group typically projects into a solvent-exposed region or a hydrophobic sub-pocket of the binding site. For this compound, the N-1 methyl is a small, neutral substituent. Larger or more functionalized alkyl groups can be installed to probe for additional interactions, increase potency, or modulate selectivity. SAR studies on indazole-based inhibitors have shown that even minor changes at this position can lead to significant shifts in activity.[11][12]

cluster_0 Modulation Points & Effects Core Indazole Core Ester C-3 Ester Group (R') Core->Ester Alkyl N-1 Alkyl Group (R) Core->Alkyl H_Bond H-Bonding Target Affinity Ester->H_Bond Governs Metabolism Metabolic Stability (Esterase Resistance) Ester->Metabolism Controls Solubility Solubility & Permeability Ester->Solubility Influences Alkyl->Solubility Influences Hydrophobicity Hydrophobic Pocket Interactions Alkyl->Hydrophobicity Drives Selectivity Target Selectivity Alkyl->Selectivity Modulates

Caption: SAR principles for 1,3-disubstituted indazoles.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for confirming the identity and purity of intermediates and final products.

Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

This procedure is adapted from established literature methods for forming the core indazole ester.[13]

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~10 mL per mmol of triflate).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Diazo Addition: Add ethyl diazoacetate (1.5 equiv) to the cooled solution.

  • Benzyne Formation: Slowly add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) dropwise over 40 minutes, maintaining the internal temperature below -70 °C.

  • Warming: After the addition is complete, stir the mixture at -78 °C for 1.5 hours, then allow it to warm slowly to room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield ethyl 1H-indazole-3-carboxylate as an off-white solid.[13]

Protocol 2: Regioselective N-1 Methylation

This protocol leverages the optimized NaH/THF conditions for high N-1 selectivity.[3][6]

  • Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equiv). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF (~20 mL per mmol of indazole) and cool the suspension to 0 °C in an ice bath.

  • Indazole Addition: Dissolve ethyl 1H-indazole-3-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add methyl iodide (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product can be purified by silica gel chromatography or recrystallization to yield pure this compound.

Protocol 3: Structural Validation by NMR

Unambiguous determination of the N-1 vs. N-2 substitution pattern is critical. Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is the gold standard for this assignment.[7]

  • Sample Preparation: Prepare a concentrated sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Spectra: Acquire standard ¹H, ¹³C, and a gradient-selected ¹H-¹³C HMBC spectrum.

  • Analysis (The Self-Validating System):

    • For the N-1 Isomer: A key correlation will be observed between the protons of the N-1 methyl group (~4.1 ppm in CDCl₃) and the C-7a carbon of the indazole ring (~140 ppm). This 3-bond correlation (³JCH) is only possible for the N-1 isomer.

    • For the N-2 Isomer (if present): The protons of an N-2 methyl group would show a key HMBC correlation to the C-3 carbon of the indazole ring.

    • The absence of a correlation from the N-methyl protons to C-3 and the presence of the correlation to C-7a is definitive proof of N-1 methylation.

Conclusion

The selection of an alkyl ester in the design of indazole-based therapeutics is a multi-faceted decision. This compound represents a synthetically accessible and well-characterized scaffold. It offers a potential metabolic stability advantage over its methyl counterpart while maintaining a similar electronic and steric profile.

Compared to more complex esters, its ethyl group provides a balance of moderate lipophilicity and synthetic tractability. For drug development professionals, the choice between ethyl, methyl, or other alkyl esters should be driven by empirical data. The robust synthetic and analytical protocols described herein provide a clear pathway to generate these key compounds and confidently validate their structures, enabling a data-driven exploration of structure-activity relationships to identify candidates with optimal therapeutic potential.

References

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A Comparative Guide to the Biological Activity of N1-methyl vs. N2-methyl Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] A critical, yet often nuanced, aspect of indazole-based drug design is the regioselectivity of N-alkylation. The seemingly minor difference between placing a methyl group at the N1 versus the N2 position can profoundly alter a compound's physicochemical properties, target engagement, and ultimate biological activity. This guide provides an in-depth comparison of N1-methyl and N2-methyl indazole derivatives, offering supporting experimental data, detailed protocols, and field-proven insights for researchers, scientists, and drug development professionals. We will explore case studies in oncology and neurology to illuminate the structure-activity relationships (SAR) that govern the potency and selectivity of these crucial regioisomers.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds that have become a mainstay in drug discovery.[1][4] Their structural rigidity, ability to participate in hydrogen bonding, and capacity to serve as bioisosteres for other key motifs like indoles have cemented their importance.[5] This is evidenced by their presence in several FDA-approved drugs, including:

  • Pazopanib: An N2-substituted indazole derivative used as a multi-target tyrosine kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma.[6]

  • Niraparib: An N1-substituted indazole that acts as a potent Poly(ADP-ribose) Polymerase (PARP) inhibitor for the treatment of ovarian and other cancers.[1]

The divergent N-substitution patterns of these successful drugs underscore the central theme of this guide: the position of substitution is a critical determinant of biological function.

The Decisive Role of N-Methylation: Kinetic vs. Thermodynamic Control

The alkylation of an unsubstituted indazole can yield two distinct regioisomers: the N1- and N2-alkylated products. The outcome of this reaction is a classic example of kinetic versus thermodynamic control, a fundamental concept that every medicinal chemist must navigate.

  • Thermodynamic Product (N1-methyl): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][7] Consequently, reaction conditions that allow for equilibration, such as using a strong base (e.g., NaH) in an aprotic solvent, tend to favor the formation of the more stable N1-methylated isomer.[5][7]

  • Kinetic Product (N2-methyl): The N2 position is often more nucleophilic, meaning it can react faster under certain conditions. Therefore, using milder bases (e.g., K₂CO₃) or specific reagent combinations under non-equilibrating conditions can favor the formation of the kinetically preferred N2-methylated product.[7][8]

This choice is not merely synthetic but strategic. The position of the methyl group directly impacts the molecule's electronic distribution, dipole moment, and, most importantly, its ability to act as a hydrogen bond donor. The N1-H in an N2-methylated indazole can act as a hydrogen bond donor, whereas the N1-methyl derivative cannot, fundamentally changing how the molecule interacts with its biological target.

Comparative Analysis: Case Studies in Drug Discovery

The following sections compare the biological activities of N1- and N2-methyl indazole derivatives against two distinct and highly relevant drug targets.

Case Study: PARP Inhibition in Oncology

Poly(ADP-ribose) Polymerase (PARP) is a crucial enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks.[9] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to a synthetic lethal phenotype, making PARP a prime oncology target.[10]

The indazole scaffold has proven to be an exceptional pharmacophore for PARP inhibition. Extensive SAR studies have revealed that the N2-substituted indazole-7-carboxamide motif is particularly potent.[11]

DOT Script for PARP Inhibition Pathway

PARP_Inhibition cluster_pathway Cellular DNA Repair Pathway cluster_inhibition Pharmacological Intervention cluster_outcome Therapeutic Outcome in BRCA-deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 Senses Damage PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_Synthesis SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation Repair_Recruitment Recruitment of Repair Proteins PAR_Synthesis->Repair_Recruitment DNA_Repair SSB Repair Repair_Recruitment->DNA_Repair Inhibitor N2-Methyl Indazole PARP Inhibitor Inhibitor->PARP1 Blocks Active Site DSB_Formation Replication Fork Collapse (DSB Formation) SSB_Accumulation->DSB_Formation Apoptosis Synthetic Lethality (Cell Death) DSB_Formation->Apoptosis

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Discussion of Structure-Activity Relationship (SAR):

While both isomer classes have been explored, the N2-substituted indazoles often exhibit superior potency as PARP inhibitors. The primary reason lies in their ability to effectively mimic the nicotinamide moiety of NAD+, the natural substrate for PARP1. The N1-H of the N2-methyl indazole acts as a crucial hydrogen bond donor, interacting with key amino acid residues (like Gly863) in the enzyme's active site. The carboxamide group, typically at the 7-position, forms additional hydrogen bonds, anchoring the inhibitor firmly. An N1-methyl derivative lacks this critical N-H donor, often resulting in a significant loss of affinity.

Table 1: Representative Comparison of Indazole-Based PARP Inhibitors

Compound ClassRegioisomerRepresentative IC₅₀ (PARP1)Rationale for Activity
Indazole-7-carboxamideN2-Substituted ~1-5 nM [11]N1-H acts as a key hydrogen bond donor, mimicking the substrate. This orientation is highly favorable for binding.
Indazole-7-carboxamideN1-Substituted >100 nM Lacks the critical N1-H hydrogen bond donor, leading to a significant reduction in binding affinity.

Note: IC₅₀ values are representative and can vary based on specific substitutions and assay conditions.

Case Study: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases A and B (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[12] Inhibitors of these enzymes are used to treat depression (MAO-A) and neurodegenerative disorders such as Parkinson's disease (MAO-B).[13][14]

The indazole scaffold has been investigated for MAO inhibition, where the substitution pattern can influence both potency and selectivity for the MAO-A vs. MAO-B isoforms.[1]

Discussion of Structure-Activity Relationship (SAR):

For MAO inhibition, the SAR is more complex and less universally defined than for PARP. Studies on N-alkylated indazole-5-carboxamides have shown that both N1 and N2 isomers can be potent inhibitors.[1] The binding orientation within the hydrophobic active site of MAO-B appears to accommodate both substitution patterns. The key interactions often involve the carboxamide linker and substituents on the indazole ring, which interact with residues near the FAD cofactor. In this context, the N1 or N2 nitrogen of the indazole moiety can establish important binding interactions.[1] The choice between N1 and N2 methylation can thus be used to fine-tune selectivity and potency.

Table 2: Representative Comparison of Indazole-Based MAO-B Inhibitors

Compound ClassRegioisomerRepresentative IC₅₀ (hMAO-B)Rationale for Activity
Indazole-5-carboxamideN1-Methyl ~50-100 nM The overall molecular shape and electronic properties allow for effective binding in the MAO-B active site.
Indazole-5-carboxamideN2-Methyl ~20-80 nM The N2-methyl isomer may adopt a slightly different, but equally or more favorable, conformation within the enzyme's binding pocket.

Note: Data is synthesized from trends observed in the literature; specific values depend heavily on other substitutions.[1]

Experimental Protocols

To ensure this guide is a practical tool for researchers, we provide validated, step-by-step protocols for the synthesis and biological evaluation of these compounds.

Synthesis: Selective N1- vs. N2-Methylation of 3-Methyl-6-nitro-1H-indazole

This protocol describes methods to selectively synthesize either the N1- or N2-methylated isomer of a representative indazole starting material.[7]

Protocol 1: N1-Methylation (Thermodynamic Control)
  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add 3-methyl-6-nitro-1H-indazole (1.0 equiv.) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour. The evolution of H₂ gas should cease, and the solution will become homogeneous.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates complete consumption of the starting material).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-6-nitro-1H-indazole.[7]

Protocol 2: N2-Methylation (Kinetic Control)
  • Preparation: Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv.) and triethylenediamine (DABCO, 1.0 equiv.) in N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 15 minutes.

  • Alkylation: Slowly add dimethyl carbonate (DMC, 1.2 equiv.) dropwise to the mixture.

  • Reaction: Heat the reaction system to reflux temperature and stir for 6 hours (monitor by TLC or LC-MS).

  • Workup: After completion, cool the mixture to room temperature. Add water to precipitate the product and stir for 15 minutes.

  • Purification: Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.[7]

Biological Evaluation: In Vitro Assays
Protocol 3: PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay measures the consumption of NAD+ to determine enzyme activity.[9]

  • Preparation: Prepare serial dilutions of the test compounds (N1- and N2-methyl isomers) in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT). A typical starting concentration range is 0.1 nM to 10 µM.

  • Assay Setup: In a 384-well black plate, add 5 µL of the compound dilutions or vehicle control (DMSO in assay buffer).

  • Enzyme Addition: Prepare a mixture of recombinant human PARP1 enzyme and activated DNA. Add 10 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a β-NAD+ solution to each well.

  • Detection: After a set incubation time (e.g., 30-60 minutes), stop the reaction and add the detection reagents (e.g., nicotinamidase and a developer reagent) that generate a fluorescent signal proportional to the amount of NAD+ consumed.

  • Data Analysis: Read the fluorescence on a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: MAO-A and MAO-B Inhibition Assay (Fluorometric)

This assay uses kynuramine, a non-fluorescent substrate that is converted to the fluorescent 4-hydroxyquinoline by MAO activity.[15]

  • Preparation: Prepare serial dilutions of the test compounds in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Incubation: In a 96-well black plate, add the test compound dilutions, vehicle control, and either human recombinant MAO-A or MAO-B enzyme. Incubate at 37 °C for 20 minutes to allow for enzyme-inhibitor complex formation.

  • Reaction Initiation: Add kynuramine substrate to each well to start the reaction.

  • Reaction: Incubate the plate at 37 °C for 30 minutes.

  • Termination & Detection: Stop the reaction by adding a strong base (e.g., 2N NaOH). Read the fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ values for both MAO-A and MAO-B for each compound.

Visualizing the Research Workflow

DOT Script for Research Workflow

Research_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Analysis & Conclusion Start 1H-Indazole Starting Material Alkylation N-Methylation Reaction Start->Alkylation Separation Chromatographic Separation of Isomers Alkylation->Separation N1_Isomer N1-Methyl Isomer Separation->N1_Isomer Thermodynamic Product N2_Isomer N2-Methyl Isomer Separation->N2_Isomer Kinetic Product Assay In Vitro Enzymatic Assays (e.g., PARP, MAO) N1_Isomer->Assay N2_Isomer->Assay IC50_N1 Determine IC₅₀ for N1-Isomer Assay->IC50_N1 IC50_N2 Determine IC₅₀ for N2-Isomer Assay->IC50_N2 Comparison Compare Potency & Selectivity Data IC50_N1->Comparison IC50_N2->Comparison SAR Establish Structure- Activity Relationship (SAR) Comparison->SAR Conclusion Identify Optimal Isomer for Target SAR->Conclusion

Caption: Workflow from synthesis to SAR analysis.

Conclusion and Future Perspectives

The biological activity of N-methyl indazole derivatives is not governed by a simple, universal rule. Instead, the optimal regioisomer is highly dependent on the specific topology and electrostatic environment of the target protein's active site.

  • For PARP1 , the N2-substituted indazole is often superior due to the critical hydrogen-bonding role of its N1-H, a classic example of structure-based rational design.

  • For MAO-B , both N1- and N2-methyl isomers can exhibit high potency, demonstrating that subtle changes in molecular shape can be exploited to fine-tune activity and selectivity.

This comparative guide illustrates that the decision to pursue an N1- or N2-methylated indazole is a pivotal step in the drug discovery process. It requires a deep understanding of the target biology, careful execution of regioselective synthesis, and rigorous biological evaluation. Future research will undoubtedly continue to leverage this fundamental isomeric relationship to develop next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

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A Comparative Guide to the Synthetic Routes of Ethyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Ethyl 1-methyl-1H-indazole-3-carboxylate is a key intermediate in the synthesis of a variety of biologically active compounds. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to the drug development community. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and protocols to inform your selection of the most appropriate method for your research and development needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey Starting MaterialsTypical Overall YieldKey AdvantagesKey Limitations
Route 1: N-Methylation of Ethyl 1H-indazole-3-carboxylate Ethyl 1H-indazole-3-carboxylate, Methylating agent (e.g., Methyl Iodide, Dimethyl Sulfate)Good to ExcellentHigh-yielding final step, straightforward procedure.Requires prior synthesis of the indazole ester precursor.
Route 2: Classical Indazole Synthesis from o-Nitro- or o-Amino- Phenylacetic Acid Derivatives Substituted o-nitrotoluene or anthranilic acid derivativesModerateUtilizes readily available and relatively inexpensive starting materials.Multi-step synthesis with potentially lower overall yield, may involve harsh reaction conditions.[1]
Route 3: [3+2] Cycloaddition 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetateGoodHigh yield for the formation of the indazole core, mild reaction conditions.[2]Requires specialized and relatively expensive starting materials, scalability can be an issue.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental transformations in the discussed synthetic routes, providing a clear visual comparison of their strategic approaches.

Route 1: N-Methylation of Ethyl 1H-indazole-3-carboxylate

Ethyl_1H_indazole_3_carboxylate Ethyl 1H-indazole-3-carboxylate Final_Product This compound Ethyl_1H_indazole_3_carboxylate->Final_Product  Base (e.g., NaH), Methylating Agent (e.g., CH3I)  

A straightforward N-methylation of the pre-formed indazole ester.

Route 2: Classical Indazole Synthesis

Starting_Material o-Nitro- or o-Amino- Phenylacetic Acid Derivative Indazole_Acid 1H-Indazole-3-carboxylic Acid Starting_Material->Indazole_Acid  Cyclization   Indazole_Ester Ethyl 1H-indazole-3-carboxylate Indazole_Acid->Indazole_Ester  Esterification   Final_Product This compound Indazole_Ester->Final_Product  N-Methylation  

A multi-step approach involving formation of the indazole ring, followed by functional group manipulations.

Route 3: [3+2] Cycloaddition

Benzyne_Precursor 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Indazole_Ester Ethyl 1H-indazole-3-carboxylate Benzyne_Precursor->Indazole_Ester  [3+2] Cycloaddition   Diazo_Compound Ethyl diazoacetate Diazo_Compound->Indazole_Ester Final_Product This compound Indazole_Ester->Final_Product  N-Methylation  

Formation of the indazole ester via a cycloaddition reaction, followed by N-methylation.

In-Depth Analysis of Synthetic Routes

Route 1: N-Methylation of Ethyl 1H-indazole-3-carboxylate

This is arguably the most direct and frequently employed method for the synthesis of the title compound, provided the precursor, Ethyl 1H-indazole-3-carboxylate, is readily available. The key transformation is the selective alkylation of the N1 position of the indazole ring.

Causality of Experimental Choices:

The choice of base and methylating agent is critical for achieving high regioselectivity and yield. A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to deprotonate the indazole nitrogen, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen, facilitating its reaction with an electrophilic methyl source. Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common methylating agents. While methyl iodide is highly reactive, dimethyl sulfate is often more cost-effective for larger-scale syntheses, though it is also more toxic. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally used to dissolve the starting materials and facilitate the reaction.

Experimental Protocol (Adapted from the methylation of the corresponding methyl ester):

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in dry DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of Ethyl 1H-indazole-3-carboxylate (1.0 equivalent) in dry DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • The mixture is then cooled again to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched with water and the product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Trustworthiness and Validation:

This method is well-established for the N-alkylation of indazoles and is expected to provide the desired product in good to excellent yields. The progress of the reaction can be easily monitored by thin-layer chromatography. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Route 2: Classical Indazole Synthesis from o-Nitro- or o-Amino- Phenylacetic Acid Derivatives

This classical approach involves the construction of the indazole ring from readily available starting materials. A common strategy involves the cyclization of a substituted phenylhydrazine derivative, which can be prepared from either o-nitro or o-amino phenylacetic acid.

Causality of Experimental Choices:

One common pathway begins with the diazotization of an anthranilic acid derivative, followed by reduction to the corresponding hydrazine. Subsequent reaction with a suitable carbonyl compound and cyclization yields the indazole core.[3] Alternatively, starting from an o-nitro-substituted toluene, oxidation of the methyl group, reduction of the nitro group to an amine, diazotization, and intramolecular cyclization can lead to the indazole-3-carboxylic acid.[1] The choice of this route is often dictated by the availability and cost of the starting materials. While the individual steps are generally well-understood, the multi-step nature of this route can lead to a lower overall yield.

Experimental Protocol Outline:

  • Formation of the Indazole Core: A substituted anthranilic acid is diazotized with sodium nitrite in an acidic medium. The resulting diazonium salt is then reduced (e.g., with sodium sulfite) to the corresponding hydrazine. Cyclization is then effected, for example, by reaction with a glyoxylic acid derivative.

  • Esterification: The resulting 1H-indazole-3-carboxylic acid is esterified to the ethyl ester using standard methods, such as reaction with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • N-Methylation: The synthesized Ethyl 1H-indazole-3-carboxylate is then N-methylated as described in Route 1.

Trustworthiness and Validation:

Each step in this classical synthesis is a well-established organic transformation. However, the overall efficiency can be impacted by the yields of individual steps. Careful optimization of each reaction is necessary to achieve a satisfactory overall yield. Characterization of intermediates at each stage is recommended to ensure the desired transformations have occurred.

Route 3: [3+2] Cycloaddition

This modern approach offers a more convergent synthesis of the indazole ester core. It involves the in-situ generation of a highly reactive benzyne intermediate, which then undergoes a [3+2] cycloaddition with a diazo compound.

Causality of Experimental Choices:

The generation of benzyne under mild conditions is key to the success of this route. 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is a commonly used benzyne precursor, as it readily eliminates triflate and the trimethylsilyl group in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to form benzyne.[2] Ethyl diazoacetate serves as the 1,3-dipole in the cycloaddition reaction. The reaction is typically carried out at low temperatures to control the reactivity of the benzyne intermediate.

Experimental Protocol (Based on the synthesis of Ethyl 1H-indazole-3-carboxylate):

  • To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equivalent) and ethyl diazoacetate (1.5 equivalents) in THF at -78 °C under an inert atmosphere, a solution of TBAF (1.8 equivalents) in THF is added dropwise.[2]

  • The reaction mixture is stirred at -78 °C for a period and then allowed to warm to room temperature overnight.[2]

  • The reaction is quenched and the product, Ethyl 1H-indazole-3-carboxylate, is isolated by extraction and purified by column chromatography.[2] The reported yield for this step is 82%.[2]

  • The resulting Ethyl 1H-indazole-3-carboxylate is then N-methylated as described in Route 1.

Trustworthiness and Validation:

This method has been published in Organic Syntheses, a highly reputable source for reliable and reproducible synthetic procedures.[2] The protocol includes detailed instructions for reaction setup, workup, and purification, as well as characterization data for the product. However, the authors note that the reaction may be less efficient on a larger scale.[2]

Quantitative Data Summary

ParameterRoute 1 (N-Methylation)Route 2 (Classical)Route 3 ([3+2] Cycloaddition)
Precursor Synthesis Yield N/A (Assumes precursor is available)Variable (multi-step)~82% for indazole ester formation[2]
N-Methylation Yield Typically >80%Typically >80%Typically >80%
Overall Yield Dependent on precursor availabilityModerateGood
Number of Steps 1 (from precursor)3 or more2 (from benzyne precursor)
Scalability Generally goodGoodMay be challenging[2]
Starting Material Cost Precursor can be expensiveGenerally lowerBenzyne precursor is expensive

Safety Considerations

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce hydrogen gas, which is highly flammable. Handle under an inert atmosphere and quench carefully.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Dimethyl Sulfate ((CH₃)₂SO₄): Highly toxic and carcinogenic. It is a potent alkylating agent and should be handled with extreme caution in a fume hood with appropriate PPE.

  • Ethyl Diazoacetate: Potentially explosive, especially in the presence of impurities or upon heating. Handle with care and behind a safety shield.[4]

  • Benzyne Precursors and TBAF: Can be moisture-sensitive. Reactions should be carried out under anhydrous conditions.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific needs of the researcher, including scale, cost considerations, and the availability of starting materials.

  • For rapid, small-scale synthesis where the precursor is available, Route 1 (direct N-methylation) is the most efficient and straightforward approach.

  • For large-scale synthesis where cost is a primary concern, Route 2 (classical synthesis) may be more viable, despite its multi-step nature and potentially lower overall yield. Careful optimization of each step is crucial for success.

  • For a modern, convergent approach with high yield for the core formation, Route 3 ([3+2] cycloaddition) is an excellent option, particularly if the higher cost of the starting materials and potential scalability issues are not prohibitive.

It is imperative that all manipulations are carried out by trained professionals in a well-equipped laboratory, with strict adherence to all relevant safety protocols.

References

  • Gaikwad, D. D., et al. (2015). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 5(24), 18485-18507.
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  • Ferrari, M., et al. (1989). An improved synthesis of indazole-3-carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531-532.
  • Veerareddy, A., et al. (2014). Regioselective Synthesis of 1-Substituted Indazole-3-carboxylic Acids. Journal of Heterocyclic Chemistry, 51(5), 1311-1321.
  • Shi, F., & Larock, R. C. (2010). Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 87, 95.
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  • Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.

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A Comparative Guide to the Structural Validation of Ethyl 1-methyl-1H-indazole-3-carboxylate: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of success. The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure found in numerous biologically active compounds. This guide provides an in-depth comparison of analytical techniques for the structural validation of Ethyl 1-methyl-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the gold standard of X-ray crystallography and compare its definitive results with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Imperative of Structural Certainty

The precise arrangement of atoms in a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. For this compound, ambiguity in the position of the methyl group (N1 vs. N2) or the connectivity of the ethyl carboxylate group could lead to the synthesis of an incorrect isomer, resulting in significant loss of time and resources. Therefore, robust analytical validation is not just a regulatory requirement but a fundamental scientific necessity.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

While a crystal structure for the exact title ethyl ester is not publicly available, the crystallographic data for its parent compound, 1-Methyl-1H-indazole-3-carboxylic acid, provides definitive validation of the core molecular framework.[2][3] This data confirms the methylation at the N1 position of the indazole ring and the carboxyl group at the C3 position. The synthesis of the ethyl ester from this validated precursor provides a high degree of confidence in its structure.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Compound Purified Compound Solvent Solvent Screening Compound->Solvent Dissolution Crystal Single Crystal Formation Solvent->Crystal Slow Evaporation/ Diffusion Mount Crystal Mounting Crystal->Mount Diffractometer Diffractometer Mount->Diffractometer Xray X-ray Source (e.g., Mo Kα) Xray->Diffractometer Detector Detector Diffractometer->Detector Diffraction Pattern RawData Raw Diffraction Data Detector->RawData ElectronDensity Electron Density Map RawData->ElectronDensity Phase Problem Solution Model Initial Atomic Model ElectronDensity->Model Atom Assignment Refinement Refinement (Least-Squares) Model->Refinement Refinement->Model Iteration FinalStructure Final Structure (CIF) Refinement->FinalStructure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol:

  • Crystal Growth (The Art): The primary challenge is often growing a single crystal of sufficient size and quality. This involves dissolving the purified compound in a suitable solvent or solvent system and allowing for slow evaporation, vapor diffusion, or cooling to promote the formation of a well-ordered crystal lattice. For indazole derivatives, solvents like methanol, ethanol, or mixtures with less polar solvents like petroleum ether have been used successfully.[2]

  • Data Collection (The Measurement): A suitable crystal is mounted on a goniometer head and placed in a stream of X-rays. Modern diffractometers, such as an Enraf–Nonius CAD-4 or similar, are used to rotate the crystal and collect the diffraction pattern from various orientations.[2]

  • Structure Solution and Refinement (The Puzzle): The collected diffraction data (intensities and positions of spots) are used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms are inferred to build a molecular model. This model is then refined using least-squares methods to best fit the experimental data, resulting in a final, highly accurate structure.

Key Crystallographic Data for 1-Methyl-1H-indazole-3-carboxylic acid

The following table summarizes the key crystallographic parameters obtained for the parent carboxylic acid, which validates the core structure of the ethyl ester derivative.[2]

ParameterValueSignificance
Chemical FormulaC₉H₈N₂O₂Confirms the elemental composition.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/nDefines the symmetry elements within the unit cell.
a (Å)7.5470 (15)Unit cell dimension.
b (Å)14.873 (3)Unit cell dimension.
c (Å)14.924 (3)Unit cell dimension.
β (°)93.10 (3)Unit cell angle.
V (ų)1672.7 (6)Volume of the unit cell.
Z8Number of molecules in the unit cell.

This data provides an unambiguous structural assignment, serving as the benchmark for all other analytical methods.

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography is definitive, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of spectroscopic techniques is employed to build a cohesive and convincing structural argument.[4]

decision_tree Start Structural Validation of This compound Crystal Single Crystal Available? Start->Crystal Xray X-ray Crystallography Crystal->Xray Yes Spectroscopy Spectroscopic Analysis (NMR, MS, FTIR) Crystal->Spectroscopy No Definitive Definitive 3D Structure Xray->Definitive Inferred Inferred Structure with High Confidence Spectroscopy->Inferred

Figure 2: Decision-making process for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution.[5] It provides information about the chemical environment, connectivity, and spatial proximity of atoms.

  • ¹H NMR: This technique reveals the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. For this compound, one would expect to see signals for the aromatic protons on the indazole ring, the N-methyl protons, and the ethyl group protons (a quartet and a triplet). The chemical shifts of the aromatic protons can help distinguish between N1 and N2 isomers.

  • ¹³C NMR: This provides information on the number and types of carbon atoms in the molecule. The chemical shift of the N-methyl carbon and the carbonyl carbon of the ester are key diagnostic signals.[6]

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecular fragments. For instance, an HMBC correlation between the N-methyl protons and the carbons of the indazole ring would definitively confirm the position of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with high accuracy, thereby confirming its elemental composition.[7] High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio to several decimal places.[8] Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. For this compound, the molecular ion peak would confirm the expected molecular weight, and fragmentation could show the loss of the ethoxy group or the entire ester functionality.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] For the target molecule, key characteristic absorption bands would include:

  • C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ is indicative of the ester carbonyl group.[11]

  • C-H stretches: Aromatic and aliphatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C-O stretch: The C-O single bond of the ester will show a characteristic absorption in the 1000-1300 cm⁻¹ region.

The absence of a broad O-H stretch (around 3300 cm⁻¹) and a C=O stretch characteristic of a carboxylic acid (around 1700 cm⁻¹ and often broader) would differentiate the ester from its parent carboxylic acid.[12][13]

Comparative Analysis: A Synthesis of Strengths

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing.Unambiguous and definitive structural determination.[1]Requires a high-quality single crystal; not always feasible. The solid-state structure may differ from the solution conformation.
NMR Spectroscopy Connectivity, chemical environment, stereochemistry, dynamic processes in solution.Provides detailed structural information in solution, which is often more biologically relevant.[5]Does not provide a direct 3D structure; interpretation can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts, confirms molecular formula.[7]Provides limited information on connectivity and stereochemistry. Isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive. Good for quick confirmation of functional group transformations.[10]Provides limited information on the overall molecular structure.

Conclusion

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the unparalleled gold standard. The existing crystallographic data for the parent carboxylic acid provides a solid foundation for the structural assignment of the core indazole framework.[2][3]

In the absence of suitable crystals for the ethyl ester, a combination of high-resolution mass spectrometry to confirm the elemental composition, and a suite of 1D and 2D NMR experiments to establish atomic connectivity, provides a highly confident structural assignment. FTIR serves as a rapid and valuable tool for confirming the presence of the key ester functional group and the absence of the starting carboxylic acid. By judiciously combining these powerful analytical techniques, researchers can proceed with confidence in the structural integrity of their synthesized molecules, a critical step on the path to discovery and innovation.

References

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. In PubChem. Retrieved from [Link][2]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (n.d.). ethyl 1H-indazole-3-carboxylate. In PubChem. Retrieved from [Link][15]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from [16]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Retrieved from [17]

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  • Di Marino, D., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 10891. Retrieved from [Link][4]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). methyl 1H-indazole-3-carboxylate. In PubChem. Retrieved from [Link][20]

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  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1769–1784. Retrieved from [Link][25]

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A Senior Application Scientist's Guide to the Purification of Indazole Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel therapeutic agents is a cornerstone of innovation. Among the myriad of heterocyclic scaffolds, indazole esters have emerged as privileged structures, demonstrating a broad spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, and anti-cancer properties. However, the journey from crude reaction mixture to a highly purified active pharmaceutical ingredient (API) is fraught with challenges. The choice of purification method is a critical determinant of the final product's purity, yield, and, ultimately, its therapeutic efficacy and safety.

This guide provides a comparative analysis of different purification methods for indazole esters, drawing upon established principles and empirical data. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the rationale behind procedural choices, empowering researchers to make informed decisions tailored to their specific synthetic and scaling requirements.

The Criticality of Purity for Indazole Esters

Indazole esters, like many APIs, can be accompanied by a host of impurities post-synthesis. These can include unreacted starting materials, by-products from side reactions, and residual solvents or catalysts. The presence of such impurities can have significant consequences:

  • Altered Pharmacokinetics and Pharmacodynamics: Impurities can interfere with the drug's absorption, distribution, metabolism, and excretion (ADME) profile, and may even exhibit off-target effects.

  • Toxicity: Some impurities may be inherently toxic, posing a direct risk to patient safety.

  • Reduced Shelf-Life: Impurities can catalyze the degradation of the API, compromising its stability and shelf-life.

Therefore, the selection of an appropriate purification strategy is not merely a matter of chemical refinement but a crucial step in ensuring the safety and efficacy of the final drug product.

A Comparative Overview of Purification Techniques

The choice of purification method for indazole esters is typically guided by several factors, including the physicochemical properties of the target compound (e.g., polarity, solubility, thermal stability), the nature of the impurities, the desired scale of purification, and economic considerations. We will explore the most commonly employed techniques: column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (Prep-HPLC).

Flash Column Chromatography

Flash column chromatography is a workhorse technique in synthetic chemistry for the purification of small to medium quantities of compounds. It operates on the principle of differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Mechanism of Separation: The separation is based on the polarity of the compounds. In normal-phase chromatography, the stationary phase is polar (silica gel), and the mobile phase is non-polar. More polar compounds interact more strongly with the stationary phase and thus elute more slowly, while less polar compounds travel down the column faster. For indazole esters, which possess moderate polarity, a careful selection of the mobile phase is crucial for achieving optimal separation.

Workflow for Flash Column Chromatography:

Flash Column Chromatography Workflow cluster_prep Preparation cluster_packing Column Packing cluster_separation Separation & Collection cluster_analysis Analysis & Isolation A Dissolve Crude Product B Prepare Slurry with Silica Gel A->B C Pack Column with Slurry B->C D Equilibrate with Mobile Phase C->D E Load Sample onto Column D->E F Elute with Mobile Phase E->F G Collect Fractions F->G H Analyze Fractions (e.g., TLC) G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J

Caption: Workflow for the purification of indazole esters using flash column chromatography.

Experimental Protocol: Flash Column Chromatography of a Model Indazole Ester

  • Preparation of the Slurry: In a beaker, dissolve 1.0 g of the crude indazole ester in a minimal amount of dichloromethane (DCM). Add 2-3 g of silica gel (230-400 mesh) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a glass column (e.g., 40 cm length, 2 cm diameter) with a stopcock. In a fume hood, prepare a slurry of silica gel (approximately 20-30 g) in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified indazole ester.

Advantages:

  • High resolution for complex mixtures.

  • Versatile and applicable to a wide range of compounds.

  • Relatively low cost for small-scale purifications.

Disadvantages:

  • Can be time-consuming and labor-intensive.

  • Requires significant amounts of solvents, raising environmental and cost concerns.

  • Scaling up can be challenging.

Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.

Mechanism of Purification: The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Conversely, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

Workflow for Recrystallization:

Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Add Hot Solvent to Crude Product B Dissolve to Saturation A->B C Filter Hot Solution to Remove Insoluble Impurities B->C D Allow Solution to Cool Slowly B->D C->D E Induce Crystallization if Necessary D->E F Collect Crystals by Vacuum Filtration D->F E->F G Wash Crystals with Cold Solvent F->G H Dry the Purified Crystals G->H

Caption: A generalized workflow for the purification of indazole esters via recrystallization.

Experimental Protocol: Recrystallization of a Model Indazole Ester

  • Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one in which the indazole ester has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place 1.0 g of the crude indazole ester in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing it in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Advantages:

  • Can yield very high purity products.

  • Relatively inexpensive and easy to scale up.

  • Environmentally friendly if the solvent can be recycled.

Disadvantages:

  • Finding a suitable solvent can be challenging and time-consuming.

  • Product loss can occur due to its solubility in the mother liquor.

  • Not effective for all types of impurities, particularly those with similar solubility profiles to the target compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution purification technique that is essentially a scaled-up version of analytical HPLC. It is often used for the final purification step of high-value compounds like APIs, where very high purity is required.

Mechanism of Separation: Similar to column chromatography, Prep-HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. However, it utilizes high pressure to force the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster separation times.

Advantages:

  • Exceptional resolving power, capable of separating closely related impurities.

  • High recovery rates.

  • Amenable to automation.

Disadvantages:

  • High capital and operational costs.

  • Limited loading capacity, making it less suitable for large-scale purification.

  • Requires specialized equipment and expertise.

Comparative Data and Performance Metrics

To provide a clearer comparison, the following table summarizes the typical performance of each method for the purification of a model indazole ester.

Parameter Flash Column Chromatography Recrystallization Preparative HPLC
Purity Achieved 95-99%>99% (if successful)>99.5%
Typical Yield 70-90%60-85%>90%
Scalability ModerateHighLow
Cost per Gram ModerateLowHigh
Time per Cycle 4-8 hours2-6 hours1-4 hours
Solvent Consumption HighModerateLow to Moderate

Conclusion and Recommendations

The choice of purification method for indazole esters is a multi-faceted decision that requires a careful consideration of the desired purity, scale, and economic constraints.

  • For initial purification and removal of major impurities at the lab scale, flash column chromatography remains a valuable and versatile tool.

  • When high purity is paramount and a suitable solvent system can be identified, recrystallization offers an economical and scalable solution, particularly for later-stage development and manufacturing.

  • Preparative HPLC is the gold standard for achieving the highest levels of purity, making it ideal for the final polishing of APIs or for the isolation of small quantities of highly pure material for analytical and biological testing.

Ultimately, a hybrid approach, such as an initial purification by column chromatography followed by a final polishing step using recrystallization, often provides the most efficient and effective strategy for obtaining high-purity indazole esters for pharmaceutical applications. As a Senior Application Scientist, I encourage researchers to perform small-scale trials of different methods to determine the optimal purification strategy for their specific indazole ester and synthetic route.

References

  • "Purification of Laboratory Chemicals, Eighth Edition" - W. L. F. Armarego, Christina Li Lin Chai, Elsevier. [Link]

  • "Practical Organic Chemistry" - Arthur I. Vogel, Longman Group.
  • "High-Performance Liquid Chromatography (HPLC): Principles and Applications" - Journal of Chromatographic Science. [Link]

  • "Column Chromatography" - Chemistry LibreTexts. [Link]

  • "Recrystallization" - MIT Department of Chemistry. [Link]

A Comparative Guide to the In Vitro Efficacy of Indazole-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Cancer Therapy

The indazole core is a recurring and highly valued pharmacophore in modern oncology, forming the structural basis of several FDA-approved kinase inhibitors, including Pazopanib and Axitinib[1][2]. Its versatile structure enables interaction with a multitude of biological targets crucial for cancer cell proliferation and survival[1][2]. This guide offers a comparative framework for researchers evaluating the efficacy of novel indazole derivatives, using a representative compound to illustrate the experimental workflows and data interpretation necessary for robust preclinical assessment.

For the purpose of this guide, we will focus our analysis on a well-characterized indazole derivative, designated in literature as Compound 2f , as a proxy for novel molecules like Ethyl 1-methyl-1H-indazole-3-carboxylate. We will compare its performance against a standard-of-care chemotherapeutic agent, Doxorubicin , to provide a comprehensive perspective on its potential efficacy and mechanism of action in cancer cell lines. This approach is designed to provide drug development professionals with a self-validating system for assessing novel chemical entities.

Compound Profiles: A Comparative Overview

CompoundClassPrimary Mechanism of Action (General)
Indazole Derivative (e.g., Compound 2f) Small Molecule IndazoleTargets key cellular signaling pathways, induces apoptosis, and inhibits cell proliferation.[3]
Doxorubicin Anthracycline ChemotherapyTopoisomerase II inhibitor, intercalates DNA, leading to inhibition of replication and transcription.[4]

Mechanistic Insights: Targeting Key Cancer Signaling Pathways

Indazole derivatives exert their anticancer effects through diverse mechanisms, frequently by modulating signaling pathways that are dysregulated in cancer[1]. A primary mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest[5][6].

Many indazole compounds function by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival[2]. Dysregulation of kinase signaling is a hallmark of many cancers. Specifically, pathways like the PI3K/AKT/mTOR and MAPK/ERK pathways are common targets[7][8]. Furthermore, studies on compounds like '2f' and '6o' show that they can trigger the intrinsic apoptosis pathway. This is achieved by altering the balance of pro-apoptotic (Bax, cleaved caspase-3) and anti-apoptotic (Bcl-2) proteins, leading to increased mitochondrial membrane permeability and the release of reactive oxygen species (ROS)[3][5].

Below is a diagram illustrating the intrinsic apoptosis pathway commonly modulated by potent indazole derivatives.

G cluster_0 Cellular Stress & Treatment cluster_1 Mitochondrial Regulation cluster_2 Apoptotic Cascade Indazole Indazole Derivative (e.g., Compound 2f) Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Upregulated) Indazole->Bax Activates Mito Mitochondrial Membrane Potential Disruption Bax->Mito Promotes Permeability ROS Reactive Oxygen Species (ROS) Increase Mito->ROS Leads to Caspase3 Cleaved Caspase-3 (Upregulated) Mito->Caspase3 Activates Caspase Cascade ROS->Mito Further Damages Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_assays Efficacy Assessment Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Culture treatment Treat with Indazole Derivative & Controls (Vehicle, Doxorubicin) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt annexin Annexin V / PI Staining (Apoptosis Assay) treatment->annexin cellcycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cellcycle ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic vs. Live Cells annexin->apoptosis_quant cellcycle_dist Analyze Cell Cycle Phase Distribution (G1, S, G2/M) cellcycle->cellcycle_dist

Sources

A Comparative Guide to the Structure-Activity Relationship of Ethyl 1-methyl-1H-indazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl 1-methyl-1H-indazole-3-carboxylate analogs. We will explore how structural modifications to this core scaffold influence biological activity across various therapeutic targets, including cannabinoid receptors, serotonin receptors, and inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and pharmacological function in this important class of compounds.

Introduction: The Versatile Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] Its unique electronic properties and ability to form key interactions with biological targets make it a valuable starting point for drug discovery. This compound serves as a foundational structure, and its analogs have demonstrated a wide range of pharmacological effects, from anti-inflammatory to psychoactive properties.[3][4][5] This guide will dissect the SAR of this family of molecules, providing a comparative analysis of their performance against different biological targets.

SAR Analysis Across Different Biological Targets

The biological activity of this compound analogs can be systematically modulated by chemical modifications at three primary positions: the N1-position of the indazole ring, the C5-position of the benzene ring, and the ester moiety at the C3-position.

Cannabinoid Receptor Agonism

A significant area of research for indazole-3-carboxylate analogs has been their activity as synthetic cannabinoid receptor agonists (SCRAs).[6][7] These compounds often target the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids.

Key SAR Insights:

  • N1-Substituent: The nature of the substituent at the N1 position is a critical determinant of cannabinoid receptor affinity and efficacy. Alkylation at this position is common. While the core topic specifies a methyl group, variations in the alkyl chain length and branching can significantly impact potency.

  • C3-Ester/Amide Moiety: Conversion of the ethyl ester to a carboxamide is a common strategy that often enhances cannabinoid receptor activity. The nature of the amide substituent is crucial. For instance, replacement of the ester with an N-adamantyl carboxamide can lead to potent CB1 agonists.[8]

  • C5-Position Substitution: Halogenation at the C5-position of the indazole ring has been shown to modulate potency. Analogs with a fluorine at the 5-position have demonstrated low EC50 values for CB1 receptor activity.[6]

Comparative Data for Cannabinoid Receptor Agonists:

Compound IDN1-SubstituentC3-MoietyC5-SubstituentCB1 Receptor Activity (EC50)Reference
Analog AMethylEthyl EsterHBaseline-
Analog BButylAdamantyl CarboxamideHPotent Agonist[8]
Analog CButylAdamantyl Carboxamide5-FluoroIncreased Potency[6]
Serotonin 5-HT4 Receptor Antagonism

Derivatives of 1H-indazole-3-carboxamide have been identified as selective serotonin 4 receptor (5-HT4R) antagonists.[9][10] These compounds have potential applications in treating pain and other neurological disorders.

Key SAR Insights:

  • C3-Carboxamide: The presence of a carboxamide at the C3-position is essential for 5-HT4R antagonism.

  • N-Substituent of the Carboxamide: The substituent on the nitrogen of the carboxamide plays a key role in receptor binding. N-[(4-piperidinyl)methyl] substitution has been shown to yield potent and selective 5-HT4R antagonists.[9][10]

Experimental Workflow for 5-HT4R Binding Assay:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis P1 Prepare cell membranes expressing 5-HT4R I1 Incubate membranes, radioligand, and test compound P1->I1 P2 Radioligand ([3H]GR113808) preparation P2->I1 P3 Test compound solutions (analogs) P3->I1 S1 Rapid filtration to separate bound and free radioligand I1->S1 S2 Scintillation counting to measure radioactivity S1->S2 D1 Calculate percentage inhibition S2->D1 D2 Determine Ki values D1->D2

Caption: Workflow for a competitive radioligand binding assay to determine 5-HT4R affinity.

Anti-inflammatory Activity

Indazole derivatives have long been investigated for their anti-inflammatory properties.[4][5] The mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Key SAR Insights:

  • N1-Acyl Substitution: The introduction of various aliphatic or aromatic acyl radicals at the N1 position has been explored, with some derivatives showing promising anti-arthritic effects in animal models.[4]

  • C5-Substitution: The presence of methyl groups or halogens at the C5-position can influence anti-inflammatory activity. For example, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate has shown notable anti-arthritic effects.[4]

  • Ester to Hydroxamic Acid Conversion: The synthesis of 1H-indazole-3-hydroxamic acids from the corresponding esters has been another avenue of investigation for anti-inflammatory agents.[4]

Comparative Anti-inflammatory Activity:

Compound IDN1-SubstituentC3-MoietyC5-SubstituentIn vivo Anti-inflammatory EffectReference
Analog DHEthyl EsterHModerate[5]
Analog Ep-chlorobenzoylEthyl Ester5-MethylSignificant[4]

Experimental Protocols

General Synthesis of 1H-Indazole-3-carboxamide Derivatives

The synthesis of 1H-indazole-3-carboxamide derivatives typically involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[1][11]

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), add coupling agents such as HOBT and EDC.HCl, along with a base like triethylamine (TEA). Stir the reaction mixture at room temperature for 15 minutes.

  • Amine Coupling: Add the desired amine to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the product is isolated and purified, typically by crystallization or column chromatography.

G Indazole-3-carboxylic acid Indazole-3-carboxylic acid Activated Ester Activated Ester Indazole-3-carboxylic acid->Activated Ester HOBT, EDC.HCl, TEA Indazole-3-carboxamide Indazole-3-carboxamide Activated Ester->Indazole-3-carboxamide Amine (R-NH2)

Caption: General synthetic scheme for indazole-3-carboxamide analogs.

In Vitro COX-2 Inhibition Assay

This assay is used to determine the ability of the test compounds to inhibit the activity of the COX-2 enzyme.[5]

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and the substrate (e.g., arachidonic acid).

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound (indazole analogs) for a specified time.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable method, such as an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is highly dependent on the specific biological target. Modifications at the N1, C3, and C5 positions provide a rich playground for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

Future research in this area could focus on:

  • Exploring a wider range of substituents at the N1 and C5 positions to further optimize activity and selectivity.

  • Investigating the therapeutic potential of these analogs in other disease areas, given the diverse biological activities of the indazole scaffold.

  • Utilizing computational modeling to gain deeper insights into the binding modes of these analogs with their respective targets and to guide the design of new, more potent compounds.

This guide has provided a comprehensive overview of the current understanding of the SAR of this compound analogs. The experimental data and protocols presented herein should serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.[1]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry.[9]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed.[10]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives | Abstract - Der Pharma Chemica.[11]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.[12]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1Hindazole- 3-carbonyl)-hydrazide derivatives - JOCPR.[13]

  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? - Shaanxi Bloom Tech Co., Ltd.[3]

  • [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids] - PubMed.[4]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate.[6]

  • Synthesis and biological evaluation of indazole derivatives | Request PDF - ResearchGate.[2]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications.[14]

  • Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl) - OUCI.[15]

  • Synthetic cannabinoids as designer drugs: New representatives of indol-3-carboxylates series and indazole-3-carboxylates as novel group of cannabinoids. Identification and analytical data | Request PDF - ResearchGate.[7]

  • [PDF] Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group | Semantic Scholar.[8]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed.[16]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH.[5]ammatory Activity of Indazole and Its Derivatives - PMC - NIH. [16]

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A Senior Application Scientist's Guide to In Vitro Profiling of Ethyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and Its Therapeutic Promise

The indazole nucleus is a privileged heterocyclic framework within medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4][5] Ethyl 1-methyl-1H-indazole-3-carboxylate belongs to this versatile class. As researchers and drug development professionals, our goal is to rigorously characterize such novel compounds to understand their therapeutic potential and mechanism of action.

This guide provides a comprehensive comparison of essential in vitro testing protocols designed to profile this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol functions as a self-validating system. The focus will be on assessing cytotoxicity and exploring potential anti-inflammatory activity, a hallmark of many indazole derivatives.[3][6]

Part 1: Foundational Analysis - The Imperative of Cytotoxicity Profiling

Before investigating any specific biological activity, it is critical to determine the compound's inherent toxicity to cells. A potent compound is of little therapeutic value if it indiscriminately kills all cells at its effective concentration. Cytotoxicity assays provide this foundational data, establishing a therapeutic window for subsequent mechanistic studies.[7][8] We will compare the performance of this compound against a standard cytotoxic agent, Doxorubicin.

Featured Assay: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a reliable method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes. This makes it a direct measure of cell lysis and membrane integrity.

LDH_Workflow A Seed Cells (e.g., HEK293) in 96-well plate B Incubate for 24h (37°C, 5% CO2) A->B D Add Compounds to Cells (e.g., 0.1-100 µM) B->D C Prepare Compound Dilutions: - Test Compound - Doxorubicin (+ve Control) - Vehicle (-ve Control) C->D E Incubate for 48h D->E F Add Lysis Buffer to Max Lysis Control Wells E->F G Incubate 15 min F->G H Transfer Supernatant to new assay plate G->H I Add LDH Reaction Mix (Substrate + Cofactor) H->I J Incubate 30 min at RT (Protect from light) I->J K Add Stop Solution J->K L Measure Absorbance at 490nm K->L M Data Analysis: Calculate % Cytotoxicity L->M

Caption: Workflow for the LDH Cytotoxicity Assay.

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293, HaCaT) in a 96-well, clear-bottom plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound and a positive control (e.g., Doxorubicin) in culture medium. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and typically below 0.5%.

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells for:

    • Vehicle Control: Cells treated with medium containing only the solvent.

    • Untreated Control: Cells in medium only.

    • Maximum Lysis Control: Cells treated with a lysis buffer (provided in kits) 30 minutes before the final reading.

  • Incubation: Incubate the plate for a relevant period (e.g., 24-48 hours).

  • Assay Procedure:

    • 30 minutes before the endpoint, add 10 µL of lysis buffer to the "Maximum Lysis Control" wells.

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound_Abs - Vehicle_Abs) / (Max_Lysis_Abs - Vehicle_Abs)

CompoundCell LineAssayIncubation TimeLC₅₀ (µM)
This compoundHEK293LDH Release48h> 100
Doxorubicin (Positive Control)HEK293LDH Release48h1.5

This table presents hypothetical data for illustrative purposes.

Part 2: Mechanistic Analysis - Probing Anti-Inflammatory Activity

Many indazole derivatives exhibit anti-inflammatory properties, often through the inhibition of key enzymes or signaling pathways.[3][5][6] We will explore two orthogonal approaches to test this hypothesis for this compound: a direct biochemical enzyme inhibition assay and a cell-based pathway reporter assay.

A. Biochemical Assay: Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation. Selective inhibition of the inducible COX-2 isoform is the mechanism of action for several successful anti-inflammatory drugs. This biochemical assay directly measures the ability of a compound to inhibit purified COX-2 enzyme activity.

  • Reagent Preparation: Prepare assay buffer, heme, purified human recombinant COX-2 enzyme, and a fluorometric substrate (e.g., ADHP). Prepare serial dilutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) in assay buffer.

  • Assay Setup (96-well black plate):

    • Blank Wells: Assay buffer only.

    • Control Wells (100% Activity): Add COX-2 enzyme and DMSO vehicle.

    • Test Wells: Add COX-2 enzyme and the desired concentrations of the test compound.

  • Pre-incubation: Add 10 µL of the test compound or vehicle to the wells. Add 20 µL of the COX-2 enzyme solution. Mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 20 µL of arachidonic acid (the natural substrate) to all wells to initiate the reaction.

  • Signal Development: Immediately add 50 µL of the fluorometric substrate solution.

  • Data Acquisition: Measure fluorescence (Ex/Em = 535/590 nm) every 5 minutes for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction velocity (rate of change in fluorescence) for each well.[9]

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[10]

CompoundTargetAssay TypeIC₅₀ (µM)
This compoundHuman COX-2Biochemical12.5
Celecoxib (Positive Control)Human COX-2Biochemical0.04

This table presents hypothetical data for illustrative purposes.

B. Cell-Based Assay: NF-κB Luciferase Reporter Assay

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses.[11] Its activation leads to the transcription of numerous pro-inflammatory genes. An NF-κB reporter assay uses a cell line engineered with a luciferase gene under the control of NF-κB response elements. A decrease in light output upon stimulation indicates inhibition of the pathway.[12]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_R TNF-α Receptor IKK IKK Complex TNFa_R->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Dissociates NFkB p65/p50 (NF-κB) Inhibitor Ethyl 1-methyl- 1H-indazole- 3-carboxylate (Hypothesized Target) Inhibitor->IKK Inhibits? NFkB_nuc p65/p50 DNA NF-κB Response Element on DNA NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription TNFa TNF-α (Stimulus) TNFa->TNFa_R Binds IkB_NFkB->NFkB_nuc Translocates

Caption: Simplified NF-κB signaling pathway.

  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter construct in a 96-well, white-walled plate at 2 x 10⁴ cells/well. Incubate overnight.

  • Compound Pre-treatment: Remove the medium and add 80 µL of medium containing serial dilutions of the test compound or a known inhibitor (e.g., BAY 11-7082). Incubate for 1-2 hours. This step allows the compound to enter the cells before stimulation.[11]

  • Stimulation: Add 20 µL of a 5X concentrated NF-κB activator (e.g., TNF-α, final concentration 10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Remove the culture medium from the wells.

    • Add 100 µL of luciferase assay reagent to each well to lyse the cells and provide the substrate (luciferin).[11][12]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the unstimulated control wells (background).

    • Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control.

    • Plot the percent activity against the log of the inhibitor concentration to determine the IC₅₀ value.

CompoundCell LineAssay TypeIC₅₀ (µM)
This compoundHEK293-NF-κB ReporterCell-Based25.3
BAY 11-7082 (Positive Control)HEK293-NF-κB ReporterCell-Based5.1

This table presents hypothetical data for illustrative purposes.

Conclusion

This guide outlines a logical, multi-step approach to the in vitro characterization of this compound. By starting with a foundational cytotoxicity screen, we establish a non-toxic concentration range for subsequent mechanistic assays. The combination of a direct, biochemical COX-2 inhibition assay and a broader, cell-based NF-κB pathway assay provides a robust, dual-pronged strategy to investigate the compound's anti-inflammatory potential. The comparative framework, using well-characterized inhibitors as benchmarks, is essential for contextualizing the potency and relevance of the observed effects. This systematic profiling is a critical step in elucidating the compound's mechanism of action and advancing its potential journey through the drug discovery pipeline.

References

  • Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045. Benchchem.
  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. Benchchem.
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]

  • Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. AMSBIO. Available at: [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. Available at: [Link]

  • [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. NIH. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • (PDF) New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. Available at: [Link]

  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Shaanxi Bloom Tech Co., Ltd. Available at: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of new indazole derivatives. ResearchGate. Available at: [Link]

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A Comparative Guide to Indazole Synthesis: Evaluating Efficiency Across Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] The efficient and versatile construction of this bicyclic heterocycle is, therefore, a cornerstone of drug discovery and development. This guide provides an objective, in-depth comparison of various synthetic methods for indazole synthesis, from classical approaches to modern, cutting-edge techniques. We will delve into the causality behind experimental choices, provide supporting data, and offer detailed protocols to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

At a Glance: Synthesis Efficiency Comparison

The choice of a synthetic route is a critical decision, balancing factors such as yield, substrate scope, reaction conditions, cost, and scalability. The following table summarizes the typical efficiencies and key features of the prominent indazole synthesis methods discussed in this guide.

Synthesis MethodTypical Yields (%)Substrate ScopeKey AdvantagesKey Limitations
Classical (Jacobson-type) 40-70%Limited by precursor availability and harsh conditionsWell-established, uses simple starting materialsOften requires harsh conditions (e.g., strong acids, high temperatures), moderate yields, limited functional group tolerance.[3]
Davis-Beirut Reaction 60-90%Tolerates a range of alkyl and some aryl amines.[4]Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles and indazolones.[4][5][6]Can be low-yielding with certain substrates; may require careful optimization of reaction conditions.[4][7]
Transition-Metal-Catalyzed C-H Activation 50-95%Broad scope for both coupling partners, good functional group tolerance.[4][8]High atom economy, direct functionalization, access to complex and diverse indazoles.[8][9]Requires expensive metal catalysts, potential for metal contamination in the final product.
Domino Reactions Good to ExcellentBroad, depends on the specific domino sequenceHigh efficiency (multiple bonds formed in one pot), operational simplicity, rapid construction of complex molecules.[10][11]Reaction optimization can be complex; requires compatible reaction conditions for all steps.
Photocatalysis Moderate to GoodGrowing scope, dependent on photosensitizer and substrateMild reaction conditions (visible light, room temperature), high selectivity, access to unique reaction pathways.[12][13][14]Requires specialized photochemical equipment, catalyst loading can be high.
Flow Chemistry 69-80%Broad, allows for conditions not accessible in batchEnhanced safety (especially for hazardous reactions), improved reproducibility, and scalability.[15][16][17]Requires investment in specialized flow reactor equipment.

Classical Indazole Synthesis: The Foundation

The earliest methods for indazole synthesis, such as those developed by Fischer and Jacobson, laid the groundwork for all subsequent innovations.[1][18] These typically involve the cyclization of ortho-substituted aniline derivatives.

Jacobson Indazole Synthesis

A representative classical method is the Jacobson synthesis, which involves the diazotization of N-acyl-o-toluidines followed by cyclization. While historically significant, its application is often limited by the need for strong acidic conditions and high temperatures.[3]

The core of the Jacobson method is the intramolecular cyclization of a diazonium salt intermediate. The N-acyl group is crucial for directing the cyclization and is subsequently removed. The harsh conditions, however, can limit the compatibility with sensitive functional groups.

Visualizing the Jacobson Pathway

Jacobson_Synthesis cluster_start Starting Material cluster_process Reaction Sequence Start N-Acyl-o-toluidine Nitrosation Nitrosation (NaNO₂, HCl) Start->Nitrosation 1. Intermediate1 N-Nitroso Intermediate Nitrosation->Intermediate1 2. Rearrangement Rearrangement & Cyclization Intermediate1->Rearrangement 3. Indazole 1H-Indazole Rearrangement->Indazole 4.

Caption: Workflow for the Jacobson Indazole Synthesis.

Modern Metal-Free Approaches: The Davis-Beirut Reaction

A significant advancement in indazole synthesis is the Davis-Beirut reaction, which provides an efficient, metal-free route to 2H-indazoles and indazolones from inexpensive starting materials.[5][19] This reaction typically involves the base-catalyzed cyclization of an o-nitrobenzylamine.[5]

Causality and Experimental Choices

The choice of base and solvent is critical in the Davis-Beirut reaction. A non-nucleophilic base is often preferred to promote the deprotonation at the benzylic position without competing side reactions. The reaction proceeds through a key nitroso intermediate, and its stability and reactivity are influenced by the solvent polarity.[7][20]

Experimental Protocol: Synthesis of a 2-Aryl-2H-indazole
  • Preparation of the Starting Material: To a solution of the appropriate o-nitrobenzaldehyde (1.0 equiv) in a suitable solvent like THF, add the primary amine (1.1 equiv). Stir the mixture at room temperature until imine formation is complete (monitored by TLC).

  • Reduction: Cool the mixture to 0 °C and add a reducing agent such as NaBH₄ (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until the imine is fully reduced to the corresponding o-nitrobenzylamine.

  • Cyclization: Quench the reaction carefully with water and extract the product with an organic solvent. After drying and concentration, dissolve the crude o-nitrobenzylamine in THF.

  • Davis-Beirut Reaction: Add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) to the solution. Heat the reaction mixture at reflux until the starting material is consumed.[19]

  • Purification: After cooling, purify the reaction mixture by flash column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.[19]

Transition-Metal-Catalyzed Synthesis: C-H Activation and Annulation

Transition-metal catalysis has revolutionized organic synthesis, and indazole construction is no exception.[21] Methods based on palladium, rhodium, or cobalt-catalyzed C-H activation offer a highly atom-economical and versatile strategy to access a wide range of substituted indazoles.[8][22][23]

Expertise in Action: The Logic of C-H Activation

These reactions typically employ a directing group on one of the aromatic precursors (e.g., an azo or imidate group) to guide the metal catalyst to a specific C-H bond.[8] This ensures high regioselectivity. The catalyst then facilitates the coupling of this activated C-H bond with a suitable partner, followed by an annulation (ring-forming) cascade to construct the indazole core.[9][22] The choice of metal, ligand, and oxidant is crucial for achieving high efficiency and selectivity.[8]

Visualizing the C-H Activation Cycle

CH_Activation cluster_catalytic_cycle Catalytic Cycle Catalyst [M]-Catalyst Activated C-H Activated Intermediate Catalyst->Activated C-H Activation Precursor Aryl Precursor (with Directing Group) Precursor->Activated Coupling Coupling with Partner Activated->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Annulation Reductive Elimination & Annulation Intermediate->Annulation Annulation->Catalyst Catalyst Regeneration Product Indazole Product Annulation->Product

Caption: Generalized catalytic cycle for C-H activation/annulation.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 1H-Indazoles
  • Setup: To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (5.0 mol %), Cu(OAc)₂ (20 mol %), and AgSbF₆ (20 mol %).[4]

  • Inert Atmosphere: Evacuate the tube and backfill with argon gas.

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the nitrosobenzene coupling partner (0.24 mmol, 1.2 equiv).[4]

  • Reaction: Stir the reaction mixture vigorously at 80 °C for 24 hours.

  • Workup and Purification: After cooling to room temperature, filter the mixture through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to yield the desired 1H-indazole.[4]

Domino Reactions: The Efficiency of One-Pot Synthesis

Domino (or cascade) reactions offer a powerful strategy for increasing synthetic efficiency by combining multiple bond-forming events in a single operation without isolating intermediates.[10] This approach reduces waste, saves time, and can lead to the rapid assembly of complex molecular architectures.

The Domino Principle

A well-designed domino reaction for indazole synthesis might involve, for example, a palladium-catalyzed coupling of a 2-halobenzonitrile with a hydrazine, followed by an intramolecular hydroamination and isomerization, all in one pot.[10][11] The success of such a sequence relies on the careful selection of catalysts and reaction conditions that are compatible with every step of the cascade.

Experimental Protocol: Pd-Catalyzed Domino Synthesis of 3-Amino-2H-indazoles
  • Reaction Setup: In a sealed tube, combine the 2-halobenzonitrile (1.0 equiv), the monosubstituted hydrazine (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., Cs₂CO₃) in a solvent such as DMF.[10][11]

  • Reaction: Seal the tube and heat the mixture at the optimized temperature (e.g., 100-120 °C) for several hours until the reaction is complete.

  • Workup: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash chromatography to obtain the 3-amino-2H-indazole.[10]

Emerging Technologies: Photocatalysis and Flow Chemistry

Recent advancements have introduced novel enabling technologies that are pushing the boundaries of synthetic efficiency and sustainability in indazole synthesis.

Visible-Light Photocatalysis

Photocatalysis utilizes visible light to initiate chemical transformations under exceptionally mild conditions, often at room temperature.[14][24] This can lead to unique reactivity and selectivity that is not achievable through traditional thermal methods.[12][13][25] For instance, ruthenium or iridium-based photocatalysts can facilitate N-N bond formation through novel intramolecular pathways.[12][13]

Flow Chemistry

Flow chemistry involves performing reactions in a continuously flowing stream through a reactor. This technology offers significant advantages in terms of safety, scalability, and process control.[15][16][17] Reactions that are highly exothermic or involve hazardous intermediates can be conducted with greater safety in a flow reactor due to the small reaction volume and superior heat and mass transfer.[15][16] This makes flow chemistry particularly attractive for the large-scale synthesis of pharmaceutical intermediates.

Experimental Protocol: General Flow Synthesis of Indazoles
  • Solution Preparation: Prepare two separate stock solutions. Solution A contains the aldehyde precursor (e.g., 1.0 mmol) in a suitable solvent like DMA. Solution B contains the hydrazine precursor (e.g., 1.2 mmol) and a base (e.g., DIPEA) in the same solvent.[15]

  • Flow Reactor Setup: Pump the two solutions at a defined flow rate (e.g., 0.167 mL/min each) into a T-mixer, and then through a heated stainless steel reactor coil (e.g., 10 mL volume, heated to 150-250 °C).[15] A backpressure regulator (e.g., 250 psi) is used to maintain the solvent in the liquid phase at elevated temperatures.

  • Collection and Purification: Collect the output from the reactor. Once the reaction is complete, concentrate the collected solution under reduced pressure and purify the residue by flash column chromatography to isolate the desired indazole.[15]

Conclusion

The synthesis of the indazole scaffold has evolved significantly from its classical roots. While traditional methods remain valuable, modern strategies such as transition-metal-catalyzed C-H activation and domino reactions offer unparalleled efficiency and versatility. Furthermore, emerging technologies like photocatalysis and flow chemistry are opening new avenues for sustainable, safe, and scalable indazole synthesis. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale. This guide provides the foundational knowledge and practical protocols to help researchers navigate these choices and accelerate their drug discovery efforts.

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl 1-methyl-1H-indazole-3-carboxylate Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its synthesis, however, often presents a classic chemical challenge: regioselectivity. The alkylation of an indazole ring can occur at either the N-1 or N-2 position, yielding two distinct regioisomers with potentially different biological activities and physical properties.[1][3] This guide provides an in-depth, experimentally grounded comparison of the key spectroscopic features that allow researchers to unambiguously differentiate between Ethyl 1-methyl-1H-indazole-3-carboxylate (the N-1 isomer) and Ethyl 2-methyl-1H-indazole-3-carboxylate (the N-2 isomer).

The structural elucidation of these isomers is not merely an academic exercise. Regulatory bodies and the principles of robust medicinal chemistry demand precise characterization of any active pharmaceutical ingredient (API). Relying on a single data point is insufficient; a confluence of evidence from multiple spectroscopic techniques provides the necessary validation. Here, we will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles that give rise to the diagnostic differences between these two molecules.

The Synthetic Challenge: A Mixture of Isomers

The direct N-methylation of Ethyl 1H-indazole-3-carboxylate is a common route for synthesis.[4][5] However, this reaction typically yields a mixture of the N-1 and N-2 methylated products.[1][6] The ratio of these isomers can be influenced by reaction conditions such as the choice of base, solvent, and alkylating agent, but separation via column chromatography is almost always a necessary downstream step.[1][3]

The causality behind this lack of selectivity lies in the electronic nature of the indazole anion. Deprotonation of the N-H proton creates a system where the negative charge is delocalized across both nitrogen atoms, rendering both susceptible to electrophilic attack by the methylating agent.

G cluster_0 N-Alkylation of Ethyl 1H-indazole-3-carboxylate Start Ethyl 1H-indazole-3-carboxylate React Base (e.g., NaH, K2CO3) Methylating Agent (e.g., CH3I) Start->React Mixture Mixture of N-1 and N-2 Isomers React->Mixture Separation Column Chromatography Mixture->Separation Isomer1 This compound (N-1 Isomer) Separation->Isomer1 Isomer2 Ethyl 2-methyl-1H-indazole-3-carboxylate (N-2 Isomer) Separation->Isomer2

Caption: Synthetic workflow resulting in a separable mixture of N-1 and N-2 isomers.

Structural Elucidation: A Multi-Technique Approach

Once separated, the primary task is to assign the correct structure to each isolated compound. This is where a detailed spectroscopic analysis becomes critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing between the N-1 and N-2 indazole isomers.[6][7] Both ¹H and ¹³C NMR provide diagnostic signals, but the Nuclear Overhauser Effect (NOE) experiment offers irrefutable proof of regiochemistry.[8][9]

isomers cluster_N1 This compound (N-1 Isomer) cluster_N2 Ethyl 2-methyl-1H-indazole-3-carboxylate (N-2 Isomer) N1_isomer N1_isomer N2_isomer N2_isomer NOE_Diagram cluster_N1 Key NOE Correlation in N-1 Isomer cluster_N2 Absence of Key NOE in N-2 Isomer N1_isomer N1_isomer N2_isomer N2_isomer n1_methyl->n1_h7  NOE

Caption: The diagnostic NOE between the N-methyl and H-7 protons confirms the N-1 structure.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the ester functional group but is less effective at distinguishing between the two regioisomers. [10]Both isomers will exhibit characteristic strong absorption bands.

  • C=O Stretch: A strong, sharp peak between 1715-1735 cm⁻¹ is characteristic of the ester carbonyl group. [11][12]The precise position may vary slightly between the two isomers due to the different electronic influences of the N-1 versus N-2 substitution, but this difference is typically too small to be reliably diagnostic on its own.

  • C-O Stretch: Two strong bands will be present in the 1300-1000 cm⁻¹ region, corresponding to the asymmetric and symmetric C-O stretching vibrations of the ester moiety. [10][11] This technique serves as a good verification of the functional group's presence post-synthesis but lacks the resolving power of NMR for this specific isomeric challenge. [13][14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compounds. Since the isomers have the same molecular formula (C₁₁H₁₂N₂O₂), they will have the same molecular mass (204.23 g/mol ).

  • Molecular Ion Peak (M⁺): In an ESI-MS experiment, both isomers will show an identical protonated molecular ion peak at m/z 205.0972 ([M+H]⁺).

  • Fragmentation Pattern: While high-resolution mass spectrometry can confirm the elemental composition, distinguishing the isomers relies on analyzing the fragmentation patterns (MS/MS). [15][16]There might be subtle differences in the relative abundances of fragment ions due to the different stabilities of the precursor ions, but these are often not as clear-cut or easy to interpret as NMR data. A common fragmentation for indazole-3-carboxamides involves the formation of an indazole acylium cation; a similar pathway may exist for these esters. [15]However, for routine structural confirmation, MS is primarily used to confirm mass and formula, not to differentiate these regioisomers.

Conclusion and Best Practices

The unambiguous differentiation of this compound regioisomers is a critical step in any research or development program involving these compounds. While IR and MS serve to confirm functional groups and molecular weight, NMR spectroscopy is the cornerstone of structural assignment .

As a Senior Application Scientist, my recommendation is to follow a hierarchical and self-validating analytical approach. The significant and predictable differences in the ¹H NMR chemical shifts of the N-methyl and H-7 protons provide the initial, strong hypothesis for the structure. This hypothesis must then be unequivocally confirmed using a through-space correlation experiment, with the presence or absence of an NOE between the N-methyl group and the H-7 proton serving as the definitive piece of evidence . This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data required for publication, patent applications, and regulatory submissions.

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Safety Operating Guide

Definitive Guide to the Proper Disposal of Ethyl 1-methyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 1-methyl-1H-indazole-3-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment: A Proactive Approach

Based on this data, this compound must be handled as a hazardous substance with the following presumed classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

Therefore, this compound is classified as hazardous waste , and under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1]

Hazard ClassificationGHS CodeDescriptionPrimary Precaution
Acute Toxicity, OralH302Harmful if swallowedDo not ingest. Wash hands thoroughly after handling.
Skin Corrosion/IrritationH315Causes skin irritationWear protective gloves and lab coat.
Serious Eye Damage/IrritationH319Causes serious eye irritationWear safety glasses or goggles.
STOT - Single ExposureH335May cause respiratory irritationHandle in a well-ventilated area or chemical fume hood.
The Disposal Workflow: A Logical Framework

The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. This workflow ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The following diagram illustrates the decision-making and operational flow for compliant disposal.

DisposalWorkflow cluster_0 Step 1: Generation & Containment cluster_1 Step 2: Labeling & Segregation cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generation (Unused reagent, contaminated materials, or reaction byproducts) B Select Appropriate Waste Container (HDPE or glass, chemically compatible, leak-proof lid) A->B C Affix Hazardous Waste Label (Fill out all fields immediately) B->C D Segregate as 'Non-Halogenated Organic Solid Waste' C->D Store away from incompatibles (e.g., strong oxidizers) E Store in designated Satellite Accumulation Area (SAA) D->E At or near point of generation F Keep Container Closed (Except when adding waste) E->F G Request Waste Pickup (Submit to institutional EH&S) F->G When container is full or project is complete H Transfer to Licensed Disposal Facility (Handled by EH&S) G->H

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

This protocol provides the necessary operational details for laboratory personnel. Adherence to these steps is mandatory for safety and regulatory compliance.

Part A: Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the hazardous substance, mitigating risks of skin/eye irritation and accidental exposure.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.[3]

  • Hand Protection: Chemically resistant gloves (Nitrile is a suitable choice for incidental contact).[3]

  • Body Protection: A standard laboratory coat.

Part B: Waste Containment and Labeling

Proper containment is the foundation of safe waste management. The objective is to prevent leaks, spills, and reactions with other substances.

  • Select a Waste Container:

    • Choose a container made of high-density polyethylene (HDPE) or borosilicate glass with a secure, screw-top lid. The container must be clean, dry, and in good condition.

    • Ensure the container is chemically compatible. Do not use metallic containers for any chemical waste unless explicitly approved.[4]

  • Label the Container Immediately:

    • Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.

    • Using a permanent marker, fill in the following information:

      • The words "Hazardous Waste" .

      • Full Chemical Name: "this compound" and any solvents or other chemicals in the mixture, including percentages. Do not use abbreviations.

      • Hazard Identification: Check the boxes for "Toxic" and "Irritant".

      • Generator Information: Your name, Principal Investigator (PI), lab location, and phone number.

Part C: Segregation and Accumulation

Chemical segregation prevents dangerous reactions. Storing waste in a designated area ensures it is managed correctly and does not pose a risk to the general lab environment.

  • Segregate the Waste:

    • This compound is a non-halogenated organic solid (or may be in an organic solvent). It must be stored separately from other waste streams such as:

      • Acids

      • Bases

      • Oxidizers[5]

      • Halogenated Organic Waste

      • Aqueous Waste

  • Store in a Satellite Accumulation Area (SAA):

    • Place the labeled, closed container in a designated SAA. This must be a location at or near the point of waste generation and under the control of laboratory personnel.[6]

    • The SAA can be a secondary containment bin within a fume hood or a designated cabinet.

    • Ensure the container lid is always securely closed , except for the brief moment when you are adding waste. Evaporation of chemicals is not a permissible disposal method.

Part D: Arranging for Final Disposal

The final step is to transfer custody of the waste to trained professionals for disposal in a licensed facility.

  • Request a Pickup:

    • Once the waste container is nearly full (do not overfill; leave at least 10% headspace) or when your project concludes, arrange for a waste pickup.

    • Follow your institution's procedure, which typically involves submitting an electronic or paper form to the EH&S department.

  • Do Not Transport:

    • Never personally transport hazardous waste across campus or between buildings. This must be done by trained EH&S staff or a licensed contractor.

  • Contaminated Materials:

    • Any materials grossly contaminated with this compound (e.g., weigh boats, gloves with visible powder, spill pads) should be placed in a sealed bag, labeled with the chemical name, and disposed of as solid hazardous waste alongside the primary container.

By adhering to this guide, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and responsibility.

References

  • Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate. (2024). Angene Chemical. [Link]

  • SAFETY DATA SHEET. (2016). The Oatey Company. [Link]

  • SAFETY DATA SHEET. (2023). Valvoline. [Link]

  • Combined MSDS Sheets. (2016). Orient Chemical (Korea), Ltd. [Link]

  • PubChem Compound Summary for CID 78251, ethyl 1H-indazole-3-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 657476, methyl 1H-indazole-3-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. [Link]

Sources

A Senior Application Scientist's Guide to Handling Ethyl 1-methyl-1H-indazole-3-carboxylate: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 1-methyl-1H-indazole-3-carboxylate. The focus is on the correct selection and use of Personal Protective Equipment (PPE), as well as safe operational and disposal procedures, to ensure a secure laboratory environment.

Hazard Assessment: Understanding the Risks

This compound and its structural analogs, such as 1-methyl-1H-indazole-3-carboxylic acid, are classified as hazardous substances. A thorough risk assessment is the foundation of safe handling. Based on available Safety Data Sheets (SDS) for closely related compounds, the primary hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3][4]

  • Skin Irritation : Causes skin irritation upon contact.[1][2][5]

  • Serious Eye Irritation : Causes serious and potentially damaging eye irritation.[1][2][4][5][6][7]

  • Respiratory Tract Irritation : May cause irritation to the respiratory system if inhaled as dust or aerosol.[1][2]

While a full toxicological profile for this specific ethyl ester is not exhaustively detailed, the principle of treating related compounds with similar precautions is a cornerstone of laboratory safety. Therefore, all handling procedures must be designed to mitigate these potential exposures.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic process dependent on the scale and nature of the procedure. Engineering controls, such as fume hoods, are the first and most critical line of defense and must be used whenever handling the solid compound or its solutions.

Eye and Face Protection: The Non-Negotiable Barrier

Given the classification as a serious eye irritant, robust eye protection is mandatory.

  • Minimum Requirement : At all times when in the laboratory where the chemical is present, ANSI Z87.1-compliant safety glasses with side shields must be worn.[8]

  • Standard Handling (Weighing, Transfers, Solution Prep) : Chemical splash goggles are required.[2][4] They provide a seal around the eyes, offering superior protection from splashes and fine particulates compared to safety glasses.

  • Elevated Risk Scenarios : For procedures with a higher risk of splashing or energetic reactions (e.g., large-scale reactions, work under pressure), a full face shield must be worn in addition to chemical splash goggles.[1][9][10] A face shield alone does not provide adequate protection.[9]

Skin and Body Protection: Preventing Dermal Exposure

Direct skin contact is a primary route of exposure that can lead to irritation.[2][5]

  • Hand Protection : Chemical-resistant gloves are required.

    • Type : Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[11]

    • Practice : For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide to select an appropriate material and thickness.[8] Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.

  • Body Protection : A flame-resistant laboratory coat is the standard. It should be fully buttoned to cover the arms and torso.[8] For large-scale operations, a chemically resistant apron or coveralls may be necessary.

  • Attire : Full-length pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting.[8][9]

Respiratory Protection: Maintaining Air Quality

The primary goal is to prevent the generation of airborne dust or aerosols through careful handling and the use of engineering controls.

  • Standard Use : When handled within a certified chemical fume hood, respiratory protection is typically not required.[6]

  • When Required : If engineering controls are insufficient or during a large spill or cleanup operation where dust or aerosols may be generated, respiratory protection is necessary.[8]

    • For Dusts : A NIOSH-approved N95 respirator is the minimum requirement.

    • For Vapors/Mists : A half-mask or full-face respirator with appropriate organic vapor cartridges should be used.[2]

    • Note : Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[8]

The following table summarizes the required PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required
Weighing (Solid) Chemical Splash GogglesNitrile GlovesLab CoatRequired if outside a fume hood (N95)
Solution Preparation Chemical Splash GogglesNitrile GlovesLab CoatNot required inside a fume hood
Reaction Workup Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatNot required inside a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical Resistant Apron/CoverallRequired (N95 or Air-Purifying Respirator)

Operational and Disposal Plans

Proper procedure and planning are as critical as the PPE itself.

Step-by-Step Handling Protocol
  • Preparation : Designate a specific work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[4][6]

  • Donning PPE : Before handling the chemical, don the appropriate PPE as outlined in the table above.

  • Handling :

    • Perform all manipulations that could generate dust (e.g., weighing, transferring solid) within a fume hood or a ventilated balance enclosure.

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Keep containers tightly closed when not in use.[5]

  • Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the lab.[1][5][6]

  • Doffing PPE : Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last. Dispose of single-use PPE in the designated hazardous waste stream.

Spill Response Plan
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect : Don the appropriate PPE for spill cleanup, including respiratory protection.

  • Contain : For solid spills, gently cover with a plastic-backed absorbent pad to avoid raising dust. For liquid spills, surround the area with a sorbent material.

  • Clean : Carefully sweep up the solid material or absorb the liquid. Place the waste into a sealed, labeled, and suitable container for disposal.[1][12]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to the laboratory supervisor or safety officer.

Disposal Plan

Chemical waste containing this compound is classified as hazardous.[2]

  • Segregation : Collect all waste (unused product, contaminated consumables, spill cleanup materials) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method : Do not dispose of this chemical down the drain.[1][12] The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[12]

  • Compliance : All waste must be handled and disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[2][12]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for Chemical Handling cluster_assessment Hazard & Task Assessment cluster_ppe_selection PPE Selection cluster_action Action & Disposal Start Start: Handling Ethyl 1-methyl-1H-indazole-3-carboxylate Task Identify Task: Weighing, Solution Prep, Reaction, Spill Cleanup Start->Task EngineeringControls Use Engineering Controls? (e.g., Fume Hood) Task->EngineeringControls Assess Environment EyeProtection Select Eye Protection: - Goggles (Standard) - Goggles + Face Shield (High Risk) Task->EyeProtection Assess Splash/Impact Risk SkinProtection Select Skin Protection: - Nitrile Gloves - Lab Coat Task->SkinProtection All Tasks RespiratoryProtection Select Respiratory Protection: - None (in Fume Hood) - N95/Respirator (if dust/aerosol) EngineeringControls->RespiratoryProtection Yes EngineeringControls->RespiratoryProtection No Proceed Proceed with Task EyeProtection->Proceed SkinProtection->Proceed RespiratoryProtection->Proceed Disposal Dispose of Waste & PPE as Hazardous Material Proceed->Disposal

Caption: PPE selection workflow based on task assessment.

References

  • WeiShi Reagent. Material Safety Data Sheet - 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Angene Chemical. (2024, April 21). Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Maybridge. (2023, September 5). Safety Data Sheet - 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PubChem. methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.